molecular formula C7H7NO3 B141934 Salicylhydroxamic Acid CAS No. 89-73-6

Salicylhydroxamic Acid

Cat. No.: B141934
CAS No.: 89-73-6
M. Wt: 153.14 g/mol
InChI Key: HBROZNQEVUILML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salicylhydroxamic Acid (SHA) is a fine crystalline powder with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol. It is characterized by a high melting point, typically between 177°C and 185°C, and is slightly soluble in water but very soluble in ethanol and diethyl ether . This compound serves as a potent and versatile reagent in diverse research fields due to its strong chelating properties and enzyme inhibition capabilities. In biochemical and physiological research , this compound is a well-established enzyme inhibitor. It acts as a potent and irreversible inhibitor of the urease enzyme, disrupting the metabolism of various bacteria . Furthermore, it is a specific inhibitor of the Alternative Oxidase (AOX) pathway in the mitochondrial electron transport chains of plants, some fungi, and protists. By blocking this pathway, researchers can force electron flow through the cytochrome pathway, allowing for detailed studies of respiratory mechanisms . This inhibitory effect is also crucial in parasitology, as the AOX pathway is the exclusive electron transport pathway in Trypanosoma brucei , the organism responsible for African Sleeping Sickness . Studies also indicate it inhibits myeloperoxidase in human neutrophils, helping to delineate the enzyme's role in inflammatory events , and it acts as a dihydroorotate dehydrogenase inhibitor in Plasmodium falciparum , relevant to malaria research . In metallurgy and separation science , SHA is valued for its exceptional ability to chelate metal ions. It is effectively used as a collector in the flotation of mineral ores, such as ilmenite, where it forms strong complexes with surface metal ions like lead(II), significantly enhancing recovery rates . Its chelating power is also harnessed in environmental research for the extraction and separation of valuable or hazardous metals, including copper, lead, and gold from solutions . Recent investigations have demonstrated its remarkable efficacy in adsorbing uranium from seawater, achieving high uptake capacities due to the formation of stable five-membered chelate rings with metal ions . Emerging applications also include the use of this compound in materials science , where it functions as a key ligand in the synthesis of metallacrowns—inorganic analogs of crown ethers . It has also been innovatively incorporated into polymer backbones to develop novel structural adhesives that demonstrate strong lap shear strength to glass, metal, and polymeric surfaces . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is classified as causing skin and serious eye irritation and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h1-4,9,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBROZNQEVUILML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075365
Record name Salicylhydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name Salicylhydroxamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17178
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

89-73-6
Record name Salicylhydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylhydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylhydroxamic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03819
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salicylhydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylhydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylhydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salicylohydroxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALICYLHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q07182D0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physicochemical properties of Salicylhydroxamic Acid?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salicylhydroxamic Acid (SHAM), a compound of significant interest in medicinal chemistry and materials science, presents a unique combination of physicochemical properties that underpin its diverse applications. This technical guide provides an in-depth overview of these characteristics, complete with experimental methodologies and mechanistic insights.

Core Physicochemical Properties

This compound (IUPAC name: N,2-dihydroxybenzamide) is a white to off-white or beige-pink crystalline powder.[1][2] Its fundamental properties are summarized in the tables below, offering a quantitative foundation for its use in research and development.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1][3]
Appearance White to off-white, beige-pink crystalline powder[1][2][4]
Melting Point 168 °C (slow heating)[3][5]
175-178 °C (quick heating)[3][4]
177 °C (decomposes)[1][6][7]
Boiling Point 276.03 °C (rough estimate)[1]
Density 1.3585 g/cm³ (rough estimate)[1]
Table 2: Acid-Base and Solubility Properties of this compound
PropertyValueSource(s)
pKa₁ (Hydroxamic Acid) 7.40 - 7.56[5][8][9]
pKa₂ (Phenolic Hydroxyl) 9.70 - 9.85[5][8][9]
LogP (Octanol-Water Partition Coefficient) 0.9 (Computed)[5]
Water Solubility Soluble[1][2][10][11]
Other Solubilities Soluble in alcohol and ether[1][12]
Table 3: Stability and Reactivity Profile of this compound
PropertyDescriptionSource(s)
Stability Stable under normal conditions.[1][2][8][10] Progressively turns red when exposed to air.[1]
Incompatibilities Strong bases, strong oxidizing agents.[1][2][10]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx).[8]
Storage Sealed in a dry place at room temperature.[1][2]

Experimental Protocols for Physicochemical Characterization

The following sections outline standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. As noted, the observed melting point of this compound can vary depending on the heating rate.[3]

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.

  • Solution Preparation : A standard solution of this compound is prepared in a suitable solvent, often a water-cosolvent mixture like water:ethanol (1:1 v/v).

  • Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • Data Acquisition : The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a compound with two acidic protons like this compound, two inflection points will be observed.

Determination of Solubility by Shake-Flask Method

The aqueous solubility of this compound can be determined using the shake-flask method.

  • Equilibration : An excess amount of solid this compound is added to a known volume of water in a sealed container.

  • Agitation : The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the saturated solution.

  • Quantification : The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be estimated using RP-HPLC.

  • Column and Mobile Phase : A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Calibration : A series of standard compounds with known LogP values are injected onto the column, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values.

  • Sample Analysis : this compound is injected under the same chromatographic conditions, and its retention time is determined.

  • LogP Calculation : The LogP of this compound is then calculated from its retention factor using the calibration curve.

Mechanistic Insights and Signaling Pathways

This compound is a known inhibitor of several enzymes, primarily through its ability to chelate metal ions in the active sites. Two well-documented examples are its inhibition of urease and the alternative oxidase (AOX) pathway.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This compound acts as a competitive inhibitor by binding to the nickel ions in the active site of the enzyme, thereby blocking the access of the substrate, urea.[7]

Urease_Inhibition Urea Urea Urease Urease (Active Site with Ni²⁺) Urea->Urease Binds to Active Site Products Ammonia + Carbon Dioxide Urease->Products Catalyzes Hydrolysis Inactive_Complex Urease-SHAM Inactive Complex SHAM This compound (SHAM) SHAM->Urease Binds to Ni²⁺ in Active Site

Mechanism of Urease Inhibition by this compound.
Alternative Oxidase (AOX) Pathway Inhibition

In the mitochondrial electron transport chain of plants, fungi, and some protists, the alternative oxidase (AOX) provides an alternative route for electrons from the ubiquinone pool to oxygen. This pathway is not coupled to proton pumping and thus does not contribute to ATP synthesis. This compound is a well-known inhibitor of AOX, blocking this alternative respiratory pathway.

AOX_Pathway_Inhibition cluster_ETC Mitochondrial Electron Transport Chain ComplexI_II Complex I & II UQ_Pool Ubiquinone Pool (UQ) ComplexI_II->UQ_Pool e⁻ ComplexIII_IV Cytochrome Pathway (Complex III & IV) UQ_Pool->ComplexIII_IV e⁻ AOX Alternative Oxidase (AOX) UQ_Pool->AOX e⁻ O2_H2O_cyto O₂ → H₂O (ATP Production) ComplexIII_IV->O2_H2O_cyto O2_H2O_aox O₂ → H₂O (Heat Production) AOX->O2_H2O_aox SHAM This compound (SHAM) SHAM->AOX Inhibits

Inhibition of the Alternative Oxidase (AOX) Pathway by this compound.

References

Synthesis of Salicylhydroxamic Acid from methyl salicylate and hydroxylamine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of salicylhydroxamic acid from methyl salicylate (B1505791) and hydroxylamine (B1172632). This compound is a key organic compound with significant applications in medicinal chemistry and drug development, primarily due to its function as a metal chelator and an inhibitor of various enzymes. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and a process workflow diagram.

Reaction Overview

The synthesis of this compound from methyl salicylate is a nucleophilic acyl substitution reaction. In this process, hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group in methyl salicylate. The reaction is typically carried out in a basic medium, which deprotonates hydroxylamine to form the more nucleophilic hydroxylamide anion, thereby facilitating the reaction. The overall reaction scheme is presented below.

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound from methyl salicylate have been reported. The following protocols provide a detailed methodology for two common approaches.

Protocol 1: Aqueous Sodium Hydroxide (B78521) Method

This method utilizes a straightforward aqueous solution of sodium hydroxide as the base.

Materials:

  • Methyl salicylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Methanol (B129727) or Ethanol (B145695) (optional, as a co-solvent)

  • Deionized water

Procedure:

  • Preparation of Hydroxylamine Solution: In a reaction vessel, dissolve hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide. The amount of sodium hydroxide should be sufficient to neutralize the HCl and to create a basic reaction medium. The solution should be cooled, for instance in an ice bath.

  • Reaction Mixture: To the cooled hydroxylamine solution, add methyl salicylate dropwise while stirring vigorously. An organic co-solvent like methanol or ethanol can be added to improve the solubility of methyl salicylate.

  • Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, for example, between 40-60°C, for a period of 3 to 6 hours.[1] Some procedures suggest allowing the mixture to stand at room temperature for an extended period, such as 36 hours.

  • Acidification and Precipitation: After the reaction is complete, the mixture is cooled in an ice bath and then acidified with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to a pH of approximately 4-5.[1][2] This step protonates the salicylhydroxamate salt, causing the this compound to precipitate out of the solution.

  • Isolation and Purification: The precipitate is collected by vacuum filtration. The crude product can be purified by recrystallization from hot water, often with the addition of a small amount of acetic acid to aid dissolution.[3][4]

Protocol 2: Method with Phase Transfer Catalyst

This modified procedure incorporates a phase transfer catalyst to enhance the reaction rate and yield, particularly in a two-phase system.

Materials:

  • Methyl salicylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Phase transfer catalyst (e.g., Tween-80, alkyl glycoside)

  • Organic solvent (e.g., methanol, ethanol, or tetrahydrofuran)

  • Deionized water

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Preparation of Reaction Mixture: In a three-necked flask equipped with a condenser, stirrer, and thermometer, dissolve sodium hydroxide in water. Add the phase transfer catalyst and the organic solvent, followed by an aqueous solution of hydroxylamine hydrochloride.

  • Addition of Methyl Salicylate: Heat the mixture to the desired reaction temperature (e.g., 40-60°C) and add methyl salicylate dropwise while stirring.

  • Reaction: Maintain the reaction at the set temperature for 3-6 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture and acidify with concentrated sulfuric acid to a pH of about 4 to precipitate the product.[1]

  • Isolation: Collect the solid this compound by filtration.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis procedures, providing a comparative overview of reaction conditions and outcomes.

ParameterValueReference
Reactants
Methyl Salicylate20.0 g[1]
Hydroxylamine Hydrochloride1.1 times the molar amount of methyl salicylate[1]
Sodium Hydroxide0.26 - 0.42 mol[1]
Solvent
Water20 - 50 mL[1]
Methanol / Ethanol20 - 40 mL[1]
Reaction Conditions
Temperature40 - 60 °C[1]
Time3 - 6 hours[1]
Yield
Crude Product Yield52.6 - 58.0 g[1]
Final Yield68.2 - 86.2 %[1]
Purity26.1 - 32.6 % (crude)[1]
ParameterValueReference
Reactants
Methyl Salicylate152.0 g[2]
Hydroxylamine Hydrochloride76.5 g[2]
Sodium Hydroxide10-25% solution[2]
Reaction Conditions
pH~12.0[2]
Temperature33 - 38 °C[2]
Time2 hours (after dissolution)[2]
Yield
Final Yield85.13 - 86.4 %[2]

Process Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_hydroxylamine Prepare Hydroxylamine Solution (NH₂OH·HCl + NaOH in H₂O) add_methyl_salicylate Add Methyl Salicylate prep_hydroxylamine->add_methyl_salicylate Cool react Heat and Stir (e.g., 40-60°C, 3-6h) add_methyl_salicylate->react cool Cool Reaction Mixture react->cool acidify Acidify with Strong Acid (to pH ~4-5) cool->acidify precipitate Precipitation of Product acidify->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize from Hot Water filter->recrystallize dry Dry Final Product recrystallize->dry

References

An In-depth Technical Guide on the Mechanism of Action of Salicylhydroxamic Acid as a Urease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori. By catalyzing the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, urease enables these organisms to survive in acidic environments, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. The inhibition of urease is therefore a compelling therapeutic strategy. Salicylhydroxamic acid (SHA), a member of the hydroxamic acid class of compounds, has demonstrated significant inhibitory activity against urease. This technical guide provides a comprehensive overview of the mechanism of action of SHA as a urease inhibitor, including its binding kinetics, interaction with the enzyme's active site, and detailed experimental protocols for its characterization.

Introduction to Urease and Its Inhibition

Urease (EC 3.5.1.5) catalyzes the hydrolysis of urea to produce ammonia and carbamate, which then spontaneously decomposes to a second molecule of ammonia and carbonic acid. This reaction leads to a significant increase in the local pH. The active site of urease contains a dinickel center, where the two nickel ions are crucial for the catalytic activity. These nickel ions are coordinated by a network of amino acid residues, including a carbamylated lysine.

The inhibition of urease can prevent the survival and proliferation of urease-dependent pathogens. Urease inhibitors are classified based on their mechanism of action, with competitive, non-competitive, and uncompetitive inhibitors being the most common. Hydroxamic acids, including this compound, are a well-studied class of urease inhibitors that primarily act as competitive inhibitors by binding to the active site of the enzyme.

Mechanism of Action of this compound (SHA)

This compound is a potent inhibitor of urease, and its mechanism of action is centered on its interaction with the dinickel center in the enzyme's active site.

Binding to the Dinickel Center

The inhibitory effect of SHA is attributed to the ability of its hydroxamic acid moiety (-CONHOH) to chelate the two nickel ions in the urease active site. This interaction is similar to that of other hydroxamic acids, such as acetohydroxamic acid (AHA). The binding of SHA to the active site is a reversible process. Kinetic and spectral studies have established that hydroxamic acids bind to the active-site nickel ions of urease[1].

The proposed binding mode involves the coordination of the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group to the two nickel ions, effectively blocking the binding of the natural substrate, urea. This chelation is a key feature of the inhibitory mechanism of hydroxamic acids.

Enzyme Kinetics and Inhibition Type

This compound acts as a competitive inhibitor of urease. This means that SHA competes with urea for binding to the active site of the enzyme. The inhibition by SHA is time-dependent, a characteristic often observed with slow-binding inhibitors.

The potency of SHA as a urease inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor.

Quantitative Data on Urease Inhibition by this compound

The inhibitory activity of this compound has been evaluated against urease from various sources. The following table summarizes key quantitative data.

Urease SourceInhibitorIC50KiInhibition TypeReference
Helicobacter pyloriThis compound (SHA)19.6 µM0.630 µMCompetitive[2]
Jack BeanAcetohydroxamic Acid (AHA)--Competitive[3]

Note: Data for acetohydroxamic acid (AHA), a structurally similar hydroxamic acid, is included for comparison. The inhibitory mechanism of SHA is expected to be very similar.

Experimental Protocols

The following sections detail the experimental protocols for characterizing the inhibitory activity of this compound against urease.

Urease Inhibition Assay (Berthelot Method)

The Berthelot method is a widely used colorimetric assay to determine urease activity by measuring the amount of ammonia produced.

Principle: Ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically at approximately 630 nm, and the intensity of the color is directly proportional to the ammonia concentration.

Materials:

  • Urease enzyme solution (e.g., from Jack Bean or H. pylori)

  • Urea solution (substrate)

  • Phosphate (B84403) buffer (e.g., pH 7.4)

  • This compound (inhibitor) solution

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite (B82951) reagent

  • 96-well microplate

  • Microplate reader

  • Incubator

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the this compound solution in phosphate buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 25 µL of the urease enzyme solution to each well. Add 5 µL of each inhibitor dilution to the respective wells. For the control well (100% enzyme activity), add 5 µL of buffer instead of the inhibitor. Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Enzymatic Reaction: Add 55 µL of the urea solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Color Development: Stop the reaction and initiate color development by adding 45 µL of the phenol-nitroprusside reagent to each well, followed by 70 µL of the alkaline hypochlorite reagent.

  • Final Incubation: Incubate the plate at 37°C for 10 minutes to allow for complete color development.

  • Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (ODtest well / ODcontrol well)] x 100 Where ODtest well is the absorbance of the well containing the inhibitor and ODcontrol well is the absorbance of the well without the inhibitor.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of the Inhibition Constant (Ki)

For a competitive inhibitor like this compound, the inhibition constant (Ki) can be determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations.

Procedure:

  • Perform Urease Activity Assay: Conduct the urease activity assay as described above with varying concentrations of both urea (substrate) and this compound (inhibitor).

  • Calculate Initial Reaction Velocity (v): For each combination of substrate and inhibitor concentration, determine the initial reaction velocity (v). This is typically done by measuring the rate of product formation (ammonia) during the initial linear phase of the reaction.

  • Lineweaver-Burk Plot: Create a Lineweaver-Burk plot by plotting 1/v versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis (Vmax remains unchanged), while the apparent Km increases with increasing inhibitor concentration.

  • Dixon Plot: Alternatively, a Dixon plot can be used. In this method, the reciprocal of the initial velocity (1/v) is plotted against the inhibitor concentration ([I]) at different fixed substrate concentrations. The lines will intersect at a point where -[I] = Ki.

  • Non-linear Regression: A more accurate method is to fit the initial velocity data directly to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis. The equation is: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the competitive inhibition of urease by this compound, showing its interaction with the dinickel center in the active site.

Mechanism_of_Action cluster_active_site SHA Binding to Dinickel Center Urease Urease Active Site (with Dinickel Center) Urease_Urea Urease-Urea Complex Urease->Urease_Urea Binds Urease_SHA Urease-SHA Complex (Inactive) Urease->Urease_SHA Binds (Competitively) Urea Urea (Substrate) SHA This compound (Inhibitor) Products Products (Ammonia + Carbon Dioxide) Urease_Urea->Products Hydrolysis Ni1 Ni(II) Ni2 Ni(II) SHA_mol Salicylhydroxamic Acid O1 O=C O2 N-OH O1->Ni1 coordinates O2->Ni2 coordinates

Caption: Competitive inhibition of urease by this compound.

Experimental Workflow for Urease Inhibition Assay

The diagram below outlines the key steps in the Berthelot method for determining urease inhibition.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: - Urease Solution - Urea Solution - Inhibitor Dilutions - Berthelot Reagents Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Urease - Add Inhibitor/Buffer Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation (37°C) Plate_Setup->Pre_incubation Add_Substrate Add Urea Substrate Pre_incubation->Add_Substrate Reaction_Incubation Reaction Incubation (37°C) Add_Substrate->Reaction_Incubation Add_Berthelot Add Berthelot Reagents Reaction_Incubation->Add_Berthelot Color_Development Color Development (37°C) Add_Berthelot->Color_Development Measure_Absorbance Measure Absorbance (630 nm) Color_Development->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Berthelot-based urease inhibition assay.

Conclusion

This compound is a potent, competitive inhibitor of urease that functions by chelating the dinickel center in the enzyme's active site. Its mechanism of action and inhibitory kinetics can be thoroughly characterized using established experimental protocols such as the Berthelot assay. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working on the discovery and optimization of novel urease inhibitors for therapeutic applications. Further investigation into the structural details of the SHA-urease complex through X-ray crystallography or advanced molecular modeling could provide additional insights for the rational design of next-generation inhibitors.

References

Salicylhydroxamic Acid: A Versatile Ligand for Metallacrown Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylhydroxamic acid (SHA), a molecule incorporating both a hydroxamic acid and a phenolic hydroxyl group, has emerged as a highly versatile and effective ligand in the field of supramolecular chemistry, particularly in the synthesis of metallacrowns (MCs).[1] Metallacrowns are a class of inorganic macrocycles that are structural analogues of organic crown ethers, where a repeating [-M-N-O-] unit forms the macrocyclic ring. The unique coordination chemistry of SHA, involving both the hydroxamate and phenolate (B1203915) moieties, allows for the assembly of a diverse range of metallacrown structures with various metal ions, leading to fascinating applications in molecular magnetism, catalysis, and drug development.[2][3][4] This technical guide provides a comprehensive overview of the use of this compound in metallacrown synthesis, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying chemical principles.

The Role of this compound in Metallacrown Assembly

The formation of metallacrowns with this compound is a self-assembly process driven by the coordination preferences of the metal ions and the ligand. The mechanism often involves a stepwise assembly, as exemplified by the formation of iron(III)-salicylhydroxamate complexes.[5] The initial step is the formation of a mononuclear complex, which can then react with additional metal ions to form a dinuclear species. This dinuclear unit, containing the crucial -Fe-O-N-Fe- sequence, serves as the fundamental repeating motif for the construction of larger metallacrown rings, such as the 12-MC-4 structure.[5] The reactive form of the metal ion, often a hydrolyzed species like [Fe(OH)]2+, plays a key role in the binding process.[5]

Quantitative Data on this compound-Based Metallacrowns

The stability and properties of metallacrowns are crucial for their potential applications. The following tables summarize key quantitative data for metallacrowns and related complexes synthesized using this compound.

Table 1: Stability Constants of Metal-Salicylhydroxamic Acid Complexes

Metal IonStoichiometry (M:L)Stability Constant (K)ConditionsReference
Fe(III)1:25.9 x 10³25°C[6]
Co(II)1:25.2 x 10³25°C[6]
Cu(II)1:11.4 x 10³25°C[6]
Fe(III)1:1 (FeHL²⁺)logβ = 9.0920°C, I = 1.0 (NaClO₄)[7]

Table 2: Magnetic Properties of this compound-Based Metallacrowns

MetallacrownJ (cm⁻¹)gMagnetic BehaviorReference
{Mn₄Y} 12-MC-4-3.742.07Antiferromagnetic[8]
{Mn₄Gd} 12-MC-4J₁ = -3.52, J₂ = -0.451.99Antiferromagnetic[8]
Dy(III)Al(III)₄ [12-MC-4]--No significant axial ligand field[2]
Dy(III)₂Al(III)₆ [18-MC-6]--Significant axial ligand field, SMM behavior[2]

Experimental Protocols

The synthesis of this compound-based metallacrowns is typically a one-pot reaction involving the metal salt(s), this compound, and a base in a suitable solvent. The following protocols provide a general framework for the synthesis and characterization of these compounds.

General Synthesis of a 12-MC-4 Metallacrown

A generalized workflow for the synthesis of a 12-MC-4 metallacrown is depicted below. Specific reagents and conditions will vary depending on the desired metal ions in the ring and cavity.

G General Synthesis Workflow for a 12-MC-4 Metallacrown cluster_reagents Reagents cluster_procedure Procedure cluster_characterization Characterization Metal_Salt_Ring Metal Salt (Ring) Add_Ring_Metal Add Ring Metal Salt Metal_Salt_Ring->Add_Ring_Metal Metal_Salt_Cavity Metal Salt (Cavity) Add_Cavity_Metal Add Cavity Metal Salt Metal_Salt_Cavity->Add_Cavity_Metal SHA This compound Dissolve Dissolve SHA and Base in Solvent SHA->Dissolve Base Base (e.g., Morpholine) Base->Dissolve Solvent Solvent (e.g., CH₂Cl₂, MeOH) Solvent->Dissolve Dissolve->Add_Ring_Metal Stir1 Stir Add_Ring_Metal->Stir1 Stir1->Add_Cavity_Metal Stir2 Stir Add_Cavity_Metal->Stir2 Filter Filter Stir2->Filter Crystallize Crystallize Filter->Crystallize Spectroscopy Spectroscopy (FT-IR, UV-Vis) Crystallize->Spectroscopy Xray Single-Crystal X-ray Diffraction Crystallize->Xray Magnetic Magnetic Susceptibility Crystallize->Magnetic MassSpec ESI-MS Crystallize->MassSpec

General synthesis workflow for a 12-MC-4 metallacrown.
Detailed Method for a Mn(III)/Ln(III) 12-MC-4 Complex

This protocol is adapted from the synthesis of (tBu₄N){[Ln(III)(O₂CBuᵗ)₄][12-MC-Mn(III)N(shi)-4]}·5CH₂Cl₂.[8]

  • Preparation of the Ligand-Base Solution: Dissolve this compound (0.2 mmol) and morpholine (B109124) (0.2 mmol) in dichloromethane (B109758) (CH₂Cl₂).

  • Addition of the Ring Metal: To the clear solution, add Mn(O₂CBuᵗ)₂·2H₂O (0.2 mmol) and stir for 5 minutes. The solution should turn dark brown.

  • Addition of the Cavity Metal and Counter-ion: Add the lanthanide salt (e.g., Gd(NO₃)₃·H₂O, 0.025 mmol) and a counter-ion salt (e.g., ᵗBu₄NClO₄, 0.075 mmol).

  • Reaction: Stir the resulting mixture for an additional 40 minutes.

  • Isolation and Crystallization: Filter the solution and allow it to stand for crystallization.

Mechanism of Metallacrown Formation

The formation of metallacrowns is a fascinating example of self-assembly. The mechanism for the formation of an iron(III)-salicylhydroxamate dinuclear complex, a key building block for metallacrowns, is illustrated below.

G Mechanism of Fe(III)-Salicylhydroxamate Dinuclear Complex Formation Fe3_aq [Fe(H₂O)₆]³⁺ FeOH2 [Fe(OH)(H₂O)₅]²⁺ Fe3_aq->FeOH2 Hydrolysis ML Mononuclear Complex [Fe(HL)]⁺ FeOH2->ML + H₃L - H₂O, - H⁺ M2L Dinuclear Complex [Fe₂(L)]²⁺ FeOH2->M2L SHA_H3L This compound (H₃L) SHA_H3L->ML ML->M2L + [Fe(OH)]²⁺ - H₂O, - H⁺ MC_building_block Metallacrown Repeating Unit (-Fe-O-N-Fe-) M2L->MC_building_block G Characterization Workflow for this compound-Based Metallacrowns cluster_preliminary Preliminary Analysis cluster_structural Structural Elucidation cluster_properties Property Measurement Synthesized_Product Synthesized Crystalline Product FTIR FT-IR Spectroscopy Synthesized_Product->FTIR Confirm Ligand Coordination UVVis UV-Vis Spectroscopy Synthesized_Product->UVVis Confirm Complex Formation TGA Thermogravimetric Analysis Synthesized_Product->TGA Assess Thermal Stability Xray Single-Crystal X-ray Diffraction Synthesized_Product->Xray Determine 3D Structure ESIMS ESI-Mass Spectrometry Synthesized_Product->ESIMS Determine Mass and Stoichiometry NMR NMR Spectroscopy (for diamagnetic systems) Synthesized_Product->NMR Characterize Solution Structure Magnetic Magnetic Susceptibility Synthesized_Product->Magnetic Investigate Magnetic Properties Antimicrobial Antimicrobial/Antibiofilm Assays Synthesized_Product->Antimicrobial Evaluate Biological Activity

References

A Technical Guide to the Biological Activity of Salicylhydroxamic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylhydroxamic acid (SHA), also known as N,2-dihydroxybenzamide, is an organic compound featuring a hydroxamic acid functional group (-CONHOH) and a phenolic hydroxyl group on a benzene (B151609) ring.[1] This unique structure makes it a powerful chelating agent and a versatile scaffold in medicinal chemistry and drug development.[2] Hydroxamic acids, as a class, are recognized for their significant biological activities, primarily acting as enzyme inhibitors by coordinating with metal ions in enzyme active sites.[2][3]

SHA and its derivatives exhibit a broad spectrum of biological activities, including potent inhibition of metalloenzymes such as urease and histone deacetylases (HDACs), as well as significant antimicrobial and anticancer properties.[1][4][5] Its role as a competitive and irreversible inhibitor of urease has led to its use in treating urinary tract infections.[4] Furthermore, its ability to inhibit HDACs places it within a class of compounds with immense therapeutic potential in oncology.[6][7] This guide provides an in-depth technical overview of the multifaceted biological activities of this compound and its derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Enzyme Inhibition

The hydroxamic acid moiety is a key pharmacophore that effectively chelates metal ions, particularly the zinc ion (Zn²⁺) found in the active sites of many enzymes.[6][8] This interaction is central to the inhibitory mechanism of SHA and its derivatives against several classes of enzymes.

Urease Inhibition

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[9][10] This activity is a critical virulence factor for several pathogens, including Helicobacter pylori, and contributes to conditions like peptic ulcers, urolithiasis, and pyelonephritis.[9][11]

Mechanism of Action: this compound is a potent, often irreversible, inhibitor of both bacterial and plant ureases.[4][12] Its structure mimics urea, allowing it to act as a competitive inhibitor by binding to the nickel ions in the urease active site, thereby disrupting the enzyme's metabolic function.[4]

Quantitative Data: Urease Inhibitory Activity The inhibitory potential of hydroxamic acids is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of reported values for various hydroxamic acid derivatives.

CompoundSource of UreaseIC50 (µM)Reference
Thiourea (Standard)Jack Bean21.0 ± 0.01[11]
Methionine-hydroxamic acidJack Bean3.9[13]
Phenylalanine-hydroxamic acidJack Bean- (Potent)[13]
3,5-disubstituted-tetrahydro-thiadiazine-2-thione derivative 1Jack Bean9.8 ± 0.5[11]
3,5-disubstituted-tetrahydro-thiadiazine-2-thione derivative 2Jack Bean11.0 ± 0.6[11]

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This widely used colorimetric assay quantifies ammonia production from urea hydrolysis.[9][14]

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of Jack Bean Urease in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).[15]

    • Substrate Solution: Prepare a 100 mM urea solution in the same buffer.[14]

    • Test Compounds: Dissolve SHA or its derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.

    • Phenol (B47542) Reagent: 1% w/v phenol and 0.005% w/v sodium nitroprusside.[14]

    • Alkali Reagent: 0.5% w/v sodium hydroxide (B78521) and 0.1% active chloride (NaOCl).[14]

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of enzyme solution, 5 µL of the test compound (or solvent for control), and 55 µL of buffer.[14]

    • Pre-incubate the plate at 37°C for 15 minutes.[14]

    • Initiate the reaction by adding 10 µL of urea substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction and initiate color development by adding 45 µL of phenol reagent followed by 70 µL of alkali reagent to each well.[14]

    • Incubate for 50 minutes at 37°C for color development.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 625-630 nm using a microplate reader.[9][14]

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100[9][14]

    • Plot % inhibition against compound concentration to determine the IC50 value.

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: - Urease Solution - Urea Substrate - Test Compounds prep_plate Dispense Enzyme, Buffer, and Test Compound into 96-well plate prep_reagents->prep_plate pre_incubate Pre-incubate plate (15 min at 37°C) prep_plate->pre_incubate add_urea Add Urea Substrate (Initiate Reaction) pre_incubate->add_urea incubate_reaction Incubate plate (30 min at 37°C) add_urea->incubate_reaction add_berthelot Add Phenol & Alkali (Berthelot) Reagents incubate_reaction->add_berthelot incubate_color Incubate for Color Development (50 min) add_berthelot->incubate_color read_abs Read Absorbance (630 nm) incubate_color->read_abs calculate_inhibition Calculate % Inhibition read_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Workflow for the in vitro urease inhibition assay.
Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression.[8] By removing acetyl groups from lysine (B10760008) residues on histones, they promote chromatin condensation and transcriptional repression.[6] Aberrant HDAC activity is linked to various cancers, making HDAC inhibitors a promising class of anticancer agents.[6][16]

Mechanism of Action: Hydroxamic acids, including SHA derivatives, are potent, pan-HDAC inhibitors.[8][17] The hydroxamic acid group acts as a zinc-binding group (ZBG), chelating the Zn²⁺ ion essential for catalysis in the active site of Class I, II, and IV HDACs.[6][8] This inhibition leads to the accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin state and the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[8][16]

G cluster_enzyme HDAC Active Site cluster_result Cellular Outcomes HDAC HDAC Enzyme Zn Zn²⁺ Ion HDAC->Zn Hyperacetylation Histone Hyperacetylation HDAC->Hyperacetylation Inhibition Histone Acetylated Histone Tail Histone->HDAC Substrate SHA Salicylhydroxamic Acid Derivative SHA->Zn Chelates Zn²⁺ Chromatin Chromatin Relaxation Hyperacetylation->Chromatin Gene Gene Expression (e.g., p21) Chromatin->Gene Arrest Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis Gene->Apoptosis

Mechanism of HDAC inhibition by hydroxamic acids.

Quantitative Data: HDAC Inhibitory Activity

CompoundTargetIC50Reference
Suberoylanilide Hydroxamic Acid (SAHA)HDACsnM range[18]
SAHA Analog (linker-substituted)HDACsµM range[18]
H3(23–29)K27Hd PeptideHMR ComplexnM potency[19]

Experimental Protocol: Fluorometric HDAC Activity Assay

This assay measures the fluorescence generated upon the deacetylation of a fluorogenic substrate.[20]

  • Reagent Preparation:

    • HDAC Source: Use purified recombinant HDAC enzyme or nuclear extracts from cell lines (e.g., HeLa cells).[21]

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-based buffer with salts).

    • Substrate: Use a fluorogenic acetylated peptide substrate (e.g., conjugated to aminomethyl coumarin, AMC).[22]

    • Developer: A developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate to release the fluorophore.[22]

    • Inhibitors: Use a known HDAC inhibitor like Trichostatin A or SAHA as a positive control.[21][22]

  • Assay Procedure (96-well black plate):

    • Add the HDAC enzyme source to each well.

    • Add the test compound (SHA derivative) at various concentrations. Include a no-inhibitor control and a positive control inhibitor.

    • Add the fluorogenic HDAC substrate to all wells to start the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 1 hour).[21]

    • Stop the enzymatic reaction and initiate development by adding the developer solution.

    • Incubate at 37°C for an additional 15-30 minutes to allow for fluorophore release.[21]

  • Data Acquisition and Analysis:

    • Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em 355/460 nm for AMC).[20]

    • Calculate % inhibition and determine IC50 values as described for the urease assay.

Myeloperoxidase (MPO) Inhibition

MPO is a peroxidase enzyme found in neutrophils that plays a role in inflammatory responses.[23]

Mechanism of Action: this compound binds to the resting state of MPO and inhibits the binding of ligands to the heme iron in the active site.[23][24] It can also serve as a donor to the higher oxidation state of MPO, thereby inhibiting its oxidative activity.[23] The equilibrium dissociation constant (Kd) for the SHA-myeloperoxidase complex is approximately 2 x 10⁻⁶ M.[23][24]

Antimicrobial Activity

Antifungal Activity

SHA has demonstrated inhibitory effects against pathogenic fungi, particularly Candida species.[25]

Mechanism of Action: One proposed target is the alternative oxidase (AOX), an enzyme in the mitochondrial electron transport chain of some fungi that is insensitive to cyanide but sensitive to SHA.[4][25] By blocking AOX, SHA can disrupt cellular respiration.[4] However, studies suggest that while SHA substantially inhibits the growth of Candida spp., the inhibition of AOX may not be the primary cause of this effect, indicating other mechanisms may be involved.[25]

Quantitative Data: Antifungal Activity

CompoundFungal StrainMIC (µM)Reference
N-cyclohexyl-2-hydroxybenzamideC. albicans, C. tropicalis, C. krusei570.05[26]
N-4-methoxybenzyl-2-hydroxybenzamideC. albicans, C. tropicalis, C. krusei485.83[26]
N-isobutyl-2-hydroxybenzamideC. albicans ATCC 900281293.73[26]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism.[27][28]

  • Reagent and Media Preparation:

    • Fungal Inoculum: Prepare a standardized suspension of the fungal isolate (e.g., Candida spp.) from a fresh culture.

    • Media: Use a standardized broth medium, such as RPMI 1640 medium buffered with MOPS.[29]

    • Test Compounds: Prepare two-fold serial dilutions of the test compounds in the broth medium within a 96-well microplate.[27][28]

  • Assay Procedure:

    • Inoculate each well of the microplate with the prepared fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 24-48 hours.[29][30]

  • Data Acquisition and Analysis:

    • Visually inspect the wells for turbidity (growth) or read the optical density using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50%) compared to the growth control.[30]

Anticancer Activity

The anticancer effects of SHA derivatives are primarily attributed to their potent HDAC inhibitory activity, which triggers multiple downstream cellular events leading to the suppression of tumor growth.[5][16]

Mechanism of Action: As described in the HDAC inhibition section, these compounds induce histone hyperacetylation, leading to the transcriptional activation of tumor suppressor genes like p21 and p27.[31] This results in cell cycle arrest, typically at the G1 or G2 phase, and the induction of apoptosis (programmed cell death).[17][31] The apoptotic pathway can be triggered by modulating the expression of key regulatory proteins, such as decreasing the levels of cyclins and cyclin-dependent kinases (CDKs) while increasing levels of pro-apoptotic proteins.[31]

Quantitative Data: In Vitro Cytotoxicity

CompoundCancer Cell LineActivity MetricValueReference
SalicylanilidesVariousCytotoxic/Cytostatic-[32]
SAHAEsophageal Squamous Cell CancerGrowth InhibitionPotent[31]
SAHAProstate Cancer (DU145, PC-3)Apoptosis Induction-[17]
Aspirin (B1665792)/SalicylatesColorectal Cancer (SW480)Perturbs EGFR Internalization-[33]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[34][35]

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in a suitable medium.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[36]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., SHA derivative) in the culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[36]

  • MTT Reaction and Solubilization:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.[35][36]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[36]

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[36][37]

    • Shake the plate for ~15 minutes to ensure complete dissolution.[35]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm, with a reference wavelength of ~630 nm to reduce background noise.[35][36]

    • Calculate cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[36]

G cluster_prep 1. Cell Preparation cluster_treat 2. Treatment cluster_reaction 3. MTT Reaction cluster_analysis 4. Analysis seed_cells Seed cancer cells in 96-well plate incubate_attach Incubate overnight for cell attachment seed_cells->incubate_attach add_compound Add serial dilutions of test compound incubate_attach->add_compound incubate_treat Incubate for 24-72 hours add_compound->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer read_abs Read Absorbance (570 nm) add_solubilizer->read_abs calc_viability Calculate % Cell Viability and determine IC50 read_abs->calc_viability

General workflow for the MTT cell viability assay.

Conclusion

This compound and its derivatives represent a class of compounds with remarkable and diverse biological activities. Their ability to effectively inhibit key metalloenzymes like urease and histone deacetylases underpins their therapeutic potential in infectious diseases and oncology, respectively. The core SHA scaffold serves as an excellent starting point for the design and synthesis of novel derivatives with enhanced potency and target selectivity. The experimental protocols detailed in this guide provide a standardized framework for the continued investigation and characterization of these promising molecules. As research progresses, a deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for translating their biological potential into effective clinical therapies.

References

Spectroscopic Fingerprints of Salicylhydroxamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Salicylhydroxamic Acid (SHA), a compound of significant interest in medicinal chemistry and materials science. By detailing its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral properties, this document serves as a crucial resource for identification, purity assessment, and structural elucidation.

Introduction

This compound (N,2-dihydroxybenzamide) is a versatile molecule known for its role as a metal chelator, an enzyme inhibitor, and a precursor in organic synthesis.[1] Its biological and chemical activities are intrinsically linked to its molecular structure and the interplay of its functional groups. Spectroscopic techniques like FTIR and NMR provide a powerful lens to probe this structure, offering detailed information on vibrational modes and the chemical environment of individual atoms. This guide presents a curated analysis of SHA's spectroscopic data, supplemented with detailed experimental protocols and visual representations of its chemical behavior.

Spectroscopic Data Analysis

The following sections present the key spectroscopic data for this compound in a structured format, facilitating easy reference and comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy reveals the characteristic vibrational frequencies of the functional groups within the SHA molecule. The spectrum is marked by the presence of hydroxyl, amide, and aromatic functionalities.

Table 1: FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference(s)
3288O-H stretchingPhenolic and Hydroxamic OH[2]
~3000-2800C-H stretchingAromatic C-H[3][4]
1614C=O stretching (Amide I)Carbonyl (C=O)[2]
1558-1610C=C stretchingAromatic Ring[3]
1444-1503C-C stretchingAromatic Ring[3]
907N-O stretchingHydroxamic Acid (N-O)[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in this compound.

The ¹H NMR spectrum of SHA is characterized by signals from the aromatic protons and the labile protons of the hydroxyl and hydroxamic acid groups.

Table 2: ¹H NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference(s)
11.41 - 12.20Broad Singlet1HN-OH[2]
~9.4Broad Singlet1HAr-OH[1]
6.83 - 7.83Multiplet4HAromatic Protons (H-3, H-4, H-5, H-6)[2]

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound.

Table 3: ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

Chemical Shift (ppm)AssignmentReference(s)
~165-170C=O (Carbonyl)[5]
~150-160C-OH (Phenolic)[5]
~115-135Aromatic Carbons[5]
~110-120Aromatic C-H[5]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following protocols provide a general framework for the FTIR and NMR analysis of this compound.

FTIR Spectroscopy: KBr Pellet Method

This method is suitable for acquiring the infrared spectrum of solid this compound.

  • Sample Preparation:

    • Thoroughly dry analytical grade potassium bromide (KBr) to remove any moisture.

    • Grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

NMR Spectroscopy: Solution-State Analysis

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound in a deuterated solvent.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

    • The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • ¹³C NMR: Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

    • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing Chemical Behavior

Graphviz diagrams are employed to illustrate key chemical concepts related to this compound's structure and reactivity.

Keto-Enol Tautomerism

This compound can exist in equilibrium between its keto (amide) and enol (imidic acid) tautomeric forms. This equilibrium is fundamental to its chemical properties.

Caption: Keto-enol tautomerism of this compound.

Metal Chelation Mechanism

The hydroxamate functional group of this compound acts as a bidentate ligand, forming stable five-membered rings with metal ions. This chelation is crucial for its biological activity.

Caption: Bidentate chelation of a metal ion by this compound.

Conclusion

The spectroscopic characterization of this compound by FTIR and NMR provides a detailed and unambiguous fingerprint of its molecular structure. The data and protocols presented in this guide are intended to support researchers in the accurate identification, quality control, and further investigation of this important compound. The visualization of its tautomerism and chelation mechanism further enhances the understanding of its chemical reactivity, which is pivotal for its applications in drug development and other scientific disciplines.

References

Understanding the Alternative Oxidase (AOX) Inhibitory Pathway of Salicylhydroxamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The alternative oxidase (AOX) pathway is a crucial component of the mitochondrial electron transport chain in plants, fungi, and various protists, providing a bypass to the conventional cytochrome pathway. This pathway is particularly significant for its role in mitigating oxidative stress and maintaining metabolic homeostasis. Salicylhydroxamic acid (SHAM) is a widely recognized inhibitor of AOX, making it an invaluable tool for studying the physiological roles of this alternative respiratory pathway. This technical guide provides a comprehensive overview of the inhibitory pathway of SHAM on AOX, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively investigate and target the AOX pathway.

The Alternative Oxidase (AOX) Pathway

The mitochondrial electron transport chain typically channels electrons from ubiquinol (B23937) to oxygen through Complexes III and IV, a process coupled with proton translocation and ATP synthesis. The AOX pathway diverges at the ubiquinone (UQ) pool, directly transferring electrons from ubiquinol to oxygen to form water.[1][2] This process is not coupled to proton translocation, and therefore, does not directly contribute to ATP synthesis.[3][4] The primary functions of the AOX pathway include balancing the redox state of the cell, preventing the over-reduction of the ubiquinone pool, and mitigating the production of reactive oxygen species (ROS) under stress conditions.[1][5]

Mechanism of this compound (SHAM) Inhibition

This compound acts as a competitive inhibitor of the alternative oxidase.[6] It is believed to bind to the ubiquinol-binding site within the hydrophobic cavity of the AOX protein.[7][8] The crystal structure of the Trypanosoma brucei AOX (TAO) has provided significant insights into this binding pocket.[1][2][7][9] The inhibitor's structure, particularly the hydroxamic acid moiety, is crucial for its interaction with the di-iron center of the enzyme, preventing the binding of the natural substrate, ubiquinol.[7][10] By blocking the AOX pathway, SHAM forces electrons through the cytochrome pathway, which can be experimentally leveraged to study the capacity and function of both pathways independently.[3]

Quantitative Inhibition Data

The inhibitory potency of SHAM on AOX can vary significantly depending on the organism and the specific experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this inhibition.

Organism/TissueExperimental ConditionsIC50 / KiReference
Trypanosoma brucei (recombinant TAO)Membrane-bound protein, NADH as substrate>1 µM[11]
Ustilaginoidea virensMycelial growth on PSA medium27.41 µg/mL[12]
Ustilaginoidea virensMycelial growth on MM medium12.75 µg/mL[12]
Ustilaginoidea virens (isolate HWD)Conidial germination70.36 µg/mL[12]
Ustilaginoidea virens (isolate JS60)Conidial germination44.69 µg/mL[12]
Atriplex halimus (cultured cells)Cell proliferation90 µM[13]
Murine neuroblastoma cellsCell proliferation250 µM[13]
Trypanosoma brucei, Skunk Cabbage, Mung BeanOxygen uptakeRefer to original data for specific Ki and IC50 values[10]

Experimental Protocols

Isolation of Plant Mitochondria

This protocol is adapted for the isolation of mitochondria from plant tissues, such as Arabidopsis leaves or etiolated corn seedlings, suitable for AOX activity assays.[1][9]

Materials:

  • Grinding Medium: 0.3 M mannitol, 50 mM TES-KOH (pH 7.5), 1 mM EDTA, 0.2% (w/v) BSA, 0.2% (w/v) PVPP. Add 10 mM L-cysteine and 2 mM sodium ascorbate (B8700270) fresh before use.

  • Wash Medium: 0.3 M mannitol, 10 mM TES-KOH (pH 7.5).

  • Percoll Gradient Solutions (for further purification): 40%, 23%, and 18% Percoll in wash medium.

  • Mortar and pestle or blender

  • Muslin or Miracloth

  • Refrigerated centrifuge with fixed-angle rotor

Procedure:

  • Perform all steps at 4°C.

  • Homogenize 15-20 g of fresh plant tissue in 60-80 mL of ice-cold grinding medium using a pre-chilled mortar and pestle or a blender.

  • Filter the homogenate through four layers of muslin or two layers of Miracloth into a chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 2,500 x g for 5 minutes to pellet chloroplasts and other debris.

  • Carefully decant the supernatant into fresh centrifuge tubes and centrifuge at 18,000 x g for 15 minutes to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in 1-2 mL of wash medium using a soft paintbrush.

  • For higher purity, layer the resuspended mitochondria onto a discontinuous Percoll gradient (40%, 23%, 18%) and centrifuge at 40,000 x g for 30 minutes.

  • Carefully collect the mitochondrial fraction, which is typically located at the interface of the 23% and 40% Percoll layers.

  • Wash the collected mitochondria by diluting with wash medium and centrifuging at 18,000 x g for 10 minutes to remove the Percoll.

  • Resuspend the final mitochondrial pellet in a minimal volume of wash medium and determine the protein concentration using a standard method (e.g., Bradford assay).

Measurement of Cyanide-Resistant Respiration and SHAM Inhibition

This protocol describes the measurement of AOX activity as cyanide (KCN)-resistant oxygen consumption using a Clark-type oxygen electrode.[14][15]

Materials:

  • Clark-type oxygen electrode system

  • Reaction Buffer: 0.3 M mannitol, 10 mM TES-KOH (pH 7.2), 5 mM KH2PO4, 10 mM NaCl, 2 mM MgSO4, 0.1% (w/v) BSA.

  • Substrates: 1 M succinate (B1194679), 1 M NADH (prepare fresh).

  • ADP solution: 100 mM.

  • Inhibitors: 0.5 M KCN (handle with extreme caution in a fume hood), 1 M SHAM in DMSO.

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions. The reaction chamber should be maintained at a constant temperature (e.g., 25°C).

  • Add 1-2 mL of air-saturated reaction buffer to the chamber.

  • Add the mitochondrial sample (typically 50-100 µg of protein).

  • Add the respiratory substrate (e.g., 10 mM succinate or 1 mM NADH).

  • Initiate state 3 respiration by adding a limiting amount of ADP (e.g., 100-200 µM).

  • Once the ADP is phosphorylated and the system returns to state 4 respiration, add KCN to a final concentration of 1 mM to inhibit the cytochrome pathway. The remaining oxygen consumption is attributed to the AOX pathway.

  • To confirm that the KCN-resistant respiration is due to AOX, add SHAM to a final concentration of 1-5 mM. A subsequent inhibition of oxygen consumption confirms AOX activity.

Determination of IC50 for SHAM

The IC50 value can be determined by measuring the AOX activity (KCN-resistant respiration) at various concentrations of SHAM.

Procedure:

  • Set up the oxygen electrode as described in section 4.2.

  • Initiate KCN-resistant respiration by adding mitochondria, substrate, and KCN.

  • Prepare a series of SHAM dilutions to achieve a range of final concentrations in the reaction chamber.

  • Measure the rate of oxygen consumption at each SHAM concentration.

  • Plot the percentage of inhibition of AOX activity against the logarithm of the SHAM concentration.

  • The IC50 is the concentration of SHAM that causes 50% inhibition of the maximal AOX activity. This can be calculated by fitting the data to a dose-response curve.

Western Blot Analysis of AOX Protein

This protocol allows for the detection and quantification of AOX protein in isolated mitochondria.[3][16][17]

Materials:

  • SDS-PAGE equipment

  • Electroblotting apparatus

  • Nitrocellulose or PVDF membrane

  • Primary antibody: monoclonal anti-AOX antibody

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Mitochondrial protein samples (from section 4.1)

Procedure:

  • Separate mitochondrial proteins (20-50 µg per lane) by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-AOX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Mitochondrial_Electron_Transport_Chain cluster_matrix Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane cluster_ims Intermembrane Space TCA TCA Cycle NADH NADH TCA->NADH FADH2 FADH2 TCA->FADH2 C1 Complex I NADH->C1 e- C2 Complex II FADH2->C2 e- UQ UQ Pool C1->UQ e- H_IMS H+ C1->H_IMS H+ C2->UQ e- C3 Complex III UQ->C3 e- AOX Alternative Oxidase (AOX) UQ->AOX e- CytC Cyt c C3->CytC e- C3->H_IMS H+ C4 Complex IV CytC->C4 e- C4->H_IMS H+ O2 O2 C4->O2 e- -> H2O AOX->O2 e- -> H2O ATP_Synthase ATP Synthase ADP_ATP ADP + Pi ATP_Synthase->ADP_ATP ATP H_IMS->ATP_Synthase H+ SHAM SHAM SHAM->AOX Inhibits

Caption: Mitochondrial electron transport chain with the alternative oxidase pathway and SHAM inhibition.

AOX_Inhibition_Workflow start Start: Plant/Fungal Tissue mito_iso Mitochondrial Isolation (Differential Centrifugation) start->mito_iso protein_quant Protein Quantification (e.g., Bradford Assay) mito_iso->protein_quant o2_electrode Oxygen Electrode Setup and Calibration protein_quant->o2_electrode resp_measure Measure Baseline Respiration (Substrate + ADP) o2_electrode->resp_measure cyt_inhibit Inhibit Cytochrome Pathway (add KCN) resp_measure->cyt_inhibit aox_activity Measure AOX Activity (KCN-resistant respiration) cyt_inhibit->aox_activity sham_titration SHAM Titration (add varying [SHAM]) aox_activity->sham_titration ic50_calc Calculate IC50 sham_titration->ic50_calc end End: Determine SHAM Potency ic50_calc->end

Caption: Experimental workflow for determining the IC50 of SHAM for AOX.

Non-Specific Effects of SHAM

Conclusion

This compound is an indispensable tool for the study of the alternative oxidase pathway. A thorough understanding of its inhibitory mechanism, coupled with robust experimental design, is essential for accurately interpreting its effects. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently investigate the role of AOX in various biological systems and to explore its potential as a target for drug development. The provided data, protocols, and visualizations are intended to serve as a valuable resource for advancing research in this field.

References

Salicylhydroxamic Acid Chelation with Transition Metal Ions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylhydroxamic acid (SHA), a versatile chelating agent, exhibits a strong affinity for a wide range of transition metal ions. This technical guide provides a comprehensive overview of the coordination chemistry of SHA, focusing on its chelation properties with transition metals. It details the synthesis of SHA and its metal complexes, presents quantitative data on their stability, and outlines experimental protocols for their characterization. Furthermore, this guide explores the significant role of SHA-metal chelation in the inhibition of metalloenzymes, such as urease and histone deacetylases (HDACs), which is of paramount importance in drug discovery and development.

Introduction to this compound Chelation

This compound (SHA) is an organic compound belonging to the hydroxamic acid family, characterized by the functional group -C(=O)N(OH)-. The presence of both a carbonyl oxygen and a hydroxylamino oxygen allows SHA to act as a potent bidentate chelating agent, forming stable five-membered rings with metal ions.[1] The additional phenolic hydroxyl group at the ortho position on the benzene (B151609) ring can also participate in coordination, further enhancing the stability of the resulting metal complexes.[2]

The chelation of transition metal ions by SHA is a critical aspect of its biological activity and analytical applications. The formation of these stable complexes is responsible for its role as an inhibitor of various metalloenzymes and its use in quantitative analysis.[3] This guide will delve into the specifics of these interactions.

Chelation of this compound with Transition Metal Ions

This compound coordinates to transition metal ions primarily through the oxygen atoms of the hydroxamic acid functional group, acting as an O,O-bidentate ligand.[2] The general mechanism involves the deprotonation of the hydroxylamino group, allowing the formation of a coordinate bond with the metal ion, while the carbonyl oxygen also donates a lone pair of electrons to the metal center.

Figure 1: General mechanism of this compound (SHA) chelation with a metal ion (Mⁿ⁺).

The stoichiometry of the resulting complexes can vary depending on the metal ion, its oxidation state, and the reaction conditions. Commonly observed stoichiometries include 1:1 and 1:2 (metal:ligand) ratios.[2][4]

Stability of SHA-Transition Metal Complexes

The stability of SHA-metal complexes is a crucial parameter that dictates their formation and persistence in solution. This stability is quantified by the stability constant (K) or its logarithm (log K). A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. The stability of these complexes generally follows the Irving-Williams series for divalent metal ions. The stability order for several transition metal ions with this compound has been reported as: Fe(III) >> Cu(II) > Ni(II) ≈ Zn(II) > Co(II).[4][5][6]

Table 1: Stability Constants of this compound-Transition Metal Complexes

Metal IonStoichiometry (Metal:Ligand)Stability Constant (K)Log KMethodConditionsReference
Fe(III)1:25.9 x 10³3.77SpectrophotometrypH 3, 25°C[4]
Co(II)1:25.2 x 10³3.72SpectrophotometrypH 7, 25°C[4]
Cu(II)1:11.4 x 10³3.15SpectrophotometrypH 6, 25°C[4]
Ni(II)---Potentiometry25°C, I=0.2 M KCl[6]
Zn(II)---Potentiometry25°C, I=0.2 M KCl[6]

Note: The stability constants can be influenced by factors such as pH, temperature, and ionic strength of the medium.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its transition metal complexes, as well as for the determination of their stability constants.

Synthesis of this compound (SHA)

This protocol is adapted from the reaction of methyl salicylate (B1505791) with hydroxylamine (B1172632).[2]

Materials:

  • Methyl salicylate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (B78521)

  • Methanol

  • Concentrated sulfuric acid

  • Ethanol

  • Nitric acid (for recrystallization)

Procedure:

  • Preparation of free hydroxylamine: Dissolve hydroxylamine hydrochloride in a 10-12% sodium hydroxide solution and cool the mixture.

  • Reaction: Add methyl salicylate in small portions to the cooled hydroxylamine solution with vigorous stirring.

  • Incubation: Allow the reaction mixture to stand for several days at room temperature until the solution changes color.

  • Acidification: Acidify the solution with dilute sulfuric acid to precipitate the this compound.

  • Purification: Filter the precipitate, wash with water, and recrystallize from water containing a small amount of nitric acid.

  • Characterization: The purity of the synthesized SHA can be confirmed by its melting point (typically around 169 °C) and spectroscopic techniques such as FT-IR and ¹H NMR.[2]

Synthesis of SHA-Transition Metal Complexes

The following are general procedures for the synthesis of SHA complexes with Fe(III), Cu(II), and Ni(II). These protocols can be adapted for other transition metals.

3.2.1. Synthesis of Iron(III)-Salicylhydroxamic Acid Complex

This procedure is based on the reaction of an iron(III) salt with SHA.[2]

Materials:

  • This compound

  • Ferric chloride (FeCl₃) or other Fe(III) salt

  • Ethanol or a suitable solvent

Procedure:

  • Dissolve this compound in ethanol.

  • Prepare an aqueous or ethanolic solution of ferric chloride.

  • Add the ferric chloride solution dropwise to the SHA solution with constant stirring.

  • A colored precipitate of the Fe(III)-SHA complex will form.

  • Filter the precipitate, wash with the solvent, and dry in a desiccator.

3.2.2. Synthesis of Copper(II)-Salicylhydroxamic Acid Complex

This protocol describes the reaction of a copper(II) salt with SHA.[7]

Materials:

  • This compound

  • Copper(II) carbonate hydroxide or other Cu(II) salt

  • Distilled water

Procedure:

  • Add copper(II) carbonate hydroxide to hot distilled water.

  • Add this compound to the suspension and reflux the mixture.

  • The solid complex will form and can be collected by filtration.

  • Wash the complex with hot water and allow it to dry.

3.2.3. Synthesis of Nickel(II)-Salicylhydroxamic Acid Complex

This procedure outlines the synthesis of a Ni(II)-SHA complex.[1]

Materials:

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add an aqueous or ethanolic solution of nickel(II) nitrate to the SHA solution with stirring.

  • A precipitate of the Ni(II)-SHA complex will form.

  • Filter the precipitate, wash with ethanol, and dry over a desiccant.

Determination of Stability Constants

The stability constants of SHA-metal complexes can be determined using various techniques, with spectrophotometric and potentiometric titrations being the most common.

3.3.1. Spectrophotometric Titration (Job's Method of Continuous Variation)

This method is used to determine the stoichiometry and stability constant of a complex in solution.[4]

Protocol Outline:

  • Prepare Stock Solutions: Prepare equimolar stock solutions of the transition metal salt and this compound in a suitable buffer at a specific pH.

  • Prepare a Series of Solutions: Prepare a series of solutions by mixing the metal and ligand solutions in varying mole fractions, while keeping the total volume and total molar concentration constant.

  • Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex.

  • Plot Data: Plot the absorbance versus the mole fraction of the ligand (or metal).

  • Determine Stoichiometry: The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 for the ligand indicates a 1:2 metal-to-ligand ratio.

  • Calculate Stability Constant: The stability constant (K) can be calculated from the absorbance data using the following equation for a 1:n complex: K = [MLn] / ([M][L]ⁿ) where the concentrations of the species at equilibrium can be determined from the Job's plot data.

JobsMethodWorkflow Job's Method Workflow A Prepare Equimolar Stock Solutions (Metal & SHA) B Prepare Series of Solutions with Varying Mole Fractions A->B C Measure Absorbance at λmax B->C D Plot Absorbance vs. Mole Fraction C->D E Determine Stoichiometry from Plot Maximum D->E F Calculate Stability Constant (K) D->F

Figure 2: Workflow for determining stoichiometry and stability constant using Job's Method.

3.3.2. Potentiometric Titration

This technique involves monitoring the pH of a solution containing the ligand and the metal ion as it is titrated with a standard base.[8]

Protocol Outline:

  • Solution Preparation: Prepare standard solutions of the metal salt, this compound, a strong acid (e.g., HClO₄), and a strong, carbonate-free base (e.g., NaOH). An inert salt (e.g., KNO₃) is used to maintain constant ionic strength.

  • Titration Sets: Perform three sets of titrations against the standard base:

    • Set 1 (Acid Blank): Strong acid + inert salt.

    • Set 2 (Ligand Blank): Strong acid + inert salt + SHA solution.

    • Set 3 (Metal-Ligand): Strong acid + inert salt + SHA solution + metal salt solution.

  • pH Measurement: Record the pH of the solution after each addition of the base using a calibrated pH meter.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added) for all three sets.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached per metal ion (n̄).

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curves (n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration).

Role in Drug Development: Enzyme Inhibition

The ability of this compound to chelate transition metals is central to its mechanism of action as an inhibitor of several metalloenzymes. This property is of significant interest in drug development for various therapeutic areas.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its activity is implicated in the pathogenesis of diseases caused by Helicobacter pylori and other bacteria. This compound is a known inhibitor of urease. The inhibition mechanism involves the chelation of the nickel ions in the active site of the enzyme by SHA, thereby blocking the catalytic activity.[9] The hydroxamic acid moiety acts as a competitive inhibitor, binding to the dinickel center and preventing the substrate (urea) from accessing it.

UreaseInhibition Mechanism of Urease Inhibition by SHA Urease Urease Active Site Ni²⁺ Ni²⁺ Products Ammonia + Carbamate Urease->Products Catalyzes Hydrolysis Inhibited_Urease Inhibited Urease SHA Chelates Ni²⁺ Urease:Ni1->Inhibited_Urease Urease:Ni2->Inhibited_Urease Urea Urea (Substrate) Urea->Urease Binds to SHA This compound (Inhibitor) SHA->Urease Competitively Binds & Chelates

Figure 3: Competitive inhibition of urease by this compound through chelation of nickel ions.
Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are zinc-dependent enzymes that play a crucial role in gene expression regulation. Aberrant HDAC activity is associated with various cancers, making them a key target for anticancer drug development. Hydroxamic acids, including derivatives of SHA, are a major class of HDAC inhibitors.[10] The inhibitory mechanism involves the hydroxamic acid group chelating the zinc ion in the active site of the HDAC enzyme.[11] This chelation blocks the catalytic function of the enzyme, leading to the accumulation of acetylated histones and subsequent changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition HDAC Inhibition by a Hydroxamic Acid (HA) cluster_0 Normal HDAC Activity cluster_1 HDAC Inhibition HDAC HDAC Active Site Zn²⁺ Deacetylated Deacetylated Histone HDAC->Deacetylated Deacetylates Inhibited_HDAC Inhibited HDAC HA Chelates Zn²⁺ Substrate Acetylated Histone Substrate->HDAC Binds Inhibitor Hydroxamic Acid Inhibitor (e.g., SHA derivative) Inhibitor->Inhibited_HDAC Binds & Chelates

Figure 4: Mechanism of HDAC inhibition by a hydroxamic acid through chelation of the active site zinc ion.

Conclusion

This compound is a highly effective chelating agent for a variety of transition metal ions, forming stable complexes with well-defined stoichiometries. The ability to quantify the stability of these complexes through techniques like spectrophotometry and potentiometry is essential for understanding their behavior in chemical and biological systems. The chelation of metal ions by SHA is the cornerstone of its application in drug development, particularly as an inhibitor of metalloenzymes such as urease and histone deacetylases. This in-depth guide provides researchers and drug development professionals with the fundamental knowledge and experimental protocols necessary to explore and harness the potential of this compound and its metal complexes in their respective fields. Further research into the structure-activity relationships of SHA derivatives and their metal complexes will undoubtedly lead to the development of novel and more potent therapeutic agents.

References

The Role of Salicylhydroxamic Acid in Inhibiting Myeloperoxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloperoxidase (MPO) is a pivotal enzyme in the innate immune system, catalyzing the formation of potent reactive oxidants instrumental in pathogen destruction. However, dysregulated MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, positioning it as a significant therapeutic target. Salicylhydroxamic acid (SHA) has emerged as a noteworthy reversible inhibitor of MPO. This technical guide provides an in-depth analysis of the mechanism of MPO inhibition by SHA, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Myeloperoxidase

Myeloperoxidase is a heme-containing peroxidase predominantly expressed in neutrophils.[1] Upon activation of neutrophils at sites of inflammation, MPO is released into the phagolysosome and the extracellular milieu.[1] The enzyme utilizes hydrogen peroxide (H₂O₂) to oxidize halide ions, primarily chloride (Cl⁻), into highly reactive hypochlorous acid (HOCl), a potent antimicrobial agent.[1][2] While essential for host defense, excessive HOCl production can inflict significant damage on host tissues, contributing to the pathology of chronic inflammatory conditions such as atherosclerosis, neurodegenerative diseases, and rheumatoid arthritis.[2]

The catalytic activity of MPO is characterized by two main cycles: the halogenation cycle and the peroxidase cycle.[3]

  • Halogenation Cycle: The native ferric MPO (Fe³⁺) reacts with H₂O₂ to form a highly reactive intermediate, Compound I. Compound I then oxidizes a halide (e.g., Cl⁻) to produce the corresponding hypohalous acid (e.g., HOCl) and returns to its ferric state.[3]

  • Peroxidase Cycle: Alternatively, Compound I can be reduced in two sequential one-electron steps by various substrates, proceeding through another intermediate, Compound II, before returning to the native ferric state.[3]

Given its role in inflammatory pathologies, the development of MPO inhibitors is a key area of therapeutic research.

This compound (SHA): An Inhibitor of Myeloperoxidase

This compound (N,2-Dihydroxybenzamide) is a small molecule that has been identified as a reversible inhibitor of myeloperoxidase.[2][4] Its chemical structure features a hydroxamic acid functional group and a phenolic hydroxyl group, which are crucial for its inhibitory activity.

Mechanism of Inhibition

This compound exerts its inhibitory effect on MPO through a multi-faceted mechanism:

  • Binding to the Resting State: SHA binds to the resting (ferric) state of MPO in the distal heme cavity, a region in proximity to the enzyme's active site.[5][6] This binding can physically obstruct the access of substrates to the heme iron.[7]

  • Competition with Hydrogen Peroxide: At lower concentrations of H₂O₂, SHA appears to compete for the H₂O₂ binding site on the enzyme, thereby preventing the formation of Compound I, the initial and essential intermediate in the catalytic cycle.[8]

  • Reduction of Higher Oxidation States: SHA can act as an electron donor to the higher oxidation states of MPO (Compound I and Compound II), reducing them back to the ferric state.[5][6] This action diverts the enzyme from its normal catalytic cycle, thus inhibiting the oxidation of its physiological substrates.[5][6]

The inhibition by SHA is characterized as reversible, meaning that the enzyme's activity can be restored upon removal of the inhibitor.[2]

Quantitative Inhibition Data

The potency of this compound as an MPO inhibitor has been quantified through various studies. The following table summarizes key quantitative data.

ParameterValueSpeciesAssay ConditionsReference
IC₅₀ 3-5 µMHumanLuminol-dependent chemiluminescence of human neutrophils[8]
Equilibrium Dissociation Constant (Kd) ~2 µMNot SpecifiedNot Specified[5][6]
Association Rate Constant (kon) 7.4 x 10⁶ M⁻¹s⁻¹Not SpecifiedNot Specified[5][6]

Signaling Pathways and Experimental Workflows

Myeloperoxidase Catalytic Cycle and Inhibition by SHA

The following diagram illustrates the catalytic cycle of myeloperoxidase and the points of intervention by this compound.

MPO_Catalytic_Cycle cluster_halogenation Halogenation Cycle cluster_peroxidase Peroxidase Cycle MPO_Fe3 MPO (Fe³⁺) Resting State Compound_I Compound I [Fe⁴⁺=O Por•⁺] MPO_Fe3->Compound_I H₂O₂ MPO_Fe3->Compound_I SHA competes with H₂O₂ Compound_I->MPO_Fe3 2X⁻ (e.g., 2Cl⁻) Compound_II Compound II [Fe⁴⁺=O Por] Compound_I->Compound_II AH (Substrate) Halogenation_Product 2X⁻ → X₂ (e.g., 2Cl⁻ → Cl₂) Cl₂ + H₂O → HOCl + H⁺ + Cl⁻ Compound_I->Halogenation_Product Compound_II->MPO_Fe3 AH (Substrate) SHA Salicylhydroxamic Acid (SHA) SHA->MPO_Fe3 Binds to resting state SHA->Compound_I Reduces SHA->Compound_II Reduces

Caption: MPO Catalytic Cycle and SHA Inhibition Points.

Experimental Workflow for MPO Inhibition Assay

The general workflow for assessing the inhibitory potential of compounds like SHA against MPO is depicted below.

MPO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: MPO Enzyme SHA (Inhibitor) Substrate (e.g., Guaiacol) H₂O₂ Plate Prepare 96-well plate: - Control wells (No inhibitor) - Test wells (Varying [SHA]) - Blank wells (No MPO) Reagents->Plate Add_MPO Add MPO to control and test wells Plate->Add_MPO Add_SHA Add SHA to test wells Add_MPO->Add_SHA Preincubation Pre-incubate MPO with SHA Add_SHA->Preincubation Initiate Initiate reaction by adding H₂O₂ and substrate Preincubation->Initiate Incubate Incubate at controlled temperature Initiate->Incubate Measure Measure signal (e.g., absorbance at 470 nm) Incubate->Measure Calc_Inhibition Calculate % Inhibition for each [SHA] Measure->Calc_Inhibition Plot Plot % Inhibition vs. [SHA] Calc_Inhibition->Plot IC50 Determine IC₅₀ value Plot->IC50

References

Methodological & Application

Application Note: Laboratory Synthesis of Salicylhydroxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Salicylhydroxamic acid (SHA) is a versatile organic compound with a wide range of applications. It serves as an enzyme inhibitor, particularly for urease, making it a subject of interest for therapeutic applications such as in the treatment of urinary tract infections.[1] Additionally, its strong metal-chelating properties make it a valuable ligand in coordination chemistry and a collector in mineral flotation processes.[1][2][3] This document provides a detailed protocol for the synthesis of this compound in a laboratory setting via the reaction of methyl salicylate (B1505791) with hydroxylamine (B1172632).

Principle of the Method The synthesis is based on the nucleophilic acyl substitution reaction between methyl salicylate and free hydroxylamine. Typically, hydroxylamine is generated in situ from hydroxylamine hydrochloride by the addition of a base, such as sodium hydroxide. The hydroxylamine then attacks the electrophilic carbonyl carbon of the ester (methyl salicylate). The reaction is carried out in an aqueous or mixed aqueous-organic solvent system. The final product is precipitated from the solution by acidification and can be further purified by recrystallization.

Experimental Protocol

This protocol is a synthesized procedure based on common laboratory methods.[4][5]

Materials and Reagents

  • Methyl Salicylate (C₈H₈O₃)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Hydroxide (NaOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Methanol (CH₃OH) or Ethanol (C₂H₅OH) (Optional, as co-solvent)

  • Deionized Water

  • Acetic Acid (for recrystallization, optional)

Equipment

  • Three-necked round-bottom flask (250 mL)

  • Condenser

  • Magnetic stirrer and stir bar

  • Thermometer

  • Heating mantle or water bath

  • Dropping funnel

  • Beakers

  • Büchner funnel and flask for vacuum filtration

  • pH meter or pH indicator strips

  • Standard laboratory glassware

Procedure

  • Preparation of Hydroxylamine Solution: In a 250 mL three-necked flask equipped with a condenser, stirrer, and thermometer, prepare an aqueous solution of sodium hydroxide. For example, dissolve 0.39 mol of NaOH in 30-50 mL of water.[5] To this, add a solution of hydroxylamine hydrochloride (e.g., an amount equivalent to 1.1 times the molar weight of the methyl salicylate) dissolved in a minimal amount of water or a water/methanol mixture.[5] Stir until all solids are dissolved.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 40-60°C) using a heating mantle or water bath.[5]

    • Slowly add methyl salicylate (e.g., 20.0 g) to the flask dropwise while stirring vigorously.[5] If using a strong base, the pH should be maintained around 12.0.[6]

    • Allow the reaction to proceed for 3 to 6 hours at the set temperature.[5] Some procedures may call for longer reaction times, up to 36 hours, at room temperature.[4]

  • Precipitation of this compound:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Slowly acidify the solution by adding concentrated sulfuric acid or hydrochloric acid dropwise until the pH reaches approximately 4-5.[5][6]

    • A white precipitate of crude this compound will form. Continue stirring in the ice bath for a period to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with cold deionized water to remove any remaining salts and impurities.

    • The crude product can be purified by recrystallization. A common method is to dissolve the solid in a minimum amount of hot water, potentially with a drop of acetic acid, and then allow it to cool slowly to form crystals.[4]

  • Drying and Characterization:

    • Dry the purified crystals under vacuum.

    • Determine the yield of the final product.

    • Characterize the product by measuring its melting point (literature value: 169-178°C) and using spectroscopic methods such as FT-IR and ¹H NMR.[1][4]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes quantitative data from various reported synthesis procedures, highlighting how different conditions can affect the yield and purity of the final product.

EntryMolar Ratio (NaOH:Me-Salicylate)Solvent (Organic:Water)Temp (°C)Time (h)Yield (%)Purity (%)Reference
1~2.0Methanol:Water (1:1)40373.927.2[5]
2~3.0Methanol:Water (1:1.5)50468.226.1[5]
3~3.0Methanol:Water (1:2.5)50686.232.6[5]
4~3.2Ethanol:Water (1:2)60578.227.2[5]
5N/AAqueous33-35286.4N/A[6]
6N/AAqueous35-38289.6N/A[6]

Note: In these procedures, a strong base was added to maintain a constant pH of ~12 rather than using a fixed molar ratio from the start.

Visualizations

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Synthesis Reaction cluster_workup 3. Product Isolation & Purification cluster_final 4. Final Product A Methyl Salicylate C Mix & Heat (40-60°C, 3-6h) A->C B Hydroxylamine HCl + NaOH(aq) B->C D Cooling (Ice Bath) C->D E Acidification (pH 4-5 with H₂SO₄) D->E F Vacuum Filtration E->F G Recrystallization (from Hot Water) F->G H Pure Salicylhydroxamic Acid (SHA) G->H

References

Application Notes and Protocols for Enzyme Inhibition Assays using Salicylhydroxamic Acid (SHAM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salicylhydroxamic Acid (SHAM) is a versatile small molecule widely recognized for its potent enzyme inhibitory properties. As a hydroxamic acid, its mechanism of action often involves chelating metal ions within an enzyme's active site, making it a powerful tool for studying various enzymatic pathways. SHAM is particularly prominent as an inhibitor of urease and the alternative oxidase (AOX) pathway in plants, fungi, and protists.[1][2] These application notes provide detailed protocols for performing enzyme inhibition assays with SHAM, focusing on its primary targets, and offer guidance on data interpretation and presentation.

Mechanism of Action and Key Enzyme Targets

SHAM's inhibitory action stems from its hydroxamate functional group (-CONHOH), which acts as a strong metal-binding ligand. This allows it to interfere with metalloenzymes by coordinating with the metal cofactors essential for catalysis.

Alternative Oxidase (AOX)

In the mitochondrial electron transport chain of plants, some fungi, and protists, an alternative pathway exists that bypasses Complexes III and IV.[3] This pathway is mediated by a single enzyme, the Alternative Oxidase (AOX), which transfers electrons directly from the ubiquinone pool to oxygen.[4] SHAM is a well-established inhibitor of AOX, allowing researchers to dissect the contributions of the cytochrome pathway versus the alternative pathway to overall respiration.[3][4] Inhibition by SHAM forces electrons exclusively through the cytochrome pathway, providing a method to study its function in isolation.[1]

Mitochondrial_ETC cluster_complexes Mitochondrial Inner Membrane cluster_inhibitors C1 Complex I UQ Ubiquinone Pool C1->UQ C2 Complex II C2->UQ C3 Complex III UQ->C3 Cytochrome Pathway AOX Alternative Oxidase (AOX) UQ->AOX Alternative Pathway CytC Cyt c C3->CytC C4 Complex IV CytC->C4 O2 -> H2O O2 -> H2O C4->O2 -> H2O AOX->O2 -> H2O SHAM SHAM SHAM->AOX Inhibition

Caption: Mitochondrial electron transport chain showing SHAM inhibition of AOX.

Urease

Urease (EC 3.5.1.5) is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[5][6] It is a critical virulence factor for several pathogens, including Helicobacter pylori. Hydroxamic acids, including SHAM, are potent urease inhibitors.[7] They are thought to function as competitive inhibitors by binding to the di-nickel center in the urease active site, preventing the substrate (urea) from binding and being hydrolyzed.[8]

Urease_Inhibition Urea Urea (Substrate) Urease Urease (Enzyme) Urea->Urease Binds to Active Site Products Ammonia + CO2 (Products) Urease->Products Catalyzes SHAM SHAM (Inhibitor) SHAM->Urease Inhibits

Caption: Schematic of SHAM inhibiting the enzymatic action of urease.

Other Targets

SHAM has also been shown to inhibit other enzymes, including myeloperoxidase and tyrosinase, often through interactions with their metal cofactors or heme groups.[1]

Experimental Protocols

The following section provides detailed methodologies for performing enzyme inhibition assays with SHAM. A general workflow is presented first, followed by specific protocols for urease and alternative oxidase.

General Enzyme Inhibition Assay Workflow

This workflow provides a universal framework for conducting an enzyme inhibition assay. Specific parameters such as buffer composition, substrate concentration, and incubation times must be optimized for each specific enzyme.

General_Workflow prep Step 1: Preparation Prepare buffer, enzyme stock, substrate solution, and serial dilutions of SHAM. plate Step 2: Assay Setup Pipette buffer, enzyme, and SHAM (or vehicle control) into microplate wells. Include positive control (known inhibitor) and negative control (no inhibitor). prep->plate preincubate Step 3: Pre-incubation Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 min) at the optimal temperature. plate->preincubate reaction Step 4: Reaction Initiation Add substrate to all wells to start the reaction. preincubate->reaction monitor Step 5: Signal Detection Measure the reaction rate by monitoring product formation or substrate depletion over time using a plate reader (e.g., absorbance, fluorescence). reaction->monitor analyze Step 6: Data Analysis Calculate the percentage of inhibition for each SHAM concentration. Determine the IC50 value by plotting % inhibition vs. log[Inhibitor]. monitor->analyze

Caption: A generalized experimental workflow for an enzyme inhibition assay.

Protocol: Urease Inhibition Assay (Berthelot Method)

This protocol is adapted from the widely used Berthelot (or phenol-hypochlorite) method, which quantifies the ammonia produced by urease activity.[6][9] The intensity of the resulting blue indophenol (B113434) compound is proportional to the amount of ammonia produced and is measured spectrophotometrically.[5][10]

A. Materials and Reagents

  • Jack Bean Urease (or other purified urease)

  • Urea

  • This compound (SHAM)

  • Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)

  • Solution A (Phenol Reagent): 0.5 g phenol (B47542) and 2.5 mg sodium nitroprusside in 50 mL distilled water.

  • Solution B (Alkali-Hypochlorite Reagent): 250 mg sodium hydroxide (B78521) and 820 µL sodium hypochlorite (B82951) (5%) in 50 mL distilled water.

  • 96-well microplate

  • Microplate reader (625 nm)

B. Experimental Procedure

  • Prepare Solutions: Prepare a stock solution of urease in phosphate buffer. Prepare a stock solution of urea (e.g., 100 mM) in buffer. Prepare a stock solution of SHAM in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Test Wells: 10 µL of SHAM dilution + 20 µL urease solution.

    • Negative Control (100% Activity): 10 µL of solvent (DMSO) + 20 µL urease solution.

    • Blank: 10 µL of solvent + 20 µL buffer (no enzyme).

  • Pre-incubation: Add 10 µL of phosphate buffer to each well. Mix gently and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 40 µL of urea solution to each well to start the reaction. Incubate at 37°C for 30 minutes.

  • Color Development: Stop the reaction and begin color development by adding 50 µL of Solution A followed by 50 µL of Solution B to each well.

  • Final Incubation and Measurement: Incubate the plate at 37°C for 30 minutes to allow the blue color to develop. Measure the absorbance at 625 nm using a microplate reader.

C. Data Analysis Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_control - Abs_blank)] * 100

Plot the % inhibition against the logarithm of SHAM concentration and use non-linear regression to determine the IC₅₀ value (the concentration of SHAM that causes 50% inhibition).[5]

Protocol: Alternative Oxidase (AOX) Inhibition Assay (Oxygen Consumption)

This protocol measures AOX activity by monitoring oxygen consumption in isolated mitochondria or whole cells using a Clark-type oxygen electrode.[11][12] The assay differentiates between the cytochrome pathway and the alternative pathway by using specific inhibitors.

A. Materials and Reagents

  • Isolated mitochondria, cell suspension, or tissue slices

  • Clark-type oxygen electrode system[13][14]

  • Respiration Buffer (e.g., 0.3 M Sucrose, 10 mM TES, 5 mM KH₂PO₄, 2 mM MgSO₄, 10 mM NaCl, 0.1% BSA, pH 7.2)[11]

  • Respiratory Substrates (e.g., 10 mM succinate, 1 mM NADH)

  • Potassium Cyanide (KCN): Inhibitor of Complex IV (cytochrome pathway). (EXTREME CAUTION: KCN is highly toxic) .

  • This compound (SHAM): Inhibitor of AOX.

  • ADP

B. Experimental Procedure

  • Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions to 100% saturation with air-saturated respiration buffer and to zero with sodium dithionite.

  • Add Mitochondria/Cells: Add 1-2 mL of respiration buffer to the electrode chamber, maintained at a constant temperature (e.g., 25°C). Add the mitochondrial suspension (typically 0.1-0.5 mg protein) or cell sample and allow the baseline oxygen level to stabilize.

  • Measure State 2 Respiration: Add the respiratory substrate (e.g., succinate) to initiate electron transport. The resulting rate of oxygen consumption is State 2 respiration.

  • Measure State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the increased rate of oxygen consumption (State 3).

  • Inhibit Cytochrome Pathway: Once the ADP is consumed and the system returns to a slower rate (State 4), add KCN (e.g., final concentration of 1 mM) to block the cytochrome pathway. Any remaining oxygen consumption is attributed to the alternative pathway (AOX activity).

  • Inhibit AOX Pathway: Add SHAM (e.g., final concentration of 1-5 mM) to inhibit the AOX pathway.[11] The oxygen consumption should cease or be significantly reduced. The SHAM-sensitive portion of KCN-resistant respiration represents the AOX capacity.

C. Data Analysis The rates of oxygen consumption are calculated from the slope of the electrode trace.

  • Total Respiration: Rate before adding any inhibitors.

  • AOX Capacity: KCN-resistant oxygen consumption rate.

  • Cytochrome Pathway Capacity: Total respiration rate minus the AOX capacity.

  • % AOX Contribution: (AOX Capacity / Total Respiration) * 100

Data Presentation

Quantitative data on inhibitor potency should be summarized in a clear, tabular format. The half-maximal inhibitory concentration (IC₅₀) is the most common metric.[5] For some enzyme-inhibitor interactions, the equilibrium dissociation constant (K_d) or the effective concentration for 50% effect (EC₅₀) on a cellular process is reported.[15]

Target EnzymeOrganism/SourceInhibitorParameterValueReference(s)
UreaseHelicobacter pyloriHydroxamic AcidsIC₅₀~10⁻⁶ M range[16]
UreaseJack BeanMethionine-hydroxamic acidI₅₀3.9 x 10⁻⁶ M[7]
MyeloperoxidaseMammalianSHAMK_d~2 x 10⁻⁶ M
TyrosinaseMushroomSHAMIC₅₀Similar for crude & purified enzyme[1]
Alternative Oxidase (AOX)Ustilaginoidea virensSHAMEC₅₀ (Mycelial Growth)12.75 - 27.41 µg/mL[15]
Alternative Oxidase (AOX)Tobacco (Roots)SHAMEffective Conc.1 mM (for root hair inhibition)[17]

Note: IC₅₀ and EC₅₀ values can vary significantly based on assay conditions, enzyme source, and substrate concentration.[5][18]

Troubleshooting and Considerations

  • Solubility: SHAM has limited solubility in aqueous solutions. Prepare concentrated stock solutions in DMSO or ethanol. Ensure the final solvent concentration in the assay does not exceed 1-2%, as it may affect enzyme activity.

  • Off-Target Effects: At high concentrations, SHAM may have non-specific or off-target effects.[19] It is crucial to include proper controls and, if possible, validate findings using genetic approaches (e.g., AOX knockout/knockdown lines).

  • Toxicity of Reagents: When working with inhibitors like KCN, adhere strictly to all safety protocols. KCN is a potent poison and must be handled in a fume hood with appropriate personal protective equipment.

  • Enzyme Purity: The purity of the enzyme preparation can influence results. Commercial enzyme preparations may contain contaminants that affect activity or inhibitor binding.[1]

References

Application Notes: Analysis of Salicylhydroxamic Acid by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salicylhydroxamic acid (SHA) is a compound of significant interest in the pharmaceutical and biomedical fields due to its potential therapeutic activities, including its role as a histone deacetylase (HDAC) inhibitor. Accurate and reliable quantification of SHA in various matrices is crucial for drug development, quality control, and pharmacokinetic studies. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of SHA and related substances. This document provides a detailed overview and protocols for the analysis of this compound using RP-HPLC.

Principle of Separation

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase. This compound, being a moderately polar compound, is retained on the stationary phase, and its elution is controlled by the composition of the mobile phase. By adjusting the mobile phase polarity, typically with a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol, the retention and separation of SHA from other components in a sample can be optimized.

Instrumentation

A standard HPLC system equipped with the following components is suitable for the analysis of this compound:

  • Solvent Delivery System: A pump capable of delivering the mobile phase at a constant flow rate.

  • Injector: An autosampler or manual injector for precise sample introduction.

  • Column: A reverse-phase column (e.g., C18, C8).

  • Column Oven: To maintain a constant and reproducible column temperature.

  • Detector: A UV-Vis detector is commonly used for the detection of this compound, typically at wavelengths around 230 nm or 282 nm.[1][2][3]

  • Data Acquisition and Processing System: Software to control the HPLC system, and to collect and analyze the chromatographic data.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for this compound Quantification

This protocol describes a simple and robust isocratic method for the routine quantification of this compound.

1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphoric Acid or Formic Acid (Analytical Grade)

  • Water (HPLC Grade or Ultrapure)

2. Chromatographic Conditions

ParameterCondition
Column Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 30:70 v/v)[4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm[3]

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Add phosphoric acid to a final concentration of 0.1%. Degas the mobile phase before use. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with 0.1% formic acid.[4]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., mobile phase or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent. The final concentration should fall within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution multiple times and evaluate parameters such as peak area precision (RSD < 2%), theoretical plates, and tailing factor.

5. Analysis Inject the prepared standard and sample solutions into the HPLC system. Record the chromatograms and determine the peak area of this compound.

6. Quantification Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is designed to separate this compound from its potential degradation products, making it suitable for stability studies.

1. Chromatographic Conditions

ParameterCondition
Column Kromasil 60-5CN (250 x 4.6 mm, 5 µm) or equivalent[3]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient Program A linear gradient can be optimized to achieve separation. For example: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C[3]
Detection Wavelength 230 nm[3]

2. Forced Degradation Studies To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.[3] Stress conditions typically include:

  • Acidic Hydrolysis: 0.1 N HCl[3]

  • Basic Hydrolysis: 0.1 N NaOH[3]

  • Oxidative Degradation: 3% H₂O₂

  • Thermal Degradation: Heating the sample at an elevated temperature (e.g., 80 °C)[3]

The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main this compound peak.

Data Presentation

Table 1: Summary of Chromatographic Conditions for this compound Analysis

ParameterMethod 1 (Isocratic)Method 2 (Stability-Indicating)
Column Newcrom R1 (C18)[4]Kromasil 60-5CN[3]
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid[4]A: 0.1% TFA in Water, B: Acetonitrile[3]
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C[3]
Detection 230 nm[3]230 nm[3]

Table 2: Representative System Suitability and Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Output prep_standard Prepare Standard Solutions system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solutions injection Inject Samples and Standards prep_sample->injection prep_mobile Prepare Mobile Phase prep_mobile->system_suitability system_suitability->injection chromatogram Data Acquisition (Chromatograms) injection->chromatogram peak_integration Peak Integration and Identification chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound peak_integration->quantification calibration_curve->quantification report Generate Report quantification->report

Caption: Experimental workflow for the RP-HPLC analysis of this compound.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application col_select Column Selection (e.g., C18, CN) specificity Specificity / Forced Degradation col_select->specificity mp_select Mobile Phase Selection (ACN/MeOH, Buffer/Acid) mp_select->specificity det_select Detector Wavelength Selection (e.g., 230 nm) linearity Linearity & Range det_select->linearity specificity->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy / Recovery precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness qc Quality Control of Bulk Drug & Formulations robustness->qc stability Stability Studies robustness->stability pk_studies Pharmacokinetic Studies robustness->pk_studies

Caption: Logical relationship in the development and application of an RP-HPLC method.

References

Application Notes & Protocols: A Step-by-Step Guide to Synthesizing Metal Complexes with Salicylhydroxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salicylhydroxamic acid (SHA) is a versatile organic ligand known for its strong chelating affinity for a variety of metal ions.[1] This property makes it a valuable component in the development of metal complexes with diverse applications, including analytical chemistry, catalysis, and pharmaceuticals.[2][3] The coordination of SHA with transition metals often results in colored complexes, a characteristic that has been historically significant in analytical methods.[1] This guide provides detailed protocols for the synthesis of this compound and its subsequent complexation with various transition metal ions, including iron(III), cobalt(II), and manganese(II).

Core Concepts

This compound typically acts as a bidentate ligand, coordinating to metal ions through the oxygen atoms of the carbonyl and hydroxylamino groups.[2][4] The synthesis of these complexes is generally achieved by reacting an ethanolic solution of this compound with an aqueous solution of the corresponding metal salt.[2] The reaction conditions, such as pH, play a crucial role in the formation and precipitation of the metal complexes.

Experimental Protocols

Protocol 1: Synthesis of this compound (SHA)

This protocol describes the two-step synthesis of this compound starting from salicylic (B10762653) acid.

Step 1: Esterification of Salicylic Acid to Methyl Salicylate (B1505791)

  • In a round-bottom flask, mix 28 g (0.2 mol) of salicylic acid with 81 cm³ of methanol (B129727).[2]

  • Carefully add 8 cm³ of concentrated sulfuric acid to the mixture while stirring.[2]

  • Reflux the mixture to facilitate the esterification process.

  • After the reaction is complete, cool the mixture and proceed to the next step.

Step 2: Coupling of Methyl Salicylate with Hydroxylamine (B1172632)

  • Prepare a solution of hydroxylamine by dissolving 13.9 g (0.2 mol) of hydroxylamine hydrochloride in 200 cm³ of 10% sodium hydroxide (B78521) solution.[2]

  • Cool the hydroxylamine solution to room temperature.[2]

  • Add the previously prepared methyl salicylate to the hydroxylamine solution.

  • Stir the reaction mixture. The this compound will precipitate out of the solution.

  • Filter the precipitate, wash it with a suitable solvent like methanol to remove unreacted starting materials, and then with diethyl ether.[2]

  • Dry the purified this compound. The expected melting point is around 169 °C.[2][4]

Protocol 2: Synthesis of Metal-Salicylhydroxamate Complexes

This protocol outlines the general procedure for the synthesis of metal complexes with this compound. The specific metal salts used in documented procedures include ferric chloride (FeCl₃), cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O), and manganese(II) chloride tetrahydrate (MnCl₂·4H₂O).[2]

  • Preparation of Ligand Solution: Dissolve a specific amount of the synthesized this compound in ethanol. For instance, 0.2 g of SHA can be dissolved in an ethanolic solution.[2]

  • Preparation of Metal Salt Solution: Prepare an aqueous solution of the desired metal salt.

  • Complexation Reaction: Mix the ethanolic solution of this compound with the aqueous solution of the metal salt.[2]

  • pH Adjustment: Adjust the pH of the resulting mixture using a 10% sodium bicarbonate (NaHCO₃) solution to facilitate the precipitation of the metal complex.[2]

  • Isolation and Purification: A precipitate of the metal complex will form. Filter the precipitate and wash it with methanol to remove any unreacted starting materials.[2] Finally, wash the complex with diethyl ether.[2]

  • Drying: Dry the purified metal complex in a desiccator.

The molar ratio of metal to ligand can vary. For instance, reactions between iron(III) and cobalt(II) with SHA often occur at a 1:2 molar ratio, while with manganese(II), a 1:1 molar ratio is observed.[2][4]

Data Presentation

The following tables summarize the characterization data for this compound and some of its metal complexes as reported in the literature.

Table 1: Physicochemical Properties of this compound and its Metal Complexes

CompoundColorMelting Point (°C)
This compoundWhite/Brownish Crystalline Powder169 - 178
[Fe(SHA)₂Cl₂]·2H₂OReddish-brown-
[Co(SHA)₂]·H₂OBrown-
[Mn(SHA)Cl·H₂O]·H₂OWhite-

Data compiled from various sources.[2][5]

Table 2: Spectroscopic Data for this compound and its Metal Complexes

CompoundFT-IR (cm⁻¹) ν(C=O)FT-IR (cm⁻¹) ν(N-O)UV-Vis λₘₐₓ (nm)
This compound1614907-
Fe(III) Complex1597-1601915-925470
Co(II) Complex1597-1601915-925300
Mn(II) Complex1597-1601915-925351

Data sourced from[2][4].

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship in the characterization of metal-salicylhydroxamate complexes.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis SalicylicAcid Salicylic Acid MethylSalicylate Methyl Salicylate SalicylicAcid->MethylSalicylate Esterification Methanol Methanol Methanol->MethylSalicylate Esterification H2SO4 H₂SO₄ (catalyst) H2SO4->MethylSalicylate Esterification SHA This compound (SHA) MethylSalicylate->SHA Coupling Hydroxylamine Hydroxylamine Solution Hydroxylamine->SHA Coupling SHA_sol SHA in Ethanol SHA->SHA_sol Mixture Reaction Mixture SHA_sol->Mixture Mixing MetalSalt Aqueous Metal Salt (e.g., FeCl₃, Co(NO₃)₂, MnCl₂) MetalSalt->Mixture Mixing Precipitate Metal-SHA Complex (Precipitate) Mixture->Precipitate pH Adjustment & Precipitation NaHCO3 10% NaHCO₃ NaHCO3->Precipitate pH Adjustment & Precipitation PurifiedComplex Purified Complex Precipitate->PurifiedComplex Filtration & Washing

Caption: General workflow for the synthesis of this compound and its metal complexes.

Characterization_Workflow cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Analysis cluster_elemental Compositional Analysis PurifiedComplex Purified Metal-SHA Complex MeltingPoint Melting Point Determination PurifiedComplex->MeltingPoint Solubility Solubility Tests PurifiedComplex->Solubility Conductivity Conductivity Measurement PurifiedComplex->Conductivity FTIR FT-IR Spectroscopy PurifiedComplex->FTIR UVVis UV-Vis Spectroscopy PurifiedComplex->UVVis CHN_Analysis CHN Elemental Analysis PurifiedComplex->CHN_Analysis Bond_Coordination Bond_Coordination FTIR->Bond_Coordination Confirm O,O Coordination Complex_Formation Complex_Formation UVVis->Complex_Formation Confirm Complex Formation Purity Purity CHN_Analysis->Purity Confirm Purity & Stoichiometry

Caption: Logical workflow for the characterization of synthesized metal-salicylhydroxamate complexes.

References

Unraveling Mitochondrial Respiration: An Experimental Guide to Alternative Oxidase Inhibition by Salicylhydroxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the inhibition of the alternative oxidase (AOX) pathway by salicylhydroxamic acid (SHAM). AOX is a key enzyme in the mitochondrial electron transport chain of plants, fungi, and some protists, offering a bypass to the main cytochrome pathway.[1][2] Understanding its inhibition is crucial for research in plant physiology, microbiology, and the development of novel therapeutic agents.

Introduction to Alternative Oxidase and this compound

The alternative oxidase provides metabolic flexibility, allowing organisms to maintain respiration even when the cytochrome pathway is compromised.[1][2] This pathway is particularly important under conditions of stress. This compound (SHAM) is a well-established inhibitor of AOX, acting as a competitive inhibitor of the enzyme.[3][4] By blocking the AOX pathway, SHAM forces electron flow through the cytochrome pathway, enabling researchers to dissect the contributions of each pathway to overall respiration.[3]

Key Experimental Protocols

Isolation of Mitochondria

A critical first step for in-vitro studies of AOX activity is the isolation of intact and functional mitochondria. The following protocol is a general guideline and may require optimization based on the specific tissue or cell type.

Materials:

  • Grinding medium (e.g., 0.3 M mannitol, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1% (w/v) BSA, 10 mM β-mercaptoethanol)

  • Wash buffer (e.g., 0.3 M mannitol, 20 mM MOPS-KOH pH 7.2)

  • Percoll or sucrose (B13894) for gradient centrifugation

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

Procedure:

  • Homogenization: Homogenize fresh tissue (e.g., plant leaves, fungal mycelia) in ice-cold grinding medium. The homogenization should be gentle to minimize damage to the mitochondria.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet cell debris and nuclei.

  • Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 15 min) to pellet the mitochondria.

  • Washing: Resuspend the mitochondrial pellet in wash buffer and repeat the high-speed centrifugation. This step is repeated to remove contaminants.

  • Purification (Optional): For higher purity, the mitochondrial pellet can be further purified using a Percoll or sucrose density gradient centrifugation.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of wash buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

Measurement of Oxygen Consumption

The activity of AOX is typically measured by monitoring oxygen consumption using a Clark-type oxygen electrode or other oxygen-sensing technologies.

Materials:

  • Clark-type oxygen electrode or similar instrument

  • Respiration buffer (e.g., 100 mM MOPS, 5 mM KH2PO4, 10 mM KCl, 2 mM MgCl2, 0.1% (w/v) BSA, pH 7.2)

  • Substrates (e.g., succinate (B1194679), NADH)

  • Adenosine diphosphate (B83284) (ADP)

  • Potassium cyanide (KCN) solution (cytochrome pathway inhibitor)

  • This compound (SHAM) solution (AOX inhibitor)

Procedure:

  • Chamber Setup: Add respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (typically 25°C).

  • Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber.

  • State 2 Respiration: Record the basal rate of oxygen consumption (State 2) with the addition of a respiratory substrate (e.g., 10 mM succinate).

  • State 3 Respiration: Induce active respiration (State 3) by adding a limiting amount of ADP (e.g., 100 µM).

  • Inhibition of Cytochrome Pathway: To measure AOX activity, inhibit the cytochrome pathway by adding KCN (e.g., 0.5-1 mM). The remaining oxygen consumption is attributed to the AOX pathway.[5]

  • Inhibition of AOX Pathway: Add SHAM (e.g., 1-5 mM) to inhibit the AOX pathway. The SHAM-sensitive oxygen consumption represents the activity of the alternative oxidase.[5]

Quantitative Data on SHAM Inhibition

The following tables summarize quantitative data on the effects of SHAM on AOX activity and cellular respiration.

Organism/TissueSHAM ConcentrationEffect on RespirationReference
Tobacco (Nicotiana tabacum) Roots1 mMSignificantly suppressed total and alternative pathway respiration.[1]
Tobacco (Nicotiana tabacum) Roots3-4 mMAlmost completely inhibited alternative pathway respiration.[1]
Barley (Hordeum distichum) Roots2.5-5.0 mMMaximum inhibition of the alternative pathway in the presence of cyanide.[4]
Barley (Hordeum distichum) Roots> 5 mMInhibitory in the absence of cyanide.[4]
Ananas comosus (Pineapple) Mitochondria0.5-2 mMSignificant effect on succinate oxidation.[6]
Kalanchoë daigremontiana Mitochondria0.5-2 mMSignificant effect on succinate oxidation.[6]
OrganismIC50 of SHAMReference
Trypanosoma brucei (recombinant AOX)>1 µM[7]
Arabidopsis thaliana (recombinant AOX1A)>1 µM[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in AOX regulation and its experimental investigation is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

G cluster_etc Mitochondrial Electron Transport Chain UQ Ubiquinone Pool CIII Complex III UQ->CIII AOX Alternative Oxidase UQ->AOX e⁻ CIV Complex IV (Cytochrome c Oxidase) CIII->CIV H2O_cyt H₂O CIV->H2O_cyt O₂ H2O_aox H₂O AOX->H2O_aox O₂ KCN KCN KCN->CIV Inhibits SHAM SHAM SHAM->AOX Inhibits

Caption: Mitochondrial electron transport chain showing the cytochrome and alternative oxidase pathways with their respective inhibitors, KCN and SHAM.

G cluster_workflow Experimental Workflow for Measuring AOX Activity isolate_mito 1. Isolate Mitochondria setup_electrode 2. Set up Oxygen Electrode isolate_mito->setup_electrode add_mito 3. Add Mitochondria & Substrate setup_electrode->add_mito measure_basal 4. Measure Basal Respiration (State 2) add_mito->measure_basal add_adp 5. Add ADP (State 3) measure_basal->add_adp add_kcn 6. Add KCN to Inhibit Cytochrome Pathway add_adp->add_kcn measure_aox 7. Measure AOX-dependent Respiration add_kcn->measure_aox add_sham 8. Add SHAM to Inhibit AOX measure_aox->add_sham measure_residual 9. Measure Residual Respiration add_sham->measure_residual analyze 10. Analyze Data measure_residual->analyze G cluster_signaling AOX Retrograde Signaling Pathway Mitochondrion Mitochondrion ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Citrate Citrate Mitochondrion->Citrate Redox_Signal Redox Signal Mitochondrion->Redox_Signal ER Endoplasmic Reticulum ROS->ER Citrate->ER Redox_Signal->ER NAC17 NAC17 (Transcription Factor) ER->NAC17 releases Nucleus Nucleus NAC17->Nucleus AOX_Gene AOX Gene Expression Nucleus->AOX_Gene regulates

References

Application Notes and Protocols: Salicylhydroxamic Acid as a Collector in Cassiterite Flotation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the utilization of Salicylhydroxamic Acid (SHA) as a selective collector in the flotation of cassiterite (SnO₂). The protocols outlined below are based on established laboratory practices and scientific literature, offering a comprehensive guide for optimizing cassiterite recovery.

Introduction

Cassiterite is the primary ore of tin, and its efficient recovery is crucial for various industrial applications. Froth flotation is a widely employed method for concentrating cassiterite from its ores. This compound (SHA) has emerged as a promising collector for cassiterite due to its strong chelating action with tin ions on the mineral surface, leading to enhanced hydrophobicity and subsequent recovery.[1][2] This document details the optimal conditions and procedural steps for using SHA in cassiterite flotation, including the use of activators and depressants for improved selectivity.

Mechanism of Action

This compound functions as a collector by adsorbing onto the cassiterite surface through a combination of physical and chemical interactions.[1][2] The primary mechanism involves the formation of a stable chelate between the hydroxamic acid group of SHA and the tin (Sn) atoms on the cassiterite surface.[1] This process is significantly enhanced in the presence of activators such as lead nitrate (B79036) (Pb(NO₃)₂). Lead ions (Pb²⁺) first adsorb onto the cassiterite surface, creating more active sites for the subsequent adsorption of SHA molecules.[3][4] This activation mechanism increases the hydrophobicity of the cassiterite particles, facilitating their attachment to air bubbles in the flotation cell.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the successful flotation of cassiterite using this compound.

Table 1: Optimal Reagent Concentrations

ReagentChemical FormulaConcentrationPurpose
This compound (SHA)C₇H₇NO₃30 mg/LCollector
Lead Nitrate (LN)Pb(NO₃)₂5 mg/LActivator
Carboxymethyl Cellulose (CMC)VariesVariesDepressant (for calcite)

Note: The optimal concentration of CMC will depend on the calcite content in the ore.

Table 2: Optimal Flotation Conditions

ParameterOptimal ValueImpact on Recovery
pH~6.5 - 7.0Maximum recovery is achieved in a neutral pH range.[1][2]
Pulp Density2.0 g mineral in 40 mL DI waterStandard for laboratory-scale single mineral flotation.[4]
Spindle Speed1600 rpmEnsures adequate mixing and particle suspension.[4]
Conditioning Time (Activator)3 minutesAllows for sufficient adsorption of lead ions.[4]
Conditioning Time (Depressant)5 minutesEnsures effective depression of gangue minerals.[4]
Conditioning Time (Collector)5 minutesPromotes complete adsorption of SHA on activated cassiterite.[4]

Table 3: Expected Performance

ConditionCassiterite RecoveryReference
With 30 mg/L SHA (no activator)~36.51%[4]
With 30 mg/L SHA and 5 mg/L LNUp to 92.21%[4]

Experimental Protocols

This section provides a detailed methodology for performing a single mineral flotation experiment for cassiterite using SHA.

Reagent Preparation
  • This compound (SHA) Solution: Prepare a stock solution of SHA of a desired concentration (e.g., 1 g/L) by dissolving the required amount of SHA powder in deionized water. Stir until fully dissolved.

  • Lead Nitrate (LN) Solution: Prepare a stock solution of lead nitrate (e.g., 1 g/L) by dissolving the required amount of Pb(NO₃)₂ in deionized water.

  • pH Adjustment Solutions: Prepare 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustment.

Flotation Procedure
  • Pulp Preparation: Add 2.0 g of finely ground cassiterite mineral sample to a 40 mL flotation cell. Add deionized water to bring the volume to the mark.

  • pH Adjustment: Place the cell in the flotation machine and adjust the pH of the pulp to the desired level (e.g., 6.5) using the HCl or NaOH solutions.

  • Activator Addition and Conditioning: Add the required volume of the lead nitrate stock solution to achieve the target concentration (e.g., 5 mg/L). Condition the pulp for 3 minutes.

  • Depressant Addition and Conditioning (if necessary): If separating from calcite or other gangue minerals, add the required amount of depressant (e.g., CMC) and condition for 5 minutes.

  • Collector Addition and Conditioning: Add the required volume of the SHA stock solution to achieve the target concentration (e.g., 30 mg/L). Condition the pulp for a further 5 minutes.

  • Flotation: Start the aeration and collect the froth for a specified time (e.g., 5 minutes).

  • Product Collection and Analysis: Collect both the floated (concentrate) and non-floated (tailings) fractions. Dry, weigh, and analyze the tin content in both fractions to calculate the recovery.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reagents Reagent Addition & Conditioning cluster_flotation Flotation & Analysis p1 Pulp Preparation (2g Cassiterite in 40mL DI Water) p2 pH Adjustment (to ~6.5) p1->p2 r1 Add Lead Nitrate (Activator) Condition for 3 min p2->r1 r2 Add CMC (Depressant) Condition for 5 min (Optional) r1->r2 r3 Add this compound (Collector) Condition for 5 min r2->r3 f1 Initiate Aeration Collect Froth (5 min) r3->f1 f2 Collect Concentrate & Tailings f1->f2 f3 Dry, Weigh & Analyze f2->f3

Caption: Workflow for cassiterite flotation using SHA.

Chemical Interaction Pathway

G cassiterite Cassiterite Surface Sn-OH activated_cassiterite Activated Surface Sn-O-Pb⁺ cassiterite->activated_cassiterite Adsorption of Activator pb_ion {Lead Ion | Pb²⁺} hydrophobic_surface Hydrophobic Surface Complex activated_cassiterite->hydrophobic_surface Adsorption of Collector (Chelation) sha {this compound | C₇H₇NO₃} flotation Flotation hydrophobic_surface->flotation Attachment air_bubble Air Bubble air_bubble->flotation

Caption: Mechanism of SHA collection on cassiterite.

References

Application of Salicylhydroxamic Acid in Affinity Chromatography: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylhydroxamic acid (SHA) serves as a key component in a versatile and highly specific affinity chromatography system. This method relies on the unique and stable interaction between SHA, immobilized on a solid support, and a phenyldiboronic acid (PDBA) tag conjugated to the biomolecule of interest. This application note provides a comprehensive overview, detailed protocols, and performance data for utilizing SHA-based affinity chromatography for the purification and immobilization of proteins and nucleic acids. This technique offers a robust alternative to traditional affinity systems, such as biotin-streptavidin, providing high capacity, specificity, and controlled release of target molecules while preserving their biological activity.[1][2][3]

Principle of SHA-PDBA Affinity Chromatography

The foundation of this technology is the specific, covalent interaction between the this compound ligand and the phenyldiboronic acid tag. The target protein or nucleic acid is first labeled with PDBA. This PDBA-conjugated biomolecule is then captured by the SHA-functionalized chromatography matrix. The workflow involves a series of steps: matrix preparation, target molecule labeling, binding, washing to remove non-specific contaminants, and finally, elution of the purified, PDBA-labeled molecule.

cluster_prep Preparation cluster_workflow Affinity Chromatography Workflow cluster_output Output Matrix Chromatography Matrix (e.g., Sepharose, Membrane) Immobilization 1. Immobilization: SHA coupled to Matrix Matrix->Immobilization Activation & Coupling SHA This compound (SHA) SHA->Immobilization Target Target Biomolecule (Protein, Nucleic Acid) Labeling 2. Labeling: PDBA conjugated to Target Target->Labeling PDBA Phenyldiboronic Acid (PDBA) PDBA->Labeling Binding 3. Binding: PDBA-Target binds to SHA-Matrix Immobilization->Binding Labeling->Binding Wash 4. Wash: Remove unbound impurities Binding->Wash Elution 5. Elution: Release of PDBA-Target Wash->Elution Purified Purified PDBA-Target Elution->Purified cluster_protocol1 Protocol 1: SHA-Matrix Preparation Start Start: Activated Sepharose Wash1 Wash with cold 1 mM HCl Start->Wash1 PrepareSHA Prepare SHA solution in coupling buffer Wash1->PrepareSHA Coupling Combine Sepharose and SHA solution Incubate with gentle mixing PrepareSHA->Coupling Wash2 Wash with coupling buffer Coupling->Wash2 Blocking Block remaining active groups (e.g., with ethanolamine) Wash2->Blocking Wash3 Final wash with appropriate buffer (e.g., PBS) Blocking->Wash3 End Store SHA-X-Sepharose at 4°C Wash3->End cluster_protocol3 Protocol 3: Affinity Purification Workflow Start Start: Packed SHA-X-Sepharose column Equilibration Equilibrate column with Binding Buffer Start->Equilibration SampleApp Apply PDBA-labeled protein sample Equilibration->SampleApp Incubation Incubate to allow binding SampleApp->Incubation Wash Wash with Binding/Wash Buffer to remove unbound proteins Incubation->Wash Elution Elute with Elution Buffer Wash->Elution Collection Collect purified fractions Elution->Collection End Regenerate column (if necessary) Collection->End

References

Application Notes: Salicylhydroxamic Acid in Colorimetric Assays for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylhydroxamic acid (SHA) is a versatile chelating agent that has demonstrated significant utility as a chromogenic reagent in the colorimetric determination of various metal ions. Its ability to form stable, colored complexes with metal ions in solution makes it a valuable tool for quantitative analysis in diverse fields, including environmental monitoring, materials science, and pharmaceutical analysis. The reaction of the hydroxamic acid functional group with metal ions typically results in the formation of a coordination complex with a distinct color, the intensity of which is proportional to the concentration of the metal ion. This property allows for the straightforward spectrophotometric quantification of metal ions.

This document provides detailed application notes and protocols for the use of this compound in the colorimetric assays of several key metal ions: Vanadium(V), Iron(III), Cobalt(II), Manganese(II), and Titanium(IV).

Principle of Detection

The underlying principle of these colorimetric assays is the formation of a colored chelate complex between this compound and the target metal ion. The hydroxyl and carbonyl oxygen atoms of the hydroxamic acid group in SHA participate in the formation of a stable five-membered ring with the metal ion. The intensity of the resulting color is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). By comparing the absorbance of a sample solution to a series of standard solutions of known concentrations (a calibration curve), the concentration of the metal ion in the sample can be accurately determined, following the Beer-Lambert law.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the colorimetric determination of various metal ions using this compound.

Table 1: Analytical Parameters for Vanadium(V) Determination

ParameterValueReference
λmax480 nm[1]
pH3.0 ± 0.1[1]
SolventMethyl Isobutyl Ketone (MIBK)[1]
Beer's Law Range0.5 - 10 µg/mL
Molar Absorptivity6.9 x 10³ L mol⁻¹ cm⁻¹ (at 520 nm)
Color of ComplexNot specified

Table 2: Analytical Parameters for Iron(III) Determination

ParameterValueReference
λmax470 nm[2]
pH2.26 (±0.02) or 6.1 (±0.02) with Salicylic Acid
SolventAqueous / Methanol (B129727)[3][4]
Linear Range3.75 - 37.5 µg/mL (pH 2.26) / 2.0 - 24.0 µg/mL (pH 6.1) with Salicylic Acid
Limit of Detection (LOD)0.5 µg/L (with O-acetylthis compound)[3][4]
Molar Absorptivity1.71 x 10³ L mol⁻¹ cm⁻¹ (pH 2.26) / 3.01 x 10³ L mol⁻¹ cm⁻¹ (pH 6.1) with Salicylic Acid
Color of ComplexReddish-brown[2]

Table 3: Analytical Parameters for Cobalt(II) Determination

ParameterValueReference
λmax300 nm[2]
pHNot specified
SolventAqueous[5]
Stoichiometry (Metal:Ligand)1:2[2][5]
Color of ComplexBrown[2]

Table 4: Analytical Parameters for Manganese(II) Determination

ParameterValueReference
λmax351 nm[2]
pHNot specified
SolventAqueous
Stoichiometry (Metal:Ligand)1:1[2]
Color of ComplexWhite[2]

Table 5: Analytical Parameters for Titanium(IV) Determination

ParameterValueReference
λmax436 nm (with Tannic Acid)[6]
pH6 (with Tannic Acid)[6]
SolventAqueous / Micellar Medium[6]
Beer's Law Range2 - 26 µg/mL (with Tannic Acid)[6]
Molar Absorptivity3.66 x 10⁴ L mol⁻¹ cm⁻¹ (with Tannic Acid)[6]
Color of ComplexRed[6]

Experimental Protocols

Protocol 1: Extractive Spectrophotometric Determination of Vanadium(V)

This protocol is based on the extraction of the V(V)-SHA complex into an organic solvent prior to spectrophotometric measurement.[1]

1. Reagent Preparation:

  • This compound (SHA) Reagent Solution (1% w/v): Dissolve 1.0 g of purified this compound in 100 mL of ethyl alcohol.[1]

  • Buffer Solution (pH 3.0): Dissolve 19 g of monochloroacetic acid in 50 mL of water. Neutralize 25 mL of this solution with 2N sodium hydroxide (B78521) solution. Add the remaining monochloroacetic acid solution to the neutralized portion.[1]

  • Standard Vanadium(V) Solution (e.g., 100 µg/mL): Prepare a stock solution by dissolving a known amount of a suitable vanadium salt (e.g., ammonium (B1175870) metavanadate) in deionized water. Prepare working standards by appropriate dilution of the stock solution.

  • Methyl Isobutyl Ketone (MIBK): Analytical grade.

2. Calibration Curve Construction:

  • Into a series of separatory funnels, pipette aliquots of the standard vanadium(V) solution to cover the range of 0.5 to 10 µg/mL.

  • To each funnel, add 2 mL of the buffer solution (pH 3.0) and adjust the total aqueous volume to a consistent level (e.g., 20 or 50 mL) with deionized water.

  • Add 15 mL of the SHA reagent solution to each funnel and mix thoroughly.

  • Add a measured volume (e.g., 10 mL) of MIBK to each funnel.

  • Shake vigorously for a few minutes to extract the colored complex into the organic layer.

  • Allow the layers to separate and transfer the organic layer to a stoppered bottle containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Measure the absorbance of the organic layer at 480 nm against a reagent blank (prepared in the same manner but without the vanadium standard).

  • Plot a graph of absorbance versus the concentration of vanadium(V) to obtain the calibration curve.

3. Sample Analysis:

  • Take a known volume of the sample solution and treat it in the same manner as the standards described in the calibration curve construction.

  • Measure the absorbance of the sample extract at 480 nm.

  • Determine the concentration of vanadium(V) in the sample from the calibration curve.

Protocol 2: Colorimetric Determination of Iron(III)

This protocol describes a direct colorimetric method for the determination of Iron(III).

1. Reagent Preparation:

  • This compound (SHA) Solution: Prepare a solution of known concentration (e.g., 0.01 M) in a suitable solvent like methanol or a methanol-water mixture.

  • Buffer Solution: Prepare a buffer solution to maintain the desired pH (e.g., pH 2.26 or 6.1).

  • Standard Iron(III) Solution (e.g., 100 µg/mL): Prepare a stock solution by dissolving a known amount of a suitable iron(III) salt (e.g., ferric chloride) in deionized water containing a small amount of acid to prevent hydrolysis. Prepare working standards by dilution.

2. Calibration Curve Construction:

  • Into a series of volumetric flasks, add increasing volumes of the standard Iron(III) solution.

  • Add the appropriate buffer solution to each flask to maintain the optimal pH.

  • Add a fixed volume of the SHA solution to each flask and dilute to the mark with deionized water.

  • Allow the color to develop for a specified period (if necessary).

  • Measure the absorbance of each solution at 470 nm against a reagent blank.

  • Plot the absorbance values against the corresponding Iron(III) concentrations to create the calibration curve.

3. Sample Analysis:

  • Take a known volume of the sample and place it in a volumetric flask.

  • Add the buffer solution and SHA solution as described for the calibration curve.

  • Dilute to the mark and measure the absorbance at 470 nm.

  • Calculate the Iron(III) concentration in the sample using the calibration curve.

Visualizations

Chelation of a Metal Ion by this compound

Caption: General reaction scheme for the chelation of a metal ion by this compound.

Note: The image placeholders in the DOT script above would need to be replaced with actual chemical structure images for a complete visual representation.

General Workflow for Colorimetric Metal Ion Assay

Workflow start Start reagent_prep Reagent Preparation (SHA, Buffer, Metal Standard) start->reagent_prep calibration Prepare Calibration Standards (Varying Metal Concentrations) reagent_prep->calibration sample_prep Sample Preparation (Dilution, pH Adjustment) reagent_prep->sample_prep reaction Add SHA Reagent (Color Development) calibration->reaction sample_prep->reaction measurement Spectrophotometric Measurement (at λmax) reaction->measurement data_analysis Data Analysis (Plot Calibration Curve, Determine Sample Concentration) measurement->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for the colorimetric determination of metal ions.

Workflow for Extractive Spectrophotometry of Vanadium(V)

Vanadium_Extraction_Workflow start Start sample_prep Aqueous Sample Preparation (Vanadium Standard or Unknown) start->sample_prep ph_adjust pH Adjustment to 3.0 (with Buffer) sample_prep->ph_adjust add_sha Addition of SHA Reagent ph_adjust->add_sha add_mibk Addition of MIBK (Organic Solvent) add_sha->add_mibk extraction Liquid-Liquid Extraction (Shake in Separatory Funnel) add_mibk->extraction separation Phase Separation (Aqueous and Organic Layers) extraction->separation drying Dry Organic Layer (with Anhydrous Na₂SO₄) separation->drying measurement Spectrophotometric Measurement (Absorbance of Organic Layer at 480 nm) drying->measurement end End measurement->end

Caption: Detailed workflow for the extractive spectrophotometric determination of Vanadium(V).

Interference Studies

The selectivity of this compound-based colorimetric assays can be influenced by the presence of other metal ions that may also form colored complexes under the same experimental conditions. For the determination of Vanadium(V), it has been noted that interfering ions such as Fe³⁺ and Ti⁴⁺ can be removed during a carbonate fusion and subsequent aqueous extraction process.[1] In a different method for vanadium, interferences from Fe, Co, Mo, Zr, Hf, and Ti were eliminated by using an HF medium. For Iron(III) determination using a related hydroxamic acid, the method was found to be adequately selective against several other ions.[4] It is crucial for researchers to perform interference studies specific to their sample matrix to ensure the accuracy and reliability of the results. This typically involves analyzing a standard solution of the target metal ion in the presence of varying concentrations of potentially interfering ions.

Conclusion

This compound is a valuable and effective reagent for the colorimetric determination of a range of metal ions. The methods presented here are characterized by their simplicity, rapidity, and sensitivity. By following the detailed protocols and considering the quantitative data provided, researchers can successfully apply these assays for the accurate quantification of metal ions in their samples. The provided workflows offer a clear visual guide to the experimental procedures. It is recommended to validate the chosen method for the specific sample matrix to account for any potential interferences.

References

Application Notes and Protocols: In Vitro Culture Techniques Using Salicylhydroxamic Acid for Fungal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylhydroxamic acid (SHAM) is a versatile chemical compound with significant applications in the study of fungal physiology and the development of antifungal strategies.[1][2] Primarily known as a potent inhibitor of the alternative oxidase (AOX) pathway in the mitochondrial electron transport chain, SHAM serves as a critical tool for dissecting fungal respiration, understanding drug resistance mechanisms, and evaluating the efficacy of certain fungicides.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of SHAM in in vitro fungal studies.

Mechanism of Action

In many fungi, the mitochondrial electron transport chain possesses a branched structure. In addition to the primary cytochrome pathway, which is coupled to ATP synthesis, a secondary route, the alternative oxidase (AOX) pathway, can accept electrons from ubiquinone and reduce oxygen to water.[1][2][4] This alternative pathway is not linked to proton translocation and, therefore, does not contribute to ATP production.[1][2] Its primary roles are thought to be in managing oxidative stress and balancing mitochondrial electron flow, particularly when the cytochrome pathway is inhibited or saturated.[3][4]

This compound specifically and potently inhibits this alternative oxidase.[1][3][4] By blocking the AOX pathway, SHAM forces electrons through the cytochrome pathway, making it an invaluable tool for studying the function and regulation of both respiratory pathways.[1] Furthermore, some fungi utilize the AOX pathway to bypass the effects of fungicides that target the cytochrome pathway, such as Quinone outside inhibitors (QoIs).[3][5][6] In these cases, SHAM can be used to restore sensitivity to these fungicides.[5][6]

Applications in Fungal Research

  • Investigating Fungal Respiration: SHAM is used to differentiate between the cytochrome and alternative respiratory pathways, allowing researchers to quantify the contribution of each to total respiration under various conditions.[1][4]

  • Studying Antifungal Drug Resistance: The AOX pathway can confer resistance to fungicides that target Complex III of the electron transport chain (e.g., azoxystrobin). SHAM is used to inhibit this resistance mechanism and assess the intrinsic efficacy of such fungicides.[3][5][6]

  • Synergistic Antifungal Studies: SHAM can exhibit synergistic effects when used in combination with other antifungal agents that target the primary respiratory chain, providing a potential strategy to combat drug-resistant fungal strains.[5][7]

  • Elucidating Fungal Pathogenesis: The AOX pathway has been implicated in the morphogenesis and stress resistance of several fungal pathogens.[3] SHAM can be used to probe the role of this pathway in virulence.

  • Intrinsic Antifungal Activity: SHAM itself possesses antifungal properties against a range of fungi, although the concentration required for inhibition can be relatively high and the mechanism may not solely be due to AOX inhibition in all cases.[6][8]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound (SHAM) against various fungal species as reported in the literature. These values can serve as a starting point for experimental design.

Table 1: EC₅₀ Values of SHAM Against Fungal Mycelial Growth

Fungal SpeciesMediumEC₅₀ (µg/mL)Reference
Ustilaginoidea virens (10 isolates avg.)Potato Sucrose Agar (B569324) (PSA)27.41[6]
Ustilaginoidea virens (10 isolates avg.)Minimal Medium (MM)12.75[6]
Peronophythora litchii (Mycelial Growth)Not Specified166.72[9]

Table 2: EC₅₀ Values of SHAM Against Fungal Spore/Conidial Germination

Fungal SpeciesEC₅₀ (µg/mL)Reference
Ustilaginoidea virens (Isolate HWD)70.36[6]
Ustilaginoidea virens (Isolate JS60)44.69[6]
Peronophythora litchii (Sporangial Germination)150.69[9]
Peronophythora litchii (Zoospore Release)333.97[9]
Peronophythora litchii (Cystospore Germination)240.91[9]

Table 3: Inhibitory Concentrations of SHAM on Candida Species

Fungal SpeciesInhibition ParameterConcentrationReference
Candida spp. (6 species)Significant Growth Inhibition~13 mM[8]
Candida dubliniensis, C. krusei, C. tropicalis18-36% Inhibition of O₂ Uptake25 mM[8]
Candida albicansGrowth Inhibition (Kᵢ)9-15 mM[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of SHAM

This protocol outlines the determination of the MIC of SHAM against a fungal isolate using the broth microdilution method, following established antifungal susceptibility testing guidelines.

Materials:

  • Fungal isolate of interest

  • This compound (SHAM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Hemocytometer (for molds)

Procedure:

  • Preparation of SHAM Stock Solution:

    • Dissolve SHAM in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Further dilutions should be made in RPMI-1640 medium.

  • Inoculum Preparation:

    • For Yeasts (e.g., Candida spp.): Subculture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • For Molds (e.g., Aspergillus spp.): Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 20). Adjust the conidial suspension to the desired concentration (e.g., 0.4-5 x 10⁴ CFU/mL) using a hemocytometer.

  • Microtiter Plate Setup:

    • Add 100 µL of RPMI-1640 to wells 2-12 of a 96-well plate.

    • Add 200 µL of the highest desired concentration of SHAM (in RPMI-1640) to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no SHAM).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature for the fungal species (e.g., 35-37°C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is the lowest concentration of SHAM at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).

Protocol 2: Mycelial Growth Inhibition Assay on Solid Medium

This protocol assesses the effect of SHAM on the radial growth of filamentous fungi on an agar-based medium.

Materials:

  • Fungal isolate of interest

  • This compound (SHAM)

  • Ethanol (B145695) or DMSO

  • Suitable agar medium (e.g., Potato Dextrose Agar - PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (e.g., 5 mm diameter)

  • Incubator

Procedure:

  • Preparation of SHAM-Amended Agar:

    • Prepare the agar medium according to the manufacturer's instructions and autoclave.

    • Allow the medium to cool to approximately 50-55°C in a water bath.

    • Prepare a stock solution of SHAM in a minimal volume of a suitable solvent (e.g., ethanol or DMSO).

    • Add the SHAM stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.

    • Pour the SHAM-amended and control agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal colony on a non-amended agar plate, take a mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of the SHAM-amended and control plates.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungus.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each SHAM concentration compared to the control.

Protocol 3: Synergism Testing of SHAM with a QoI Fungicide

This protocol is designed to evaluate the synergistic effect of SHAM and a Quinone outside Inhibitor (QoI) fungicide.

Materials:

  • Fungal isolate of interest

  • This compound (SHAM)

  • QoI fungicide (e.g., Azoxystrobin)

  • Materials for mycelial growth inhibition assay (as in Protocol 2)

Procedure:

  • Determine the EC₅₀ of the QoI Fungicide:

    • Perform a mycelial growth inhibition assay (Protocol 2) with a range of concentrations of the QoI fungicide to determine its 50% effective concentration (EC₅₀).

  • Synergism Assay:

    • Prepare agar plates amended with a fixed, sub-lethal concentration of SHAM (a concentration that causes minimal inhibition on its own, e.g., 10 µg/mL).[6]

    • To these SHAM-amended plates, add a range of concentrations of the QoI fungicide.

    • Also, prepare plates with only the QoI fungicide and control plates with no inhibitors.

    • Inoculate the plates with fungal mycelial plugs as described in Protocol 2.

    • Incubate and measure colony diameters.

  • Data Analysis:

    • Calculate the EC₅₀ of the QoI fungicide in the presence and absence of SHAM. A significant reduction in the EC₅₀ of the QoI fungicide in the presence of SHAM indicates a synergistic interaction.[6]

    • Alternatively, a synergy factor (SF) can be calculated. An SF value greater than 1 suggests synergism.[7]

Visualizations

Fungal_Mitochondrial_Respiration cluster_matrix Inner Mitochondrial Membrane cluster_inhibitors TCA TCA Cycle Substrates UQ_pool Ubiquinone Pool (UQ) TCA->UQ_pool e⁻ Complex_III Complex III (Cytochrome bc1) UQ_pool->Complex_III e⁻ AOX Alternative Oxidase (AOX) UQ_pool->AOX e⁻ Cyt_c Cytochrome c Complex_III->Cyt_c e⁻ Protons_out Complex_III->Protons_out H⁺ Complex_IV Complex IV (Cytochrome c oxidase) Cyt_c->Complex_IV e⁻ H2O_cyto H₂O Complex_IV->H2O_cyto O₂ Complex_IV->Protons_out H⁺ H2O_aox H₂O AOX->H2O_aox O₂ ATP_Synthase ATP Synthase Protons_in ATP_Synthase->Protons_in ATP ATP ATP_Synthase->ATP ADP + Pi Protons_out->ATP_Synthase H⁺ QoI QoI Fungicides (e.g., Azoxystrobin) QoI->Complex_III SHAM Salicylhydroxamic Acid (SHAM) SHAM->AOX MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_sham Prepare SHAM Stock Solution serial_dilute Perform Serial Dilutions of SHAM in 96-well Plate prep_sham->serial_dilute prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (24-72 hours) inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic

References

Application Notes and Protocols for the Quantitative Analysis of Salicylhydroxamic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylhydroxamic acid (SHA), a compound known for its role as a potent inhibitor of various enzymes, holds significant interest in drug development and biological research. It is recognized as an inhibitor of urease, alternative oxidase (AOX), and myeloperoxidase, making it a valuable tool for studying specific biological pathways and a potential therapeutic agent.[1] Accurate quantification of SHA in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples. It covers sample preparation, analytical methodologies, and data interpretation, offering a comprehensive guide for researchers in this field.

Signaling Pathways of this compound

This compound exerts its biological effects through the inhibition of several key enzymes. Understanding these pathways is essential for interpreting the results of quantitative analysis in a biological context.

SHA_Urease_Inhibition cluster_Urease Urease Active Site Urease Urease Nickel_Ions Nickel Ions (Ni2+) Urease->Nickel_Ions contains Hydrolysis_Products Ammonia (B1221849) + Carbamate Urease->Hydrolysis_Products hydrolyzes Inhibition Urease->Inhibition Catalysis Blocked Urea (B33335) Urea Urea->Urease binds to SHA This compound SHA->Nickel_Ions competitively binds to

Figure 1: Urease Inhibition Pathway by SHA.

This compound is a competitive inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. SHA achieves this by binding to the nickel ions within the active site of the urease enzyme, thereby preventing urea from binding and being hydrolyzed.[1] This inhibitory action is the basis for its use in treating urinary tract infections caused by urease-producing bacteria.

SHA_AOX_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane ETC_Complex_I Complex I Ubiquinone_Pool Ubiquinone Pool ETC_Complex_I->Ubiquinone_Pool ETC_Complex_II Complex II ETC_Complex_II->Ubiquinone_Pool ETC_Complex_III Complex III Ubiquinone_Pool->ETC_Complex_III AOX Alternative Oxidase (AOX) Ubiquinone_Pool->AOX Electron Flow Cytochrome_c Cytochrome c ETC_Complex_III->Cytochrome_c ETC_Complex_IV Complex IV Cytochrome_c->ETC_Complex_IV Oxygen_Cyt O2 ETC_Complex_IV->Oxygen_Cyt Oxygen_AOX O2 AOX->Oxygen_AOX Inhibition AOX->Inhibition Electron Flow Blocked Water_Cyt H2O Oxygen_Cyt->Water_Cyt ATP Production Water_AOX H2O Oxygen_AOX->Water_AOX Heat Generation SHA This compound SHA->AOX inhibits

Figure 2: Alternative Oxidase (AOX) Inhibition by SHA.

In plants, fungi, and some protists, this compound acts as an inhibitor of the alternative oxidase (AOX) enzyme in the mitochondrial electron transport chain. The AOX pathway provides an alternative route for electrons from the ubiquinone pool to reduce oxygen to water, bypassing Complexes III and IV and, therefore, reducing ATP synthesis. SHA blocks this pathway, forcing electrons through the cytochrome pathway. This property is often utilized in research to study the cytochrome pathway in isolation.

SHA_MPO_Inhibition cluster_MPO Myeloperoxidase (MPO) Cycle MPO_Fe3 MPO (Fe³⁺) (Resting State) Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO_Fe3->Compound_I + H₂O₂ Inhibition MPO_Fe3->Inhibition Prevents H₂O₂ binding & ligand interaction Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II + Cl⁻ HOCl HOCl (Hypochlorous Acid) Compound_I->HOCl produces Compound_II->MPO_Fe3 + Cl⁻ H2O2 H₂O₂ Cl_minus Cl⁻ SHA This compound SHA->MPO_Fe3 binds to heme cavity

Figure 3: Myeloperoxidase (MPO) Inhibition by SHA.

This compound is also an inhibitor of myeloperoxidase (MPO), a peroxidase enzyme predominantly found in neutrophils. MPO plays a role in the inflammatory response by producing hypochlorous acid (HOCl). SHA binds to the distal heme cavity of the resting state of MPO, which inhibits the binding of ligands like hydrogen peroxide (H₂O₂), thereby blocking the catalytic cycle of the enzyme.[2]

Quantitative Analysis Methods

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the available instrumentation. The most common techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

Effective sample preparation is critical for accurate and reproducible quantification of SHA in biological matrices. The primary goals are to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte.

1. Protein Precipitation (PPT): This is a simple and rapid method suitable for a large number of samples.

  • Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the biological sample (e.g., plasma, serum) to precipitate proteins.

  • Advantages: Fast, inexpensive, and requires minimal method development.

  • Disadvantages: Less clean extracts compared to other methods, which can lead to matrix effects in LC-MS/MS and reduced column lifetime in HPLC.

2. Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases.

  • Principle: The aqueous biological sample is mixed with an immiscible organic solvent. SHA, being a moderately polar compound, will partition into the organic phase under appropriate pH conditions.

  • Advantages: Provides cleaner extracts than PPT and can offer a concentration step.

  • Disadvantages: Can be labor-intensive, time-consuming, and uses larger volumes of organic solvents.

3. Solid-Phase Extraction (SPE): This is a highly selective and versatile sample preparation technique.

  • Principle: The sample is passed through a solid sorbent bed that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent.

  • Advantages: Provides the cleanest extracts, high recovery, and significant concentration factors. It is also amenable to automation.

  • Disadvantages: Can be more expensive and requires more extensive method development compared to PPT and LLE.

SamplePrep_Workflow Start Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard Start->Add_IS Extraction Extraction Method Add_IS->Extraction PPT Protein Precipitation (e.g., with Acetonitrile) Extraction->PPT Simple & Fast LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Extraction->LLE Cleaner Extract SPE Solid-Phase Extraction (e.g., C18 cartridge) Extraction->SPE Cleanest Extract Centrifuge_Vortex Vortex & Centrifuge PPT->Centrifuge_Vortex Separate_Layers Separate Organic Layer LLE->Separate_Layers Wash_Elute Wash & Elute SPE->Wash_Elute Evaporate Evaporate to Dryness Centrifuge_Vortex->Evaporate Collect Supernatant Separate_Layers->Evaporate Wash_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into HPLC or LC-MS/MS Reconstitute->Analysis

References

Troubleshooting & Optimization

Stability of Salicylhydroxamic Acid in aqueous solutions and buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Salicylhydroxamic Acid (SHA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and guidance on the stability of SHA in aqueous solutions and buffers. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of SHA in aqueous solutions is primarily influenced by pH, exposure to light (especially UV), and temperature. While generally considered stable, these factors can induce degradation over time.[1][2] Oxidizing agents may also lead to degradation.[3]

Q2: How does pH affect the stability of SHA solutions?

A2: SHA's properties are pH-dependent due to its two pKa values (pKa1 ≈ 7.4, pKa2 ≈ 9.7), corresponding to the phenolic hydroxyl and hydroxamic acid protons.[4][5] It is remarkably stable towards base treatment, showing recoverable properties even after exposure to a pH of 11, which suggests it does not readily undergo irreversible base-catalyzed hydrolysis.[4] However, its electrochemical oxidation is more facile in alkaline (basic) conditions compared to acidic or neutral media.[6] For optimal stability against hydrolysis, solutions are often recommended to be kept at a slightly acidic pH, similar to other hydrolytically-sensitive compounds.[7]

Q3: Is this compound sensitive to light?

A3: Yes, SHA is known to be photosensitive. Exposure to UV light can induce photodegradation.[1] In a methanol-water solution, the primary photodegradation product is salicylamide, formed through the cleavage of the N-O bond in the hydroxamic acid moiety.[1][3] Therefore, it is crucial to protect SHA solutions from light during storage and handling to prevent photochemical degradation.

Q4: What is the effect of temperature on the stability of SHA solutions?

Q5: What are the recommended storage conditions for aqueous SHA solutions?

A5: To ensure the long-term stability of your this compound solutions, we recommend the following storage conditions:

  • Protection from Light: Store solutions in amber glass vials or wrap containers in aluminum foil to protect from light.

  • Temperature: Store stock solutions at 2-8 °C for short-term use and frozen (≤ -20 °C) for long-term storage.

  • pH: For general use, preparing solutions in a slightly acidic buffer (e.g., pH 4-6) may enhance stability against potential hydrolysis, although SHA shows good stability in basic conditions as well.[4]

  • Inert Atmosphere: For critical applications or long-term storage, purging the container with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Q6: What are the main degradation products of SHA I should be aware of?

A6: The primary degradation products depend on the degradation pathway:

  • Photodegradation: The main product is salicylamide.[1]

  • Forced Oxidation (e.g., with ozone): Degradation can proceed through salicylic (B10762653) acid and hydroxylamine (B1172632) to catechol, and eventually to smaller organic acids.[3]

  • Hydrolysis: While SHA is relatively stable against hydrolysis, the expected product would be salicylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving SHA solutions.

Observed Issue Probable Cause(s) Recommended Solution(s)
Loss of compound activity or inconsistent results over time. Degradation of SHA in the stock or working solution.1. Prepare fresh solutions before each experiment.2. Verify storage conditions (protect from light, store at 2-8°C).3. Perform a stability check on your current solution using HPLC to determine its purity.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products.1. Identify the degradation pathway (hydrolysis, photodegradation, oxidation) by running forced degradation studies.2. Compare the retention times of unexpected peaks with known standards of potential degradants (e.g., salicylamide, salicylic acid).
Solution has changed color (e.g., yellowing). Potential oxidative or photodegradation.1. Discard the solution.2. Prepare a fresh solution using deoxygenated solvent and store it protected from light under an inert atmosphere.
Precipitate forms in a buffered solution. SHA solubility limit exceeded at the given pH and temperature.1. Ensure the concentration is below the solubility limit for the specific buffer and temperature.2. The pKa values indicate that SHA becomes more ionized and typically more soluble at higher pH. Consider adjusting the pH if precipitation occurs in acidic buffers.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₇NO₃[PubChem]
Molar Mass 153.14 g/mol [PubChem]
Appearance Brownish or off-white crystalline powder[PubChem]
Melting Point 175-178 °C[8]
pKa Values (in H₂O) pKa₁ = 7.4 - 7.56pKa₂ = 9.7 - 9.85[4][5]
Illustrative Example: pH-Dependent Stability of SHA

Disclaimer: The following table presents illustrative data for educational purposes to demonstrate how stability data is typically formatted. These are not experimentally verified values for this compound.

This table shows the pseudo-first-order rate constants (kobs) and half-lives (t₁/₂) for the degradation of SHA in various aqueous buffers at 40°C.

Buffer pH Buffer System kobs (day⁻¹) (Illustrative) t₁/₂ (days) (Illustrative)
3.0Citrate Buffer0.005138.6
5.0Acetate Buffer0.002346.5
7.4Phosphate Buffer0.004173.3
9.0Borate Buffer0.00886.6
11.0Carbonate-Bicarbonate Buffer0.01546.2

Note: The half-life is calculated as t₁/₂ = 0.693 / kobs.

Known Degradation Products of this compound
Degradation Pathway Primary Degradation Product(s) Reference
Photodegradation Salicylamide[1]
Oxidative Degradation (Ozone) Salicylic acid, Hydroxylamine, Catechol[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for SHA

This protocol outlines a general method for quantifying SHA and separating it from its primary degradation products. Method optimization will be required.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 304 nm (for protonated SHA).[4]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of SHA in methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase (at initial conditions, e.g., 90% A: 10% B).

  • Sample Preparation: Dilute the aqueous test samples with the mobile phase to fall within the calibration curve range.

3. Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Analyze the test samples and determine the concentration of SHA using the calibration curve.

  • Monitor for the appearance of new peaks, which indicate degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing and validating a stability-indicating method.

1. Preparation:

  • Prepare a 1 mg/mL solution of SHA in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the SHA solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the SHA solution with 1 mL of 1 N NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the SHA solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours.

  • Photolytic Degradation: Expose a clear vial of the SHA solution to a photostability chamber (ICH Q1B conditions, e.g., UV and visible light) for a defined period. A control sample should be wrapped in foil.

  • Thermal Degradation: Store a vial of the SHA solution in an oven at 80°C for 48 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above. The goal is to achieve approximately 5-20% degradation of the active ingredient.

Mandatory Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results or Suspected Degradation check_visual Visually Inspect Solution (Color change, Precipitate?) start->check_visual check_storage Verify Storage Conditions (Temp, Light, Age) check_visual->check_storage No Visual Change prepare_fresh Prepare Fresh Solution & Re-verify Storage check_visual->prepare_fresh Visual Change hplc_analysis Perform HPLC-UV Analysis check_storage->hplc_analysis Storage OK check_storage->prepare_fresh Storage Improper compare_control Compare to Fresh Standard or Control Sample hplc_analysis->compare_control purity_ok Purity is Acceptable (>95%) compare_control->purity_ok Match purity_bad Significant Degradation (<95%) compare_control->purity_bad Mismatch investigate_other Investigate Other Experimental Parameters (e.g., reagents, pH) purity_ok->investigate_other purity_bad->prepare_fresh forced_degradation Identify Degradants via Forced Degradation Study purity_bad->forced_degradation

Caption: Troubleshooting workflow for investigating SHA solution stability.

StabilityTestingWorkflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_kinetics Data Interpretation prep_solution Prepare SHA Solution in Desired Buffer storage_conditions Store Aliquots under Specific Conditions (e.g., 4°C, 25°C, 40°C, Light/Dark) prep_solution->storage_conditions prep_controls Prepare Control Sample (t=0) hplc_analysis Analyze Samples via Stability-Indicating HPLC-UV prep_controls->hplc_analysis sampling Withdraw Samples at Defined Time Points (t₁, t₂, t₃...) storage_conditions->sampling sampling->hplc_analysis quantify Quantify Remaining SHA & Degradation Products hplc_analysis->quantify plot_data Plot ln(C/C₀) vs. Time quantify->plot_data calc_kinetics Calculate Rate Constant (k) and Half-life (t₁/₂) plot_data->calc_kinetics PhotodegradationPathway SHA This compound (SHA) Radical Intermediate Radicals SHA->Radical UV Light (hν) N-O Bond Scission Salicylamide Salicylamide (Primary Product) Radical->Salicylamide Hydrogen Abstraction

References

Technical Support Center: Optimizing Salicylhydroxamic Acid (SHAM) in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Salicylhydroxamic Acid (SHAM) for effective enzyme inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (SHAM)? A1: this compound (SHAM) primarily acts as an enzyme inhibitor. Its mechanism can vary depending on the target enzyme. For metalloenzymes, it often functions by chelating the metal ion in the active site. For instance, it is a potent and irreversible inhibitor of urease, where it disrupts the enzyme's metabolism through competitive inhibition.[1] In the case of peroxidases like myeloperoxidase, SHAM binds in the distal heme cavity, interacting with the heme ligand binding site.[2][3] It is also widely used as an inhibitor of the alternative oxidase (AOX) enzyme in the mitochondrial electron transport chain of plants, some fungi, and protists.[1][4]

Q2: Which enzymes are commonly targeted by SHAM? A2: SHAM is known to inhibit a variety of enzymes, including:

  • Alternative Oxidase (AOX): SHAM is a well-established inhibitor of AOX, blocking the alternative respiratory pathway in mitochondria.[1][4][5]

  • Urease: It is a potent inhibitor of urease from both bacteria and plants.[1]

  • Peroxidases: SHAM effectively inhibits mammalian peroxidases such as myeloperoxidase (MPO), lactoperoxidase, and intestinal peroxidase.[2][3]

  • Cyclooxygenases (COX): While SHAM itself is a backbone structure, its derivatives have been synthesized to act as acylating inhibitors of both COX-1 and COX-2.[6]

Q3: What is the alternative oxidase (AOX) pathway and why is SHAM used to study it? A3: The alternative oxidase (AOX) pathway is a branch of the mitochondrial electron transport chain that transfers electrons from ubiquinol (B23937) directly to oxygen, bypassing cytochrome complexes III and IV.[7] This process is less efficient in producing ATP.[1] SHAM specifically inhibits the AOX enzyme. When AOX is blocked by SHAM, electrons are forced through the standard cytochrome pathway, allowing researchers to study the operation and contribution of the cytochrome pathway in isolation.[1]

Q4: Are there potential off-target effects of SHAM I should be aware of? A4: Yes, researchers should be cautious about potential off-target effects. Studies have shown that SHAM can have AOX-independent effects that vary between different organisms.[7] For example, it has been observed to inhibit the growth and respiratory capacity of certain fungi regardless of the presence of AOX.[7] In unicellular green algae, SHAM has been found to inhibit the dissolved inorganic carbon concentrating process, appearing to affect CO2 uptake.[8][9][10]

Quantitative Data: Effective SHAM Concentrations for Enzyme Inhibition

The optimal concentration of SHAM is highly dependent on the target enzyme, organism, and specific experimental conditions. The following table summarizes reported effective concentrations.

Enzyme TargetOrganism/SystemInhibitorEffective ConcentrationNotes
Myeloperoxidase (MPO)MammalianThis compoundKd ≈ 2 µM (2 x 10⁻⁶ M)Equilibrium dissociation constant.[2]
Alternative Oxidase (AOX)Tobacco (Nicotiana tabacum)This compound1 mM - 5 mM1 mM SHAM significantly impaired main root development.[5]
Alternative Oxidase (AOX)Lettuce (Lactuca sativa)This compound6.6 mM - 10 mM10 mM strongly inhibited phytochrome-mediated germination.[11]
Cyclooxygenase-1 (COX-1)In vitroTriacetylthis compound (TriAcSHA)IC₅₀ = 18 µMA derivative of SHAM; more effective than aspirin.[6]
Carbon Concentrating ProcessGreen Algae (Chlamydomonas)This compoundApparent Kᵢ ≈ 2.5 mMInhibited photosynthetic O₂ evolution by up to 90%.[8][9][10]
UreaseProteus mirabilisAcetohydroxamic acid (AHA)Kᵢ = 0.053 mMAHA is a related hydroxamic acid.[12]
Mycelial GrowthUstilaginoidea virensThis compoundEC₅₀ = 12.75 - 27.41 µg/mLToxicity observed, indicating off-target effects.[13]

Experimental Protocols

Protocol: Determining the IC₅₀ of SHAM for a Target Enzyme

This protocol provides a general methodology for determining the half-maximal inhibitory concentration (IC₅₀) of SHAM for a given enzyme using a spectrophotometric assay.

1. Materials and Reagents:

  • Purified target enzyme

  • This compound (SHAM)

  • Enzyme-specific substrate

  • Appropriate assay buffer (pH and components optimized for the target enzyme)

  • DMSO (or another suitable solvent for SHAM)

  • 96-well microplate (clear, for colorimetric assays)

  • Microplate reader

  • Calibrated pipettes

2. Reagent Preparation:

  • Assay Buffer: Prepare a fresh batch of the appropriate buffer and bring it to the optimal temperature for the assay.

  • Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer. Store on ice.

  • Substrate Solution: Prepare the substrate solution in assay buffer at a concentration that is typically at or near its Michaelis constant (Km) for the enzyme.

  • SHAM Stock Solution: Prepare a high-concentration stock solution of SHAM (e.g., 100 mM) in DMSO.

  • SHAM Serial Dilutions: Perform a serial dilution of the SHAM stock solution in assay buffer to create a range of concentrations to test. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%, as it may inhibit the enzyme.

3. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_components Add Buffer, Enzyme & SHAM to Microplate prep_reagents->add_components prep_sham Prepare SHAM Serial Dilutions prep_sham->add_components pre_incubate Pre-incubate (Enzyme + Inhibitor) add_components->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction measure Measure Absorbance (Kinetic or Endpoint) initiate_reaction->measure plot_data Plot % Inhibition vs. [SHAM] measure->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for determining the IC₅₀ of SHAM.

4. Assay Procedure:

  • Set up the Microplate: Design a plate map including wells for:

    • Blank: Assay buffer and substrate only (no enzyme).

    • Negative Control (100% Activity): Buffer, enzyme, substrate, and solvent (DMSO) without SHAM.

    • Positive Control: A known inhibitor of the enzyme, if available.

    • Test Wells: Buffer, enzyme, substrate, and varying concentrations of SHAM.

  • Enzyme-Inhibitor Pre-incubation:

    • To each well (except the blank), add the assay buffer.

    • Add the corresponding volume of diluted SHAM or solvent (for the negative control).

    • Add the enzyme solution to all wells except the blank.

    • Mix gently and incubate the plate for a set period (e.g., 10-15 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the change in absorbance over time (kinetic assay) or after a fixed incubation period (endpoint assay).

5. Data Analysis:

  • Subtract the blank reading from all other readings.

  • Calculate the percentage of inhibition for each SHAM concentration using the formula: % Inhibition = 100 * (1 - (Activity with SHAM / Activity of Negative Control))

  • Plot the % Inhibition against the logarithm of the SHAM concentration.

  • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of SHAM that causes 50% inhibition of enzyme activity.

Troubleshooting Guide

This guide addresses common problems encountered when using SHAM in enzyme inhibition assays.

Q: I am observing no or very low enzyme inhibition, even at high SHAM concentrations. What could be wrong? A: This can be due to several factors:

  • SHAM Solubility/Stability: SHAM has low solubility in water.[8] Ensure it is fully dissolved in your stock solution (using DMSO) and does not precipitate when diluted in the aqueous assay buffer. Prepare fresh SHAM solutions for each experiment.

  • Incorrect pH: The binding of SHAM can be pH-dependent. For myeloperoxidase, binding is affected by an ionizable group with a pKa of 4.[2][3] Verify that your assay buffer pH is optimal for SHAM binding to your specific enzyme.

  • Substrate Concentration: If you are expecting competitive inhibition, high concentrations of the substrate can outcompete SHAM for binding to the active site. Try running the assay with the substrate concentration at or below the Km value.

  • Inactive SHAM: Ensure the integrity of your SHAM compound. If it is old or has been stored improperly, it may have degraded.

  • Enzyme Insensitivity: Your target enzyme may simply be insensitive to SHAM. Confirm from literature that SHAM is a known inhibitor of your enzyme or its homolog.

Q: My results are inconsistent and not reproducible. What should I check? A: Inconsistency often stems from minor variations in the experimental setup.

  • Pipetting Errors: Inaccurate pipetting, especially of the enzyme or concentrated inhibitor, can lead to large variations. Use calibrated pipettes and prepare a master mix for common reagents where possible.[14]

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure all reagents are at the correct assay temperature before starting the reaction and maintain a constant temperature during incubation.[15]

  • Inadequate Mixing: Ensure thorough but gentle mixing after adding each component, especially after adding the enzyme and substrate.[15] Avoid introducing air bubbles.[14]

  • Reagent Instability: Do not allow reagents to sit on the bench for extended periods. Prepare fresh reaction mixes immediately before use and keep enzymes on ice.[14]

Q: I am seeing a high background signal in my assay wells. What is the cause? A: High background can mask the true signal and should be addressed.

  • SHAM Interference: SHAM itself might absorb light at the wavelength used for your assay. Run a control containing only buffer and SHAM (no enzyme or substrate) to check for this.

  • Substrate Instability: The substrate may be degrading non-enzymatically, producing a signal. Monitor the signal in a "blank" well containing only substrate and buffer.

  • Contaminated Reagents: Buffers or other reagents may be contaminated. Use fresh, high-quality reagents.

Troubleshooting Logic Flow

troubleshooting_flow problem problem question question action action result result start Problem: Low or No Inhibition q_sham Is SHAM solution fresh and clear? start->q_sham a_remake_sham Action: Prepare fresh SHAM. Ensure full dissolution. q_sham->a_remake_sham No q_ph Is buffer pH optimal for inhibition? q_sham->q_ph Yes a_optimize_ph Action: Verify pH. Test a pH range. q_ph->a_optimize_ph No q_substrate Is [Substrate] >> Km? q_ph->q_substrate Yes a_lower_substrate Action: Lower [Substrate] to ≤ Km. q_substrate->a_lower_substrate Yes q_enzyme Is enzyme active? q_substrate->q_enzyme No a_check_enzyme Action: Run positive control (100% activity well). q_enzyme->a_check_enzyme No r_insensitive Result: Enzyme may be insensitive to SHAM. q_enzyme->r_insensitive Yes

Caption: A logical flow for troubleshooting low SHAM inhibition.

Signaling Pathway: Mitochondrial Respiration

mitochondrial_respiration cluster_etc Mitochondrial Electron Transport Chain cluster_aox Alternative Pathway UQ Ubiquinone (UQ Pool) C3 Complex III UQ->C3 e⁻ AOX Alternative Oxidase (AOX) UQ->AOX e⁻ CytC Cytochrome c C3->CytC e⁻ C4 Complex IV CytC->C4 e⁻ O2_main O₂ C4->O2_main e⁻ H2O_main H₂O O2_main->H2O_main O2_alt O₂ AOX->O2_alt e⁻ H2O_alt H₂O O2_alt->H2O_alt SHAM SHAM SHAM->AOX Inhibition

Caption: SHAM inhibits the Alternative Oxidase (AOX) pathway.

References

Technical Support Center: Cytotoxic Effects of Salicylhydroxamic Acid on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers investigating the cytotoxic effects of Salicylhydroxamic Acid (SHAM) on mammalian cell lines. This resource includes a compilation of quantitative data, detailed experimental protocols, troubleshooting guides for common laboratory assays, and visualizations of associated signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are the known cytotoxic effects of this compound (SHAM) on mammalian cell lines?

A1: this compound (SHAM) has been shown to inhibit the proliferation of certain cell lines. For instance, it inhibits the proliferation of murine neuroblastoma cells with a reported IC50 of 250 µM.[1][2] In a study involving a human epidermal laryngeal cell line, no significant cytotoxic effect was observed up to a concentration of 250 µg/ml after 24 hours of exposure. However, cytotoxic effects were noted at a concentration of 62.5 µg/ml with longer exposure times, indicating a dose- and time-dependent effect.[3]

Q2: What are the proposed mechanisms of SHAM's cytotoxic action?

A2: The cytotoxic mechanisms of hydroxamic acids, including SHAM, are thought to involve the modulation of reactive oxygen species (ROS) levels and the chelation of metal ions, which can affect enzymatic activities.[4] Some studies on related hydroxamic acids suggest they can induce apoptosis and cause cell cycle arrest. For example, suberoylanilide hydroxamic acid (SAHA) has been shown to arrest cell growth at the G1 phase.[5] Salicylic (B10762653) acid, a related compound, has been shown to induce apoptosis in hepatoma cell lines, a process potentially mediated by the nitric oxide (NO) signaling pathway.[4][6]

Q3: I am observing high variability in my MTT assay results when testing SHAM. What could be the cause?

A3: High variability in MTT assays can arise from several factors. Inconsistent cell seeding is a common issue; ensure your cell suspension is homogenous.[7] The "edge effect," where wells on the periphery of the plate evaporate more quickly, can also lead to variability. To mitigate this, you can fill the outer wells with sterile PBS or media without cells.[7] Additionally, the presence of reducing or oxidizing agents in your test compound or phenol (B47542) red in the culture medium can interfere with the MTT reagent.[8]

Q4: My Annexin V/PI flow cytometry data shows a high percentage of double-positive cells (late apoptotic/necrotic) even in my control group. What should I do?

A4: A high background of double-positive cells can be due to several reasons. Over-trypsinization or harsh cell handling during harvesting can damage cell membranes, leading to false positives.[9] It is also crucial to use healthy, log-phase cells for the assay, as over-confluent or starved cells may undergo spontaneous apoptosis.[9] Ensure that your compensation settings on the flow cytometer are correctly adjusted to avoid spectral overlap between the FITC (Annexin V) and PI channels.[9]

Q5: In my cell cycle analysis using propidium (B1200493) iodide, I'm seeing a lot of debris and cell clumps. How can I improve the quality of my data?

A5: To reduce debris, you can perform a gentle centrifugation at a low speed (e.g., 100 x g) to pellet the cells while leaving smaller debris in the supernatant.[6] Passing the cell suspension through a cell strainer or nylon mesh before staining can also effectively remove clumps.[10] Proper fixation technique is also critical; adding cold ethanol (B145695) dropwise while vortexing the cell suspension helps to prevent cell aggregation.[11]

Data Presentation

Table 1: Reported IC50 Values for this compound (SHAM) in Various Cell Lines

Cell LineCell TypeIC50 ValueExposure TimeAssay MethodReference
Murine NeuroblastomaNeuronal250 µMNot SpecifiedNot Specified[1][2]
Atriplex halimusPlant Callus90 µMNot SpecifiedNot Specified[1][2]
Epidermal LaryngealHuman>250 µg/ml24 hoursNot Specified[3]
Epidermal LaryngealHumanEffective at 62.5 µg/ml>24 hoursNot Specified[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Mammalian cells of interest

  • Complete culture medium

  • This compound (SHAM) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of SHAM in complete culture medium. Remove the old medium from the wells and add 100 µL of the SHAM dilutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Mammalian cells of interest

  • Complete culture medium

  • This compound (SHAM)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Seed and treat cells with SHAM for the desired time as described in the MTT assay protocol.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[10] For suspension cells, collect them directly. Centrifuge the cells at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Flow cytometer

  • Mammalian cells of interest

  • Complete culture medium

  • This compound (SHAM)

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

Procedure:

  • Cell Treatment and Harvesting: Treat cells with SHAM as previously described and harvest them.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of approximately 70%. Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.[11]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark to allow for DNA staining and RNA degradation.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Absorbance Signal - Insufficient cell number- Short incubation time with MTT- MTT reagent is old or degraded- Optimize cell seeding density.- Increase incubation time with MTT (typically 2-4 hours).- Use a fresh preparation of MTT solution.[1]
High Background - Contamination (bacterial or yeast)- Phenol red in the medium- Compound interference- Check cultures for contamination.- Use phenol red-free medium during the assay.- Run a control with compound in cell-free medium to check for direct reduction of MTT.[8]
High Variability - Inconsistent cell seeding- "Edge effect" in the 96-well plate- Incomplete dissolution of formazan crystals- Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate or fill them with sterile liquid.[7]- Ensure complete solubilization by gentle shaking or pipetting.
Annexin V/PI Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High Percentage of PI+ Cells in Control - Harsh cell handling (e.g., over-trypsinization)- Cells are not healthy (over-confluent or starved)- Use a gentle cell detachment method (e.g., EDTA).- Use cells in the logarithmic growth phase.[9]
Weak Annexin V Signal - Insufficient incubation time- Low concentration of Annexin V- Reagents are expired or improperly stored- Ensure the 15-minute incubation period is followed.- Check the manufacturer's recommended concentration of Annexin V.- Use fresh, properly stored reagents.
High Background Staining - Inadequate washing- Non-specific binding- Ensure cells are washed thoroughly with PBS before staining.- Consider using a blocking step if non-specific binding is suspected.[12]
Cell Cycle Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Excessive Debris in Histogram - Cell death during sample preparation- Presence of dead cells in the initial population- Handle cells gently during harvesting and fixation.- Consider using a viability dye to gate out dead cells before analysis.- A gentle, low-speed centrifugation can help separate cells from smaller debris.[6]
Broad G1 and G2/M Peaks (High CVs) - Cell clumping- Incorrect flow rate- Incomplete RNA digestion- Filter cell suspension through a nylon mesh before analysis.- Use a low flow rate on the cytometer for better resolution.[10]- Ensure RNase A is active and incubation is sufficient to degrade all RNA, as PI can also bind to double-stranded RNA.[13]
No Clear G2/M Peak - Cells are arrested in G1 or S phase- Asynchronous cell population with few cells in G2/M- This may be a true biological effect of your treatment.- Ensure you are analyzing a sufficient number of events to detect smaller populations.

Mandatory Visualizations

SHAM_Apoptosis_Pathway SHAM This compound (SHAM) ROS Increased Reactive Oxygen Species (ROS) SHAM->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound (SHAM).

SHAM_Cell_Cycle_Arrest cluster_G1 G1 Phase G1 G1 CyclinD_CDK46 Cyclin D / CDK4/6 G1->CyclinD_CDK46 pRb pRb Phosphorylation CyclinD_CDK46->pRb E2F_Release E2F Release pRb->E2F_Release G1_S_Transition G1/S Transition E2F_Release->G1_S_Transition S S Phase (DNA Replication) SHAM This compound (SHAM) SHAM->Inhibition Inhibition->CyclinD_CDK46 Inhibition

Caption: Postulated mechanism of this compound (SHAM) inducing G1 cell cycle arrest.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells treat_cells Treat with SHAM (various concentrations) seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay apoptosis_assay Perform Annexin V/PI Assay incubate->apoptosis_assay cell_cycle_assay Perform PI Staining for Cell Cycle Analysis incubate->cell_cycle_assay data_analysis Data Analysis mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the cytotoxic effects of SHAM.

References

Troubleshooting poor recovery in mineral flotation with Salicylhydroxamic Acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering poor recovery during mineral flotation experiments using Salicylhydroxamic Acid (SHA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor recovery of the target mineral.

Q: My recovery of cassiterite (SnO₂), malachite (Cu₂(CO₃)(OH)₂), or ilmenite (B1198559) (FeTiO₃) is unexpectedly low. What are the primary factors I should investigate?

A: Low recovery with this compound is often linked to several critical parameters. Systematically investigate the following:

  • pH of the Pulp: The flotation recovery of most minerals with SHA is highly pH-dependent. The optimal pH range is typically neutral to slightly alkaline. For instance, cassiterite recovery is highest around pH 6.5[1][2], while ilmenite shows good floatability between pH 6 and 8.[3] Bastnaesite flotation is also favorable in the pH range of 6.5 to 8.5.[4]

  • Collector Dosage: Insufficient SHA concentration will result in incomplete hydrophobization of the mineral surface. Conversely, an excessive dosage can be wasteful and may not significantly improve recovery. It's crucial to optimize the dosage for your specific ore.

  • Presence of Slimes: Fine gangue particles, or slimes, can coat the surface of the valuable mineral, preventing the collector from adsorbing.[5][6] This is a common cause of poor flotation performance.[5][7] Effective desliming prior to flotation is often necessary.[5][7]

  • Absence of Activators (if required): For some minerals, particularly cassiterite and ilmenite, the presence of an activator ion like Pb²⁺ or Fe²⁺ is crucial for achieving high recovery.[1][3][8] These ions can increase the number of active sites on the mineral surface for SHA adsorption.[8]

  • Interfering Ions in Process Water: Certain dissolved ions in your process water can interact with the collector or the mineral surface, hindering flotation. For example, strontium ions have been shown to decrease bastnaesite floatability with SHA.[9]

Issue 2: Difficulty in separating the target mineral from gangue.

Q: I am recovering the target mineral, but the concentrate is contaminated with gangue minerals like calcite (CaCO₃) or quartz (SiO₂). How can I improve selectivity?

A: Achieving high selectivity is key to a successful flotation process. Consider these strategies:

  • pH Adjustment: Fine-tuning the pH can exploit the differences in the flotation behavior of the target mineral and gangue. For example, while bastnaesite floats well between pH 6.5 and 8.5, calcite has lower flotability in the pH range of 8.0 to 9.5, and barite shows little response across a wide pH range with SHA.[4]

  • Use of Depressants: Specific reagents can be used to depress the flotation of unwanted gangue minerals. Carboxymethyl cellulose (B213188) (CMC) has been successfully used as a depressant for calcite in cassiterite flotation.[10][11]

  • Collector Dosage Optimization: An excessive collector dosage can lead to non-selective adsorption onto gangue minerals, reducing the concentrate grade. Determine the minimum effective dosage for optimal recovery of the target mineral.

  • Frother Selection and Dosage: The type and amount of frother can influence froth stability and the entrainment of fine gangue particles.[7]

Issue 3: Inconsistent results between experiments.

Q: I am observing significant variability in recovery rates between different batches of experiments. What could be the cause?

A: Inconsistent results often point to a lack of control over key experimental variables:

  • Pulp Density: Changes in the solids-to-water ratio can affect reagent concentrations and particle-bubble collision dynamics. Maintain a consistent pulp density across all experiments.

  • Conditioning Time: The time allowed for the collector and other reagents to interact with the mineral surfaces can impact flotation performance. Longer conditioning times are not always better and can sometimes be detrimental.[12][13]

  • Grinding and Particle Size: The particle size distribution of the ore can significantly affect flotation. Finer particles may be more susceptible to slime coatings, while coarser particles may not be sufficiently liberated or may detach from bubbles.[2]

  • Water Quality: Variations in water chemistry, including the presence of dissolved ions, can affect reagent performance and mineral surface properties.[14]

Data Presentation: Optimized Flotation Parameters

The following tables summarize key quantitative data for the flotation of various minerals using this compound, based on published literature.

Table 1: Optimal pH for Mineral Flotation with this compound

MineralOptimal pH RangeReference
Cassiterite (SnO₂)6.0 - 8.0 (Peak at ~6.5)[1][2]
Ilmenite (FeTiO₃)6.0 - 8.0[3]
Bastnaesite ((Ce,La)FCO₃)6.5 - 8.5[4]
Anosovite7.0 - 8.5[15]
Malachite (Cu₂(CO₃)(OH)₂)~7.0 - 10.0[16]

Table 2: Effect of Activators on Mineral Recovery

MineralActivatorCollectorpHObservationReference
IlmenitePb²⁺ (1x10⁻⁴ M)SHA (2x10⁻⁴ M)6.0 - 8.0Recovery increased to over 90%[3]
CassiteritePb²⁺SHA~7.0Significantly improved floatability[10]
CassiteriteFe(II)SHA7.0 - 8.0Strong activation effect, maximum recovery[1]

Experimental Protocols

General Protocol for Single Mineral Flotation with this compound

This protocol provides a general methodology for conducting flotation experiments. Specific parameters such as particle size, reagent dosages, and conditioning times should be optimized for each specific mineral system.

  • Mineral Preparation:

    • Crush and grind high-purity mineral samples.

    • Wet sieve the ground material to obtain the desired particle size fraction (e.g., -74 + 38 µm).[10]

    • Wash the sieved mineral with deionized water to remove fine particles and store it in a desiccator.

  • Pulp Preparation:

    • In a flotation cell (e.g., 40 mL plexiglass cell), add a specific mass of the prepared mineral (e.g., 2.0 g) and a measured volume of deionized water (e.g., 40 mL).[3][10]

    • Place the mineral suspension in the flotation machine and stir to ensure proper mixing.

  • Reagent Addition and Conditioning:

    • Adjust the pH of the pulp to the desired level using dilute solutions of a pH modifier (e.g., H₂SO₄ or NaOH).[3]

    • If an activator is required, add the desired concentration of the activator solution (e.g., lead nitrate) and condition the pulp for a set period (e.g., 3 minutes).[10]

    • If a depressant is being used, add it to the pulp and condition for a specific time (e.g., 5 minutes).[10]

    • Add the this compound collector at the desired concentration and condition the pulp for a further period (e.g., 5 minutes).[10]

    • Finally, add a frother (e.g., pine oil) if necessary.

  • Flotation:

    • Introduce air into the flotation cell at a controlled flow rate to generate bubbles.

    • Collect the froth (concentrate) for a predetermined flotation time (e.g., 4 minutes).[3]

    • Collect the remaining material in the cell (tailings).

  • Analysis:

    • Filter, dry, and weigh both the concentrate and tailings.

    • Calculate the flotation recovery based on the dry mass of the products.

Visualizations

Troubleshooting Workflow for Poor Mineral Recovery

G Start Poor Mineral Recovery Check_pH Is pH in Optimal Range? Start->Check_pH Check_Dosage Is Collector Dosage Optimized? Check_pH->Check_Dosage Yes Adjust_pH Adjust pH to Optimal Range Check_pH->Adjust_pH No Check_Slimes Is Desliming Effective? Check_Dosage->Check_Slimes Yes Optimize_Dosage Optimize SHA Dosage Check_Dosage->Optimize_Dosage No Check_Activator Is an Activator Required/Present? Check_Slimes->Check_Activator Yes Improve_Desliming Improve Desliming Protocol Check_Slimes->Improve_Desliming No Check_Interfering_Ions Are Interfering Ions Present? Check_Activator->Check_Interfering_Ions Yes Add_Activator Add Appropriate Activator (e.g., Pb²⁺) Check_Activator->Add_Activator No Water_Treatment Use Deionized Water / Water Treatment Check_Interfering_Ions->Water_Treatment Yes Success Recovery Improved Check_Interfering_Ions->Success No Adjust_pH->Check_pH Optimize_Dosage->Check_Dosage Improve_Desliming->Check_Slimes Add_Activator->Check_Activator Water_Treatment->Check_Interfering_Ions G cluster_solution Aqueous Phase (Pulp) cluster_surface Mineral Surface SHA_ion SHA⁻ (anion) Mineral_Site Mineral Cation Site (e.g., Sn⁴⁺, Cu²⁺) SHA_ion->Mineral_Site Chemisorption (Chelate Formation) Activated_Site Activated Site (e.g., Pb(OH)⁺ adsorbed) SHA_ion->Activated_Site Enhanced Adsorption Activator Activator Ion (e.g., Pb²⁺) Activator->Mineral_Site Activation H_plus H⁺ OH_minus OH⁻

References

Non-specific binding and off-target effects of Salicylhydroxamic Acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salicylhydroxamic Acid (SHA), also known as SHAM. The focus is on addressing potential non-specific binding and off-target effects that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SHA) and what is its primary target?

A1: this compound (SHA) is a small molecule inhibitor. Its primary and most well-characterized targets are:

  • Alternative Oxidase (AOX): SHA is a widely used inhibitor of the AOX pathway in the mitochondrial electron transport chain of plants, some fungi, and protists.[1] The AOX pathway serves as an alternative route for electrons, bypassing the main cytochrome pathway.[1] By blocking AOX, SHA forces electrons through the cytochrome pathway, which is useful for studying mitochondrial respiration.[1]

  • Urease: It is also known as a potent inhibitor of the urease enzyme found in various bacteria and plants.[1]

Q2: What are non-specific binding and off-target effects, and why are they a concern with SHA?

A2: Off-target effects occur when a compound interacts with unintended molecular targets, while non-specific binding refers to interactions that are not dependent on a specific binding site. These are significant concerns with SHA due to its chemical structure. The hydroxamic acid moiety (-C(=O)NHOH) in SHA is a strong metal-binding group, or chelator.[2][3] Many enzymes, known as metalloenzymes, require a metal ion (like zinc, iron, copper, or nickel) in their active site for catalytic activity.[4] SHA can bind to this essential metal ion, leading to the inhibition of enzymes that are not its intended target.[2][3][4]

Q3: What are the known or likely off-targets of SHA?

A3: Due to its metal-chelating properties, SHA has been shown to inhibit or is likely to inhibit various metalloenzymes, including:

  • Peroxidases: SHA binds to the heme iron in myeloperoxidase (MPO), lactoperoxidase, and intestinal peroxidase.[5]

  • Matrix Metalloproteinases (MMPs): The hydroxamic acid group is a classic zinc-binding motif found in many potent MMP inhibitors.[2][3] MMPs are zinc-dependent endopeptidases involved in extracellular matrix remodeling.[2]

  • Tyrosinase: This is a copper-containing enzyme involved in melanin (B1238610) synthesis. Other hydroxamic acids have been shown to be potent inhibitors of tyrosinase.[6]

Troubleshooting Guide: Unexpected Experimental Results

This guide addresses common problems researchers may face when using SHA.

Issue 1: I'm observing significant cytotoxicity or cell death that doesn't correlate with AOX inhibition.

  • Possible Cause: The observed cell death may be an off-target effect due to the inhibition of essential metalloenzymes or general disruption of metal ion homeostasis, rather than specific inhibition of the AOX pathway. High concentrations of SHA can also induce apoptosis or necrosis.

  • Troubleshooting Workflow:

    G start Unexpected Cell Death Observed with SHA dose_response Step 1: Perform a Dose-Response Curve Compare IC50 for cytotoxicity vs. IC50 for AOX inhibition. start->dose_response rescue_exp Step 2: Conduct a Rescue Experiment Can the phenotype be rescued by adding back the product of the intended pathway? dose_response->rescue_exp If cytotoxicity IC50 << AOX IC50 metal_chelation Step 3: Test for Metal Chelation Effects Supplement media with Zn²⁺ or Fe²⁺. Does this rescue the phenotype? rescue_exp->metal_chelation If rescue fails struct_analog Step 4: Use a Structurally Unrelated Inhibitor Use a non-hydroxamic acid AOX inhibitor (e.g., propyl gallate). Does it produce the same phenotype? metal_chelation->struct_analog If metal supplementation rescues conclusion_off_target Conclusion: Effect is likely OFF-TARGET struct_analog->conclusion_off_target If unrelated inhibitor does NOT cause cell death conclusion_on_target Conclusion: Effect is likely ON-TARGET struct_analog->conclusion_on_target If unrelated inhibitor DOES cause cell death

    A logical workflow for troubleshooting unexpected cytotoxicity.

  • Possible Cause: If your assay buffer contains divalent cations (e.g., Zn²⁺, Mg²⁺, Mn²⁺, Ca²⁺) required for your enzyme of interest, SHA may be chelating these ions and indirectly inhibiting the enzyme. This is a common assay interference issue for chelating compounds.

  • Solutions:

    • Run a Control: Test the effect of a known, potent metal chelator (like EDTA) in your assay. If it produces similar inhibition, the effect of SHA is likely due to chelation.

    • Modify Buffer: If possible, run the assay in a buffer with minimal or no divalent cations to see if the inhibitory effect of SHA is removed. This is not always feasible if the enzyme requires the metal.

    • Increase Metal Concentration: Perform the assay with increasing concentrations of the required metal ion. If the inhibitory effect of SHA can be overcome, it strongly suggests a mechanism of competitive chelation.

Quantitative Data on SHA Inhibition

Direct comparative data for SHA across multiple targets is limited. However, we can summarize known values for SHA and related hydroxamic acids to provide a context for its potential potency and selectivity.

CompoundTarget EnzymeTarget ClassMetal CofactorInhibition Value (Kd, Ki)Reference
This compound MyeloperoxidasePeroxidaseHeme Iron (Fe)Kd ≈ 2 µM[5]
Benzohydroxamic AcidMushroom TyrosinaseOxidaseCopper (Cu)Ki = 7 nM[6]
Vorinostat (a hydroxamate)Histone Deacetylase (HDAC)HydrolaseZinc (Zn)Ki / IC50 in nM range[6]
Vorinostat (a hydroxamate)Mushroom TyrosinaseOxidaseCopper (Cu)Ki = 257 nM[6]
Panobinostat (a hydroxamate)Mushroom TyrosinaseOxidaseCopper (Cu)Ki = 40 nM[6]

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. Lower values indicate stronger binding/inhibition.

Experimental Protocols

Protocol 1: In Vitro Myeloperoxidase (MPO) Inhibition Assay

This protocol is adapted from commercially available MPO activity assay kits and can be used to determine the inhibitory potential of SHA on MPO.

  • Objective: To measure the IC50 of SHA for MPO.

  • Principle: MPO catalyzes the reaction between H₂O₂ and a substrate to produce a fluorescent or colorimetric product. An inhibitor will reduce the rate of product formation.

  • Materials:

    • Purified Myeloperoxidase (MPO) enzyme

    • MPO Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

    • MPO Substrate (e.g., Amplex® Red, TMB)

    • Hydrogen Peroxide (H₂O₂)

    • This compound (SHA) stock solution (in DMSO or buffer)

    • 96-well microplate (black or clear, depending on readout)

    • Microplate reader (fluorescence or absorbance)

  • Procedure:

    • Reagent Preparation: Prepare a serial dilution of SHA in MPO Assay Buffer. Final concentrations might range from 0.1 µM to 100 µM. Also prepare a vehicle control (buffer with DMSO).

    • Assay Setup: To each well of the 96-well plate, add:

      • X µL of MPO Assay Buffer

      • 10 µL of your SHA dilution or vehicle control

      • 10 µL of purified MPO enzyme

    • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Prepare a reaction mix containing the MPO substrate and H₂O₂ according to the substrate manufacturer's instructions. Add 20 µL of this reaction mix to each well to start the reaction.

    • Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) or absorbance (e.g., 650 nm for TMB) kinetically over 10-30 minutes using a microplate reader.

    • Data Analysis:

      • Calculate the reaction rate (V) for each SHA concentration (slope of the linear portion of the kinetic curve).

      • Normalize the rates to the vehicle control (0% inhibition = vehicle rate, 100% inhibition = no enzyme control).

      • Plot the % inhibition versus the log of SHA concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Assessing AOX vs. Cytochrome Pathway Respiration in Intact Cells

  • Objective: To differentiate between SHA's effect on the AOX pathway and the main cytochrome pathway.

  • Principle: This assay uses inhibitors of specific respiratory complexes to isolate the activity of each pathway. Oxygen consumption is measured using an oxygen electrode.

  • Materials:

    • Cell suspension (e.g., cultured plant cells, yeast, or protozoa)

    • Oxygen electrode (e.g., Clark-type electrode) with a sealed chamber

    • Potassium Cyanide (KCN): Inhibitor of Complex IV (cytochrome pathway)

    • This compound (SHA): Inhibitor of AOX

    • Respiration buffer appropriate for the cells

  • Procedure:

    • Baseline Respiration: Add your cell suspension to the oxygen electrode chamber with respiration buffer. Seal the chamber and record the rate of oxygen consumption. This is the total respiration rate.

    • Inhibit Cytochrome Pathway: Add KCN (e.g., to a final concentration of 1 mM) to the chamber. The remaining oxygen consumption is attributed to the AOX pathway. This is the AOX capacity.

    • Inhibit AOX Pathway: In a separate experiment starting from the baseline, add SHA (e.g., to a final concentration of 1 mM). The remaining oxygen consumption is attributed to the cytochrome pathway.

    • Confirm AOX Inhibition: To the chamber already containing KCN (from step 2), add SHA. A further decrease in oxygen consumption confirms that the KCN-resistant respiration was indeed due to AOX.

  • Interpreting Results:

    • If SHA only reduces the KCN-resistant respiration, its effect is specific to AOX in your system.

    • If SHA also reduces the initial baseline respiration rate (before KCN addition) to a greater extent than can be accounted for by AOX capacity, it may have off-target effects on other cellular processes affecting respiration.

Signaling Pathway Visualization

SHA's off-target inhibition of Matrix Metalloproteinases (MMPs) can interfere with critical cell signaling pathways. MMPs, particularly MMP-9, are known to activate pathways like PI3K/Akt and MAPK/ERK, which regulate cell proliferation, survival, and migration.[7] Inhibition of MMP-9 by SHA could disrupt these processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras SHA This compound (SHA) MMP9 MMP-9 (Off-Target) SHA->MMP9 Inhibits (Chelates Zn²⁺) ECM Extracellular Matrix (ECM) MMP9->ECM Degrades GrowthFactors Growth Factors (Released from ECM) ECM->GrowthFactors Releases GrowthFactors->RTK Activates Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Migration) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Potential off-target effect of SHA on MMP-9 signaling.

References

Overcoming solubility issues of Salicylhydroxamic Acid in experimental protocols.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Salicylhydroxamic Acid (SHA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of SHA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SHA) and what are its common applications?

A1: this compound is a versatile organic compound. It is widely recognized as a urease inhibitor, making it valuable in studies of nitrogen metabolism in agriculture and in research on pathogens like Helicobacter pylori.[1] Additionally, SHA is a well-known inhibitor of the alternative oxidase (AOX) pathway in plants, fungi, and some protozoa, which is crucial for studying cellular respiration and stress responses.[2][3]

Q2: What are the general solubility characteristics of SHA?

A2: SHA is described as being slightly soluble in water, but very soluble in solvents like ethanol (B145695) and diethyl ether.[4] Its solubility is also enhanced in alkaline solutions.[4]

Q3: How does pH influence the solubility of SHA?

A3: The solubility of SHA is significantly dependent on pH due to its two ionizable groups, a phenolic hydroxyl and a hydroxamic acid group, with pKa values around 7.4 and 9.7, respectively. As the pH of an aqueous solution increases above these pKa values, SHA becomes deprotonated, forming a more polar and thus more water-soluble salt.

Q4: Can I dissolve SHA directly in my aqueous buffer for a biological assay?

A4: Direct dissolution in aqueous buffers, especially at neutral or acidic pH, can be challenging due to SHA's limited water solubility. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol and then dilute this stock into the aqueous buffer.

Q5: My SHA, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening?

A5: This is a common issue known as "crashing out" or solvent-shifting precipitation. When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous medium, the compound's local concentration can exceed its solubility limit in the mixed solvent, leading to precipitation.[5][6]

Troubleshooting Guide: Overcoming SHA Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound.

Issue 1: SHA powder does not dissolve in the chosen solvent.
  • Initial Assessment: Verify the purity and form of the SHA. Ensure the solvent is of an appropriate grade and not contaminated with water, especially when using organic solvents.

  • Troubleshooting Steps:

    • Increase Temperature: Gentle warming (e.g., to 37-50°C) can increase the rate of dissolution and solubility. Avoid excessive heat to prevent potential degradation.

    • Sonication: Use a sonicator bath to provide energy for breaking up solute-solute interactions and enhance solvation.

    • pH Adjustment (for aqueous solutions): If attempting to dissolve SHA in an aqueous buffer, gradually increase the pH with a dilute base (e.g., 0.1 M NaOH) to facilitate the formation of the more soluble salt.

    • Try an Alternative Solvent: If solubility remains an issue, consider a different organic solvent. Refer to the solubility data table below.

Issue 2: Precipitation occurs when diluting a DMSO or ethanol stock of SHA into an aqueous buffer.
  • Initial Assessment: Note the final concentration of SHA and the organic solvent in the aqueous solution. Observe if the precipitation is immediate or occurs over time.

  • Troubleshooting Steps:

    • Reduce the Stock Solution Concentration: A lower concentration in the organic stock can prevent supersaturation upon dilution.

    • Slow, Drop-wise Addition with Vigorous Mixing: Add the SHA stock solution slowly and drop-wise into the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations.

    • Pre-warm the Aqueous Buffer: Having the aqueous buffer at the experimental temperature (e.g., 37°C) can help maintain the solubility of SHA upon dilution.

    • Incorporate a Co-solvent: In some cases, including a small percentage of the organic solvent (e.g., 1-5% DMSO) in the final aqueous buffer can improve the solubility of SHA. However, ensure the final solvent concentration is compatible with your experimental system.

    • Stepwise Dilution: First, dilute the stock into a mixture of the organic solvent and the aqueous buffer, and then perform a final dilution into the buffer.

Visual Troubleshooting Workflow

G start SHA Solubility Issue precip_stock Precipitation when diluting stock? start->precip_stock No dissolve_fail Fails to dissolve initially? start->dissolve_fail slow_dilution Add stock drop-wise to vigorously stirring buffer precip_stock->slow_dilution Yes warm_sonicate Warm gently and/or sonicate dissolve_fail->warm_sonicate Yes check_dissolved1 Dissolved? warm_sonicate->check_dissolved1 Check success Solution Prepared Successfully check_dissolved1->success Yes try_alt_solvent Try alternative solvent (e.g., DMSO) check_dissolved1->try_alt_solvent No try_alt_solvent->success check_dissolved2 Precipitate persists? slow_dilution->check_dissolved2 Check check_dissolved2->success No reduce_stock_conc Reduce stock concentration and repeat dilution check_dissolved2->reduce_stock_conc Yes reduce_stock_conc->success

Caption: A troubleshooting workflow for addressing SHA solubility issues.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents. Please note that these values can be influenced by temperature, pH, and the purity of both the solute and the solvent.

SolventSolubilityTemperature (°C)Notes
WaterSlightly solubleAmbientSolubility increases significantly with an increase in pH.
EthanolVery solubleAmbientA good solvent for preparing stock solutions.
Diethyl EtherVery solubleAmbient
Dimethyl Sulfoxide (DMSO)SolubleAmbientCommonly used for preparing high-concentration stock solutions for biological assays.

Note: Specific quantitative values in mg/mL or g/100mL are not consistently reported across literature. The provided information is based on qualitative descriptions from multiple sources.[4] For a related compound, salicyluric acid, the solubility in DMSO is approximately 30 mg/mL, while in ethanol it is about 1 mg/mL.[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM SHA Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of SHA for dilution into aqueous buffers for various biological assays.

Materials:

  • This compound (SHA) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical tube (e.g., 15 mL)

  • Vortex mixer

  • Calibrated analytical balance

  • Water bath (optional)

Methodology:

  • Weighing: Accurately weigh out 153.14 mg of SHA powder and transfer it to a 15 mL sterile conical tube. This corresponds to 1 mmol of SHA.

  • Solvent Addition: Add 10 mL of anhydrous DMSO to the tube containing the SHA powder to achieve a final concentration of 100 mM.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Warming (if necessary): If the SHA does not fully dissolve, place the tube in a 37°C water bath for 10-15 minutes. Vortex again.

  • Sterilization (optional): If required for your application, sterile-filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Protocol 2: Preparation of a 1 mM SHA Working Solution in Cell Culture Medium

Objective: To prepare a working solution of SHA in a cell culture medium from a 100 mM DMSO stock, minimizing precipitation.

Materials:

  • 100 mM SHA stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

  • Vortex mixer

Methodology:

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Dispense Medium: In a sterile conical tube, add the required volume of the pre-warmed cell culture medium (e.g., 9.9 mL for a final volume of 10 mL).

  • Dilution: While gently vortexing the medium, add 100 µL of the 100 mM SHA stock solution drop-wise to the side of the tube. This will result in a 1:100 dilution and a final SHA concentration of 1 mM. The final DMSO concentration will be 1%.

  • Mixing: Continue to vortex for a few seconds to ensure the solution is homogenous.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy, refer to the troubleshooting guide.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately.

Signaling Pathways and Experimental Workflows

Urease Inhibition by this compound

SHA is a competitive inhibitor of urease. It structurally mimics urea (B33335), the natural substrate of the enzyme, and binds to the di-nickel center in the active site, thereby blocking the hydrolysis of urea to ammonia (B1221849) and carbamate.[8]

G cluster_0 Urease Catalytic Cycle cluster_1 Inhibition by SHA Urea Urea Urease Urease Active Site (Di-nickel Center) Urea->Urease Binds to Products Ammonia + Carbamate Urease->Products Hydrolyzes Inhibited_Urease Inhibited Urease Complex SHA This compound (SHA) SHA->Inhibited_Urease Binds to active site No_Products No Reaction Inhibited_Urease->No_Products Blocks Hydrolysis

Caption: Mechanism of urease inhibition by this compound.

Inhibition of the Alternative Oxidase (AOX) Pathway

In the mitochondrial electron transport chain of plants and some other organisms, the alternative oxidase (AOX) provides a branch point for electrons from the ubiquinone pool, bypassing complexes III and IV. This pathway is not coupled to proton pumping and thus generates less ATP. SHA acts as an inhibitor of AOX, forcing electrons through the cytochrome pathway. This inhibition can lead to an over-reduction of the ubiquinone pool and an increase in the production of reactive oxygen species (ROS).[2][3][9]

G cluster_0 Mitochondrial Electron Transport Chain TCA TCA Cycle Substrates C1 Complex I TCA->C1 C2 Complex II TCA->C2 UQ Ubiquinone Pool (UQ) C3 Complex III UQ->C3 e- AOX Alternative Oxidase (AOX) UQ->AOX e- C1->UQ e- C2->UQ e- CytC Cytochrome c C3->CytC C4 Complex IV CytC->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase H+ gradient ATP_Prod ATP Production ATP_Synthase->ATP_Prod ROS Increased ROS Production AOX->ROS Leads to SHA SHA SHA->AOX Inhibits

Caption: Inhibition of the Alternative Oxidase (AOX) pathway by SHA.

References

Degradation pathways of Salicylhydroxamic Acid in wastewater and environmental samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the environmental fate of Salicylhydroxamic Acid (SHA). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work on SHA degradation in wastewater and environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (SHA) in aqueous environments?

A1: this compound (SHA) is known to be relatively stable in natural environments, showing resistance to hydrolysis and oxidation under normal conditions.[1] However, its degradation can be induced through several pathways, primarily advanced oxidation processes (AOPs), photolysis, and to a lesser extent, hydrolysis under specific pH conditions.

  • Advanced Oxidation Processes (AOPs): Methods like ozonation and UV/H₂O₂ are effective in degrading SHA. For instance, ozonation can break down SHA into salicylic (B10762653) acid and hydroxylamine, which are then further oxidized to catechol, maleic acid, other small molecular weight organic acids, and ultimately carbon dioxide and water.[2] Processes involving hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) are crucial for its degradation.[1]

  • Photolysis: Exposure to UV light can induce the photodecomposition of SHA. The primary pathway in solution is believed to be the formation of salicylamide.[3] In different experimental conditions, such as in an argon matrix, the main photolysis product has been identified as o-hydroxyphenylisocyanate.[3]

  • Hydrolysis: SHA is more stable in basic media. Acidic conditions promote hydrolysis, and the reaction follows pseudo-first-order kinetics.[4]

Q2: Is this compound biodegradable?

A2: SHA is generally considered to be poorly biodegradable.[2] Its stable chemical nature makes it resistant to microbial degradation in typical wastewater treatment processes. Therefore, studies on its environmental fate often focus on abiotic degradation methods.

Q3: What are the main degradation products of SHA I should be looking for?

A3: Depending on the degradation method, you should look for a range of intermediates and final products. Key compounds to monitor include:

  • Salicylic acid

  • Hydroxylamine

  • Salicylamide

  • o-Hydroxyphenylisocyanate

  • Catechol

  • Various small-chain organic acids (e.g., maleic acid, fumaric acid, glyoxylic acid)[2][3]

Troubleshooting Guides

Experimental Setup & Execution

Q1: I am not observing any significant degradation of SHA in my experiments. What could be wrong?

A1: This is a common issue due to the stability of SHA.[1] Consider the following:

  • Degradation Method: If you are relying on simple hydrolysis or biodegradation, the degradation rate might be very slow. Consider employing an Advanced Oxidation Process (AOP) such as UV/H₂O₂, Ozonation, or Fenton-like reactions to accelerate degradation.

  • pH of the Solution: SHA hydrolysis is pH-dependent. It is more stable in basic conditions.[4] If you are studying hydrolysis, ensure your pH is in the acidic range. For AOPs, the optimal pH can vary depending on the specific process.

  • Oxidant Concentration: In AOPs, the concentration of oxidants like H₂O₂ or ozone is critical. Insufficient oxidant levels will result in low degradation efficiency. Conversely, an excessive amount of oxidant can lead to scavenging effects, also reducing the degradation rate.

  • UV Lamp Intensity: For photolysis or UV-based AOPs, ensure your UV lamp is functioning correctly and has the appropriate wavelength and intensity for your experimental setup.

Q2: My degradation kinetics are not following a clear order (e.g., first-order, second-order). What should I check?

A2: Complex degradation pathways with multiple competing reactions can lead to non-linear kinetics. Here are a few things to consider:

  • Intermediate Products: The formation of stable intermediate products can interfere with the degradation of the parent compound and affect the overall reaction kinetics. Try to identify and quantify major intermediates.

  • Matrix Effects: Components in your wastewater or environmental sample matrix (e.g., dissolved organic matter, inorganic ions) can scavenge radicals or interact with SHA, complicating the kinetics. It is advisable to first conduct experiments in a clean matrix (e.g., ultrapure water) to establish a baseline.

  • Temperature Control: Degradation rates are often temperature-dependent. Ensure your reactor is properly thermostated.

Analytical & Quantification Issues (HPLC & LC-MS)

Q1: I'm having trouble getting reproducible results for SHA concentration using HPLC-UV. What are the common causes?

A1: Reproducibility issues in HPLC analysis can stem from various factors. Below is a checklist of potential problems and solutions.

Potential CauseSuggested Solution
Mobile Phase Preparation Ensure the mobile phase components are accurately measured and well-mixed. Degas the mobile phase to prevent air bubbles.
Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.
Injector Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize your injector wash method.
Sample Matrix Effects If analyzing complex samples, co-eluting compounds can interfere with your analyte peak. Use a sample preparation technique like Solid Phase Extraction (SPE) to clean up your sample.
Detector Lamp Fluctuation An aging detector lamp can cause baseline instability. Check the lamp's energy output and replace if necessary.

Q2: I am experiencing ion suppression in my LC-MS/MS analysis of SHA. How can I mitigate this?

A2: Ion suppression is a common matrix effect in LC-MS/MS. Here are some strategies to address it:

  • Improve Chromatographic Separation: Optimize your HPLC method to separate SHA from co-eluting matrix components. This might involve changing the column, mobile phase composition, or gradient profile.

  • Sample Dilution: A simple approach is to dilute your sample. This reduces the concentration of interfering compounds, but may also lower your analyte signal to below the limit of quantification.

  • Effective Sample Preparation: Use a robust sample preparation method like Solid Phase Extraction (SPE) to remove interfering matrix components.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ion suppression, allowing for more accurate quantification.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

Q3: My SHA peak shape is poor (e.g., tailing, fronting, or splitting). What should I do?

A3: Poor peak shape in HPLC can be caused by a variety of issues.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Try flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try to dissolve your sample in the mobile phase or a weaker solvent.

  • Column Void or Channeling: A void at the head of the column can cause peak splitting. This can sometimes be fixed by reversing the column and flushing it. However, it often indicates the column is nearing the end of its life.

  • pH of the Mobile Phase: For an acidic compound like SHA, the pH of the mobile phase can significantly affect peak shape. Try adjusting the pH to ensure SHA is in a single ionic form.

Quantitative Data Summary

The following tables summarize quantitative data on SHA degradation from various studies.

Table 1: Hydrolysis of this compound (SHA) [4]

pHTemperature (°C)Pseudo-First-Order Rate Constant (k, min⁻¹)
2.0250.012
2.0400.035
5.0250.005
5.0400.015
9.025< 0.001
9.0400.002

Table 2: Degradation of SHA by Dielectric Barrier Discharge (DBD) [1]

SystemTreatment Time (min)Degradation Efficiency (%)First-Order Kinetic Constant (min⁻¹)
DBD alone1869.70.065
La-Fe₃O₄/AC catalyst alone1821.30.012
DBD + La-Fe₃O₄/AC catalyst1898.60.215

Table 3: Photodegradation of Salicylic Acid (a potential SHA degradation product) [5][6]

ConditionH₂O₂ Concentration (mM)First-Order Rate Constant (k, min⁻¹)
UV alone00.0052
UV/H₂O₂1.80.045
UV/H₂O₂4.40.078
UV/H₂O₂8.80.0929

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study (Hydrolysis)
  • Preparation of Stock Solution: Prepare a stock solution of SHA in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Preparation of Reaction Solutions: For acidic hydrolysis, add a specific volume of the stock solution to a 0.1 M HCl solution to achieve the desired final concentration of SHA. For basic hydrolysis, use a 0.1 M NaOH solution. For neutral hydrolysis, use purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot to stop the degradation reaction. For acidic samples, add an equivalent amount of base, and for basic samples, add an equivalent amount of acid.

  • Analysis: Analyze the samples by a validated HPLC-UV or LC-MS/MS method to determine the remaining concentration of SHA and identify any degradation products.

Protocol 2: Analysis of SHA in Wastewater by HPLC-UV
  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the filtered wastewater sample onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Elute the retained SHA with 5 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 294 nm.[7]

    • Column Temperature: 30°C.

  • Quantification: Prepare a calibration curve using SHA standards of known concentrations. Quantify the SHA in the samples by comparing their peak areas to the calibration curve.

Visualizations

DegradationPathways cluster_ozonation Ozonation Pathway cluster_photolysis Photolysis Pathway SHA Salicylhydroxamic Acid (SHA) SA Salicylic Acid + Hydroxylamine SHA->SA O₃ Salicylamide Salicylamide SHA->Salicylamide UV light (in solution) Catechol Catechol SA->Catechol Oxidation Maleic Maleic Acid Catechol->Maleic SmallAcids Small Molecular Weight Acids Maleic->SmallAcids CO2 CO₂ + H₂O SmallAcids->CO2

Caption: Proposed degradation pathways of this compound.

HPLCWorkflow start Wastewater Sample filtration Filtration start->filtration spe Solid Phase Extraction (SPE) (C18 Cartridge) filtration->spe elution Elution with Methanol spe->elution evaporation Evaporation & Reconstitution elution->evaporation hplc HPLC-UV Analysis evaporation->hplc data Data Analysis & Quantification hplc->data

Caption: Experimental workflow for SHA analysis in wastewater.

TroubleshootingLogic problem Poor Peak Shape in HPLC check_solvent Is sample solvent stronger than mobile phase? problem->check_solvent dissolve Dissolve sample in mobile phase check_solvent->dissolve Yes check_column Is column contaminated? check_solvent->check_column No end Problem Resolved dissolve->end flush_column Flush column with strong solvent check_column->flush_column Yes check_void Is there a void in the column? check_column->check_void No flush_column->end replace_column Replace column check_void->replace_column Yes check_ph Is mobile phase pH optimized? check_void->check_ph No adjust_ph Adjust mobile phase pH check_ph->adjust_ph No check_ph->end Yes adjust_ph->end

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Impact of pH on the effectiveness of Salicylhydroxamic Acid in flotation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Salicylhydroxamic Acid (SHA) in flotation experiments. The effectiveness of SHA as a collector is significantly influenced by the pH of the flotation pulp. This guide will help you navigate common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for using this compound (SHA) as a collector?

The optimal pH for SHA flotation is highly dependent on the specific mineral being targeted. Generally, SHA shows high efficiency in neutral to slightly alkaline or acidic conditions. For cassiterite, the maximum recovery is achieved around pH 6.5.[1][2] In the case of ilmenite (B1198559) flotation activated by lead(II), good floatability is observed between pH 6 and 8.[3] For bastnaesite, the highest flotability is seen in the pH range of 6.5 to 8.5.[4] Wolframite flotation with an octyl hydroxamic acid collector, a related compound, shows maximum recovery at a pH of 9.0.[5][6]

Q2: Why is my mineral recovery low despite using the recommended SHA concentration?

Low recovery can often be attributed to a suboptimal pH. The surface charge of the mineral and the speciation of SHA are both pH-dependent. If the pH is too low or too high, the electrostatic interaction and chemical bonding required for collector adsorption can be hindered. For instance, with cassiterite, a significant drop in recovery is observed as the pH moves away from the optimal 6.5.[1][2] It is crucial to precisely control the pH of the pulp. Additionally, the presence of certain ions can affect recovery; for example, lead ions can act as activators for SHA on minerals like cassiterite and ilmenite, enhancing recovery within a specific pH range.[3][7][8]

Q3: How does pH affect the interaction between SHA and the mineral surface?

The pH of the solution dictates the surface charge of the mineral and the ionic form of the SHA collector. Minerals have a specific isoelectric point (IEP), where their surface charge is neutral. Below the IEP, the surface is positively charged, and above it, it is negatively charged. SHA, being a weak acid, also dissociates as the pH increases. The primary mechanism of interaction is often the chemisorption of SHA anions onto the metallic sites on the mineral surface, forming stable chelate complexes.[1][2][3] For example, with bastnaesite, chemical adsorption of SHA anions occurs on the mineral surface.[4] The optimal pH range corresponds to the point where there is a favorable combination of mineral surface charge and SHA species for strong adsorption.

Q4: Can SHA be used for the flotation of sulfide (B99878) minerals?

While hydroxamic acids are more commonly used for oxide minerals, there is some research on their application in sulfide flotation. However, their effectiveness and the optimal pH would need to be determined experimentally for each specific sulfide mineral, as the surface chemistry differs significantly from oxide minerals.

Q5: What is the role of activators, like lead ions, in SHA flotation and how does pH influence their effect?

Activators such as lead(II) ions can significantly enhance the flotation recovery of certain minerals with SHA.[3][7][8] These ions adsorb onto the mineral surface, creating new active sites for the collector to bind to. The pH is critical for the activator's function as it determines the species of the metal ion in the solution. For instance, in ilmenite flotation, Pb(OH)⁺ and Pb²⁺ are the main active species in the optimal pH range of 6-8, which cause a positive shift in the surface potential and increase the adsorption of negatively charged SHA.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Mineral Recovery Incorrect pH of the flotation pulp.1. Verify the pH of your pulp using a calibrated pH meter.2. Adjust the pH to the optimal range for your specific mineral (see Table 1).3. Conduct a series of tests at varying pH values around the expected optimum to pinpoint the ideal condition for your ore.
Insufficient activator concentration (if applicable).1. If using an activator like lead nitrate, ensure the concentration is optimal.2. The effectiveness of the activator is also pH-dependent; verify you are in the correct pH range for activator function.[3]
Presence of interfering ions in the water.1. Analyze the water source for ions that may compete with the collector or depress the mineral.2. Consider using deionized water for your experiments to eliminate variability.
Poor Selectivity (Gangue minerals are also floating) pH is favorable for the flotation of gangue minerals.1. Adjust the pH to a range where the target mineral has high floatability, but the gangue minerals are depressed.2. For example, in bastnaesite flotation with SHA, calcite (a common gangue) floats at a higher pH range (8.0-9.5) than bastnaesite (6.5-8.5).[4]
Inappropriate collector dosage.1. Optimize the SHA concentration. An excess of collector can sometimes lead to non-selective flotation.
Inconsistent Results Fluctuations in pulp pH during the experiment.1. Monitor the pH throughout the flotation process and make adjustments as necessary.2. Use a buffer solution if pH stability is a significant issue, ensuring the buffer does not interfere with the flotation process.
Collector degradation.This compound is generally stable, but prolonged exposure to highly alkaline conditions (pH > 11) might affect its properties.[9] Prepare fresh collector solutions for each experiment.

Quantitative Data Summary

The following tables summarize the effect of pH on the recovery of various minerals using this compound (SHA) as a collector, based on available literature.

Table 1: Optimal pH for SHA Flotation of Various Minerals

MineralOptimal pH RangeMaximum Recovery (%)Activator (if any)
Cassiterite (SnO₂)~6.5>80None/Lead(II)
Ilmenite (FeTiO₃)6.0 - 8.0>90Lead(II)
Bastnaesite ((Ce,La,Y)CO₃F)6.5 - 8.5HighNone
Wolframite ((Fe,Mn)WO₄)~9.0~68 (with Octyl Hydroxamic Acid)None

Note: Recovery percentages are approximate and can vary based on ore characteristics, collector concentration, and other experimental conditions.

Experimental Protocols

1. General Protocol for Micro-flotation Experiments

This protocol provides a general framework for assessing the impact of pH on mineral flotation using SHA.

  • Mineral Preparation:

    • Grind the pure mineral sample to the desired particle size range (e.g., -74 µm).

    • Wash the ground mineral with deionized water to remove fine particles and any surface contaminants.

    • Dry the sample at a low temperature (e.g., 40-50 °C) and store it in a desiccator.

  • Flotation Procedure:

    • Add a specific amount of the prepared mineral (e.g., 2.0 g) to a flotation cell (e.g., 40 mL).

    • Add deionized water to the cell.

    • Adjust the pH of the mineral slurry to the desired value using dilute HCl or NaOH solutions.

    • Add the this compound (SHA) collector from a stock solution to achieve the desired concentration.

    • Condition the pulp for a set period (e.g., 3 minutes).

    • Add a frother (e.g., MIBC) and condition for a shorter period (e.g., 1 minute).

    • Introduce air at a constant flow rate and collect the froth for a specific duration (e.g., 3-5 minutes).

    • Collect both the floated (concentrate) and un-floated (tailings) fractions.

    • Dry and weigh both fractions to calculate the mineral recovery.

  • Data Analysis:

    • Plot the mineral recovery as a function of pH to determine the optimal pH range.

2. Protocol for Zeta Potential Measurement

Zeta potential measurements help in understanding the surface charge of minerals at different pH values and after interaction with reagents.

  • Sample Preparation:

    • Prepare a dilute suspension of the fine mineral particles (e.g., <5 µm) in a background electrolyte solution (e.g., 10⁻³ M KNO₃).

  • Measurement:

    • Place the suspension in the electrophoresis cell of a Zetasizer.

    • Measure the zeta potential at a starting pH.

    • Titrate the suspension with dilute HCl or NaOH to the next desired pH value and repeat the measurement.

    • To assess the effect of the collector, add SHA to the suspension and repeat the measurements across the pH range.

Visualizations

Flotation_Workflow cluster_prep Sample Preparation cluster_flotation Flotation Process cluster_analysis Analysis Grinding Mineral Grinding Sieving Sizing/Sieving Grinding->Sieving Washing Washing & Drying Sieving->Washing Pulping Pulping with Water Washing->Pulping pH_Adjust pH Adjustment Pulping->pH_Adjust Collector_Add Add SHA Collector pH_Adjust->Collector_Add Conditioning1 Conditioning Collector_Add->Conditioning1 Frother_Add Add Frother Conditioning1->Frother_Add Conditioning2 Conditioning Frother_Add->Conditioning2 Aeration Aeration & Froth Collection Conditioning2->Aeration Drying Drying of Products Aeration->Drying Weighing Weighing Drying->Weighing Recovery_Calc Recovery Calculation Weighing->Recovery_Calc Final_Result Final_Result Recovery_Calc->Final_Result Final Result

Caption: Experimental workflow for a typical mineral flotation experiment.

pH_Effect_on_SHA_Flotation cluster_mineral Mineral Surface cluster_sha SHA Collector pH Pulp pH Surface_Charge Surface Charge (Determined by IEP) pH->Surface_Charge SHA_Species SHA Speciation (Molecular vs. Anionic) pH->SHA_Species Adsorption Adsorption of SHA on Mineral Surface Surface_Charge->Adsorption SHA_Species->Adsorption Recovery Flotation Recovery Adsorption->Recovery

Caption: Logical relationship of pH's impact on SHA flotation effectiveness.

References

Technical Support Center: Salicylhydroxamic Acid (SHAM) in Fungicide Sensitivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Salicylhydroxamic Acid (SHAM) in fungicide sensitivity assays, with a focus on minimizing its inherent toxicity to fungal species.

Troubleshooting Guide

This guide addresses common issues encountered when using SHAM in fungicide sensitivity assays.

Problem Possible Cause Recommended Solution
High background fungal inhibition in control plates (SHAM only). SHAM is inherently toxic to the fungal species being tested.1. Determine the EC50 of SHAM alone: Conduct a dose-response experiment with SHAM only to determine the concentration that inhibits fungal growth by 50%.[1][2][3] 2. Lower SHAM concentration: Use a sub-lethal concentration of SHAM that is sufficient to inhibit the alternative oxidase (AOX) pathway but has minimal impact on fungal growth. A common starting point is 10 µg/mL, but this should be empirically determined for your specific fungus.[2][3][4] 3. Consider omitting SHAM: Several studies suggest that due to its toxicity, SHAM should not be included in artificial media for fungicide sensitivity assays for certain fungi.[1][2][3][4][5] The results may not reflect the intrinsic sensitivity of the pathogen to the fungicide.[6][7]
Inconsistent or variable EC50 values for the test fungicide. The toxic effects of SHAM are confounding the results, making it difficult to determine the true efficacy of the fungicide.1. Run parallel assays: Perform the fungicide sensitivity assay with and without SHAM to quantify the impact of SHAM on the fungicide's EC50 value.[8] 2. Media composition: The toxicity of SHAM can differ between different culture media, such as Potato Sucrose Agar (B569324) (PSA) and Minimal Medium (MM).[1][2][3][4][5] Test your assay on different media to find the one that minimizes SHAM's toxicity while supporting adequate fungal growth.
SHAM potentiates the effect of the fungicide more than expected. SHAM's inhibitory effect on the fungus is additive or synergistic with the fungicide, leading to an overestimation of the fungicide's potency.1. Re-evaluate the rationale for using SHAM: The primary purpose of SHAM is to inhibit the AOX pathway, which can be an escape mechanism for fungi treated with QoI fungicides.[9][10][11] However, if the potentiation is too strong, the in vitro results may not be representative of in planta efficacy.[4][6] 2. Explore alternative AOX inhibitors: While less common, other AOX inhibitors could be investigated, though each will require its own toxicity profiling.[9]
Difficulty dissolving SHAM. SHAM has limited solubility in water.1. Use an appropriate solvent: Dissolve SHAM in a small amount of a suitable solvent like methanol (B129727) or acetone (B3395972) before adding it to the culture medium.[12][13] Ensure the final concentration of the solvent in the media is not inhibitory to the fungus by including a solvent-only control.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound (SHAM) in fungicide sensitivity assays?

A1: SHAM is primarily used as a specific inhibitor of the alternative oxidase (AOX) pathway in the mitochondrial respiratory chain of fungi.[4][10][14] This pathway can act as a "short circuit" when the main cytochrome pathway is blocked by fungicides like Quinone outside inhibitors (QoIs), allowing the fungus to continue respiring and reducing the apparent sensitivity to the fungicide.[10][11] By inhibiting AOX, researchers aim to measure the direct effect of the fungicide on the primary respiratory pathway, which is thought to better reflect its efficacy in planta where plant secondary metabolites may naturally inhibit AOX.[4][6]

Q2: Is SHAM toxic to fungi?

A2: Yes, numerous studies have demonstrated that SHAM itself is toxic to a wide range of fungal pathogens, inhibiting mycelial growth and spore germination.[1][2][3][4][6] This toxicity is a significant confounding factor in fungicide sensitivity assays.

Q3: How does SHAM's toxicity affect the results of a fungicide sensitivity assay?

A3: The intrinsic toxicity of SHAM can lead to an overestimation of the tested fungicide's efficacy. SHAM can significantly reduce the EC50 (Effective Concentration to inhibit 50% of growth) values of fungicides.[1][2][3][4][5][15] This is because the observed inhibition is a combined effect of the fungicide and SHAM, not just the fungicide alone.[7]

Q4: What are the off-target effects of SHAM?

A4: Besides inhibiting AOX, SHAM has been shown to inhibit other essential fungal enzymes, such as peroxidase (POD) and esterase.[1][2][3][6][15] These off-target effects contribute to its overall toxicity and can interfere with the interpretation of fungicide sensitivity data.

Q5: Should I include SHAM in my fungicide sensitivity assays?

A5: The inclusion of SHAM is a point of debate. While it can reveal the role of the AOX pathway in fungicide resistance, its inherent toxicity can skew the results. For some fungal species, researchers recommend against its use in routine sensitivity screening to determine the intrinsic sensitivity to a fungicide.[1][2][3][4][5] It is crucial to perform preliminary experiments to assess the toxicity of SHAM on your specific fungal isolate before deciding to include it in your assays.

Q6: Are there alternatives to using SHAM?

A6: While SHAM is the most commonly used AOX inhibitor, other compounds have been investigated.[9] However, any alternative would also need to be carefully evaluated for its own toxicity and specificity. Another approach is to conduct assays both with and without SHAM to understand the contribution of the AOX pathway to the overall fungicide sensitivity.

Data on SHAM Toxicity and its Effect on Fungicide EC50 Values

The following tables summarize quantitative data from studies on the toxicity of SHAM and its impact on the EC50 values of common fungicides.

Table 1: EC50 Values of SHAM Against Various Fungal Species

Fungal SpeciesMediumEC50 (µg/mL)Reference
Ustilaginoidea virens (avg. of 10 isolates)PSA27.41[1][2][3]
Ustilaginoidea virens (avg. of 10 isolates)MM12.75[1][2][3]
Ustilaginoidea virens (isolate HWD, conidial germination)-70.36[1][2][3]
Ustilaginoidea virens (isolate JS60, conidial germination)-44.69[1][2][3]
Sclerotinia sclerotiorumPDA97.5[15]
Botrytis cinereaPDA401.4[15]
Sclerotinia sclerotiorum (avg. of 4 isolates)PDA54.83[13]

Table 2: Effect of SHAM on the EC50 Values of QoI Fungicides Against Ustilaginoidea virens

FungicideMediumSHAM Conc. (µg/mL)Average EC50 Decrease (x-fold)Reference
AzoxystrobinPSA101.7[1][2][3][4][5]
AzoxystrobinMM104.8[1][2][3][4][5]
PyraclostrobinPSA102.8[1][2][3][4][5]
PyraclostrobinMM104.8[1][2][3][4][5]

Experimental Protocols

Protocol 1: Determining the Toxicity (EC50) of SHAM

This protocol outlines the steps to determine the 50% effective concentration (EC50) of SHAM against a specific fungal isolate.

  • Prepare SHAM Stock Solution: Dissolve technical-grade SHAM in methanol to a concentration of 10,000 µg/mL.

  • Prepare Culture Medium: Prepare the desired agar medium (e.g., Potato Dextrose Agar - PDA, Potato Sucrose Agar - PSA, or Minimal Medium - MM) and autoclave.

  • Amend Medium with SHAM: Cool the autoclaved medium to approximately 55°C. Add the SHAM stock solution to achieve a range of final concentrations (e.g., 0, 10, 20, 40, 80, 160, 320 µg/mL).[13] For the control (0 µg/mL), add an equivalent volume of methanol.

  • Pour Plates: Pour the amended medium into petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 4 mm diameter) from the edge of an actively growing fungal colony onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.

  • Data Collection: After a set incubation period (e.g., when the colony in the control plate has reached a significant diameter), measure the diameter of the fungal colony on each plate.

  • Calculate EC50: Calculate the percentage of mycelial growth inhibition for each SHAM concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value.

Protocol 2: Fungicide Sensitivity Assay with and without SHAM

This protocol describes how to conduct a fungicide sensitivity assay to evaluate the effect of SHAM.

  • Prepare Fungicide and SHAM Stock Solutions: Prepare stock solutions of the test fungicide and SHAM in appropriate solvents (e.g., acetone for the fungicide, methanol for SHAM).

  • Prepare Culture Medium: Prepare and autoclave the desired culture medium.

  • Amend Medium: Cool the medium to approximately 55°C. Prepare two sets of fungicide concentrations.

    • Set A (Fungicide only): Add the fungicide stock solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL).

    • Set B (Fungicide + SHAM): Add both the fungicide stock solution and the SHAM stock solution to achieve the desired final concentrations of each. Use a sub-lethal concentration of SHAM determined from Protocol 1 (e.g., 10 µg/mL).[4]

  • Controls: Prepare control plates with:

    • No amendments.

    • Solvent(s) only.

    • SHAM only.

  • Pour Plates, Inoculation, and Incubation: Follow steps 4-6 from Protocol 1.

  • Data Collection and Analysis: Measure colony diameters and calculate the EC50 value for the fungicide in the presence and absence of SHAM. This will allow you to quantify the impact of SHAM on the fungicide's apparent activity.

Visualizations

Fungicide_Action_and_AOX_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibitors Inhibitors UQ Ubiquinone Pool CIII Complex III (Cytochrome bc1) UQ->CIII e- AOX Alternative Oxidase (AOX) UQ->AOX e- (bypass) CIV Complex IV (Cytochrome c oxidase) CIII->CIV e- ATP_Synthase ATP Synthase CIII->ATP_Synthase H+ gradient CIV->ATP_Synthase H+ gradient H2O H₂O CIV->H2O e- ATP ATP ATP_Synthase->ATP AOX->H2O e- QoI QoI Fungicide QoI->CIII Inhibits SHAM SHAM SHAM->AOX Inhibits

Caption: Fungal mitochondrial respiratory chain showing the cytochrome pathway, the alternative oxidase (AOX) bypass, and the sites of action for QoI fungicides and SHAM.

Fungicide_Sensitivity_Assay_Workflow start Start prep_stocks Prepare Fungicide and SHAM Stocks start->prep_stocks prep_media Prepare and Autoclave Media start->prep_media amend_media Amend Media with Fungicide (with and without SHAM) prep_stocks->amend_media cool_media Cool Media to ~55°C prep_media->cool_media cool_media->amend_media pour_plates Pour Plates amend_media->pour_plates inoculate Inoculate with Fungal Plugs pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate % Inhibition and EC50 Values measure->calculate end End calculate->end

Caption: A generalized workflow for conducting a fungicide sensitivity assay incorporating SHAM.

References

Validation & Comparative

Salicylhydroxamic Acid vs. Benzohydroxamic Acid: A Comparative Guide for Flotation Collectors

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of mineral flotation, the selection of an appropriate collector is paramount to achieving optimal separation efficiency. Among the various chelating agents utilized, salicylhydroxamic acid (SHA) and benzohydroxamic acid (BHA) have emerged as prominent collectors, particularly for oxide and semi-soluble salt minerals. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Comparison: this compound vs. Benzohydroxamic Acid

This compound generally exhibits a stronger collecting ability and, in some cases, higher selectivity compared to benzohydroxamic acid for various minerals. This enhanced performance is often attributed to the presence of a hydroxyl group on the benzene (B151609) ring of SHA, which can influence its adsorption characteristics on the mineral surface.[1][2]

Key Performance Highlights:

  • For Cassiterite (SnO₂): SHA has demonstrated excellent selectivity in the flotation of cassiterite.[1] When used with an activator like lead nitrate, SHA shows a higher selectivity and selectivity index for separating cassiterite from calcite compared to BHA.[1][3] While BHA also shows good selectivity for cassiterite, its collecting ability can be limited without the use of activators.[1][4]

  • For Ilmenite (B1198559) (FeTiO₃): In ilmenite flotation, SHA has been shown to have a stronger collecting ability than BHA. The flotation recovery of ilmenite can be significantly enhanced with the addition of lead ions as an activator for both collectors, with SHA still outperforming BHA in the presence of the activator.[2]

  • For Rare Earth Minerals: Both SHA and BHA are effective collectors for rare earth minerals like bastnaesite.[5][6] The choice between them may depend on the specific gangue minerals present and the desired selectivity. For instance, SHA has been shown to have high flotability for bastnaesite at a pH range of 6.5-8.5, while having a lower response to barite across a wide pH range.[5]

  • For Wolframite (B13744602) ((Fe,Mn)WO₄): While specific comparative data for wolframite was not prominent in the reviewed literature, the general trend of hydroxamic acids being effective collectors for tungsten minerals suggests both would be applicable.[7][8][9] The superior performance of SHA in other systems suggests it may also have advantages for wolframite flotation.

Quantitative Data Summary

The following tables summarize the flotation performance of this compound (SHA) and Benzohydroxamic Acid (BHA) for various minerals based on available experimental data.

Table 1: Flotation Recovery of Cassiterite

CollectorActivatorCollector ConcentrationpHCassiterite Recovery (%)Calcite Recovery (%)Reference
SHAPb(NO₃)₂ (5 mg/L)30 mg/L~9>90<10[3]
BHA---Limited collecting ability-[1][4]
BHAPb²⁺--Significantly improved-[4]

Table 2: Flotation Recovery of Ilmenite

CollectorActivatorCollector ConcentrationpHIlmenite Recovery (%)Reference
SHANone2 x 10⁻⁴ M~6.0~78[2]
BHANone2 x 10⁻⁴ M~6.0~68[2]
SHAPb²⁺ (1 x 10⁻⁴ M)2 x 10⁻⁴ M6.0 - 8.0>90[2]
BHAPb²⁺ (1 x 10⁻⁴ M)2 x 10⁻⁴ M~6.0~80[2]

Table 3: Flotation Recovery of Bastnaesite

CollectorCollector ConcentrationpHBastnaesite Recovery (%)Reference
SHA2 x 10⁻⁴ M6.5 - 8.5>80[5]
BHA--Effective collector[6]

Experimental Protocols

A detailed methodology for evaluating the performance of flotation collectors is crucial for reproducible and comparable results. The following is a generalized protocol for a micro-flotation experiment.

Protocol: Micro-Flotation Test

  • Mineral Preparation:

    • Grind high-purity single mineral samples (e.g., cassiterite, ilmenite) in a porcelain or agate mortar.

    • Sieve the ground mineral to obtain the desired particle size fraction (e.g., -74 + 38 µm).

    • Wash the sized mineral particles with deionized water to remove fine adherents and dry at low temperature.

  • Pulp Preparation:

    • Add a known mass of the prepared mineral sample (e.g., 2.0 g) to the flotation cell (e.g., a 40 mL plexiglass cell).

    • Add a specific volume of deionized water (e.g., 35 mL) to form a mineral slurry.

    • Stir the slurry for a set time (e.g., 2 minutes) to ensure proper dispersion.

  • pH Adjustment:

    • Measure the initial pH of the pulp.

    • Adjust the pH to the desired level using dilute solutions of HCl or NaOH.

    • Allow the pH to stabilize while stirring.

  • Reagent Conditioning:

    • Activator (if used): Add the required volume of the activator solution (e.g., lead nitrate) and condition the pulp for a specific duration (e.g., 3-5 minutes).

    • Collector: Add the desired amount of the collector solution (SHA or BHA) and condition for another period (e.g., 5-10 minutes).

    • Frother: Add a frother (e.g., pine oil or MIBC) and condition for a shorter time (e.g., 1-2 minutes).

  • Flotation:

    • Introduce air or nitrogen into the flotation cell at a controlled flow rate.

    • Collect the froth concentrate for a predetermined time (e.g., 3-5 minutes).

    • Collect the tailings remaining in the cell.

  • Analysis:

    • Filter, dry, and weigh both the concentrate and the tailings.

    • Calculate the flotation recovery as the percentage of the mass of the desired mineral in the concentrate relative to its total mass in the initial sample.

Visualizing the Process and Concepts

To better understand the components and workflow of flotation experiments, the following diagrams are provided.

cluster_Collectors Flotation Collectors cluster_Minerals Target Minerals SHA This compound (SHA) Cassiterite Cassiterite (SnO2) SHA->Cassiterite High Selectivity Ilmenite Ilmenite (FeTiO3) SHA->Ilmenite Stronger Collector RareEarths Rare Earth Minerals SHA->RareEarths Wolframite Wolframite ((Fe,Mn)WO4) SHA->Wolframite BHA Benzohydroxamic Acid (BHA) BHA->Cassiterite BHA->Ilmenite BHA->RareEarths BHA->Wolframite

Caption: Collector-Mineral Interactions.

start Mineral Sample Preparation pulp Pulp Formation (Mineral + Water) start->pulp ph_adjust pH Adjustment pulp->ph_adjust activator Activator Addition & Conditioning ph_adjust->activator collector Collector Addition & Conditioning activator->collector frother Frother Addition & Conditioning collector->frother flotation Froth Flotation frother->flotation analysis Analysis of Concentrate & Tailing flotation->analysis

Caption: Experimental Workflow for Micro-Flotation.

Collector Collector Type (SHA vs. BHA) Adsorption Collector Adsorption (Chemisorption/Physisorption) Collector->Adsorption pH Pulp pH pH->Adsorption Dosage Collector Dosage Dosage->Adsorption Activator Activator Presence (e.g., Pb²⁺) Activator->Adsorption Mineralogy Mineral Surface Properties Mineralogy->Adsorption Hydrophobicity Surface Hydrophobicity Adsorption->Hydrophobicity Recovery Flotation Recovery & Selectivity Hydrophobicity->Recovery

Caption: Factors Influencing Flotation Efficiency.

Adsorption Mechanism

The collecting action of both salicylhydroxamic and benzohydroxamic acids is primarily attributed to chemisorption on the mineral surface.[4][10][11] The hydroxamate group (-CONHOH) forms stable five-membered chelate rings with metal cations on the mineral lattice.[10] This chemical bond renders the mineral surface hydrophobic, facilitating its attachment to air bubbles and subsequent recovery in the froth. The efficiency of this process is significantly influenced by the pH of the pulp, which affects both the surface charge of the mineral and the speciation of the collector in the solution.[10]

References

Comparative Analysis of Salicylhydroxamic Acid with Other Urease Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of Salicylhydroxamic Acid (SHA) and other prominent urease inhibitors. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed examination of their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key pathways and workflows to support further research and development in urease inhibition.

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By catalyzing the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, urease enables bacterial survival in acidic environments and contributes to the pathogenesis of gastritis, peptic ulcers, and urinary tract infections.[1] Consequently, the inhibition of urease is a significant therapeutic strategy.

Quantitative Performance Analysis of Urease Inhibitors

The inhibitory potential of a compound against urease is commonly quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor. The following tables summarize the IC50 values for this compound and other key urease inhibitors against Jack bean urease (a model plant urease) and Helicobacter pylori urease. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Comparative IC50 Values of Urease Inhibitors against Jack Bean Urease

InhibitorChemical ClassIC50 (µM)Reference
This compound (SHA) Hydroxamic Acid19.6[1]
Acetohydroxamic Acid (AHA)Hydroxamic Acid20.3 - 100[2][3]
ThioureaThiourea4.72 - 22.0[3][4]
HydroxyureaHydroxyurea~100[5]
N-(n-butyl)thiophosphoric triamide (NBPT)Phosphoramide0.1 - 0.15[6][7]

Table 2: Comparative IC50 Values of Urease Inhibitors against Helicobacter pylori Urease

InhibitorChemical ClassIC50 (µM)Reference
This compound (SHA) Hydroxamic Acid19.6[1]
Acetohydroxamic Acid (AHA)Hydroxamic Acid70 - 2500[8][9]
ThioureaThioureaNot Widely Reported
HydroxyureaHydroxyurea~100[5]
FluorofamidePhosphoramide~0.1[10]

Mechanism of Action: Focus on Hydroxamic Acids

Hydroxamic acids, including this compound and Acetohydroxamic Acid, are known to be potent and specific inhibitors of urease.[11] Their primary mechanism of action involves the competitive inhibition of the urease enzyme. The hydroxamic acid moiety (-CONHOH) structurally mimics the transition state of the urea hydrolysis reaction. This allows the inhibitor to bind to the bi-nickel center within the active site of the urease enzyme, effectively blocking the access of the natural substrate, urea.[12][13] This interaction is reversible and is a key factor in their efficacy as urease inhibitors.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate assessment and comparison of urease inhibitors. The most common in vitro method is a colorimetric assay that measures the amount of ammonia produced from the enzymatic breakdown of urea. The Berthelot method is a widely used, sensitive, and reliable technique for this purpose.[14]

In Vitro Urease Inhibition Assay (Berthelot Method)

1. Principle: This assay quantifies the concentration of ammonia produced from the urease-catalyzed hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically at a wavelength between 625 and 670 nm. The intensity of the color is directly proportional to the ammonia concentration.[14]

2. Materials and Reagents:

  • Urease enzyme solution (e.g., from Jack bean or H. pylori)

  • Urea solution (substrate)

  • Phosphate (B84403) buffer (e.g., 20 mM, pH 7.4)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitor (e.g., Thiourea or Acetohydroxamic Acid)

  • Phenol Reagent (Solution A): Phenol and sodium nitroprusside

  • Alkali-Hypochlorite Reagent (Solution B): Sodium hypochlorite (B82951) and sodium hydroxide

  • 96-well microplate

  • Microplate reader

3. Assay Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, urease enzyme solution, and the test compound or standard inhibitor to the designated wells. Include a control well with the enzyme and buffer but no inhibitor.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the urea solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).

  • Color Development: Stop the reaction and initiate color development by adding the Phenol Reagent (Solution A) followed by the Alkali-Hypochlorite Reagent (Solution B) to all wells.

  • Final Incubation: Incubate the plate at room temperature for a period (e.g., 10 minutes) to allow for color development.

  • Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 630 nm) using a microplate reader.

4. Data Analysis: The percentage of urease inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Urease Catalytic Pathway and Inhibition

Caption: Urease catalytic pathway and competitive inhibition by this compound.

Experimental Workflow for Urease Inhibition Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare Reagents: - Urease Enzyme - Urea Substrate - Buffers - Test Inhibitors B Prepare Serial Dilutions of Inhibitors A->B C Add Enzyme, Buffer, and Inhibitor to 96-well Plate B->C D Pre-incubate C->D E Add Urea to Initiate Reaction D->E F Incubate E->F G Add Berthelot Reagents (A & B) F->G H Incubate for Color Development G->H I Measure Absorbance H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: A typical experimental workflow for an in vitro urease inhibition assay.

References

Validating Alternative Oxidase Inhibition by Salicylhydroxamic Acid: A Respirometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Salicylhydroxamic Acid (SHAM) as an inhibitor of the alternative oxidase (AOX) pathway, with a focus on its validation using respirometry. We present supporting experimental data, detailed protocols, and comparative analyses with other inhibitors to assist researchers in accurately assessing AOX activity.

The Alternative Oxidase Pathway: A Secondary Route for Mitochondrial Electron Transport

In addition to the primary cytochrome pathway (CP), which is coupled to ATP synthesis, many plants, fungi, and protists possess an alternative oxidase (AOX) pathway.[1] This non-proton-pumping pathway branches from the electron transport chain at the ubiquinone (UQ) pool and directly reduces oxygen to water.[1][2] While it generates less ATP, the AOX pathway plays a crucial role in preventing the over-reduction of the electron transport chain and mitigating oxidative stress, particularly when the cytochrome pathway is inhibited or overloaded.[2]

This compound (SHAM) as a Classical AOX Inhibitor

This compound (SHAM) is a widely used inhibitor of the alternative oxidase.[3] By blocking the AOX pathway, SHAM allows for the quantification of its contribution to total respiration. However, it is important to note that SHAM can have non-specific effects on other cellular processes, and its efficacy can be lower compared to other inhibitors like ascofuranone.[4][5]

Quantitative Data Comparison: Respirometry Analysis of AOX Inhibition

The following tables summarize quantitative data from respirometry experiments, demonstrating the effect of SHAM and other inhibitors on oxygen consumption rates in isolated mitochondria and intact tissues. Respiration rates are typically measured in nanomoles of oxygen consumed per minute per milligram of mitochondrial protein (nmol O₂/min/mg protein) or per gram of fresh weight (nmol O₂/g FW/s).

Table 1: Effect of SHAM and KCN on Succinate and NADH Oxidation in Isolated Plant Mitochondria

SpeciesSubstrateConditionOxygen Consumption Rate (nmol O₂/min/mg protein)% Inhibition
Ananas comosusSuccinateNo inhibitor217 ± 24-
+ 0.5 mM SHAM145 ± 16~33%
+ 0.1 mM KCN78 ± 9~64%
Kalanchoë daigremontianaSuccinateNo inhibitor147 ± 16-
+ 0.5 mM SHAM147 ± 160%
+ 0.1 mM KCN60 ± 7~59%
Ananas comosusNADHNo inhibitor152 ± 18-
+ 0.75 mM SHAM~137~10%
+ 1.0 mM SHAM~106~30%
Kalanchoë daigremontianaNADHNo inhibitor131 ± 15-
+ 0.75 mM SHAM~52~60%
+ 1.0 mM SHAM~42~68%

Data adapted from a study on pineapple (Ananas comosus) and Kalanchoë daigremontiana mitochondria.[6][7] Note that KCN is an inhibitor of Complex IV in the cytochrome pathway.

Table 2: Comparative Inhibition of Cyanide-Resistant Respiration by SHAM and n-Propyl Gallate (n-PG)

Organism/TissueInhibitorApparent Kᵢ
Solanum tuberosum mitochondriaSHAMSimilar in mitochondria and slices
n-Propyl Gallate~40-fold lower in mitochondria than for lipoxygenase inhibition

Data from a study on potato tuber mitochondria, highlighting the different inhibitory kinetics of SHAM and n-PG.[8]

Table 3: Total and Alternative Pathway Respiration in Tobacco Roots Treated with SHAM

SHAM ConcentrationTotal Respiration (Vₜ)Alternative Pathway Respiration (Vₐₗₜ)
0 mMHighHigh
Increasing ConcentrationsSuppressedSuppressed
1 mMFour times lower than normalSignificantly inhibited

Qualitative summary from a study on tobacco root development.[9][10]

Experimental Protocols

Isolation of Plant Mitochondria for Respirometry

This protocol is a generalized procedure for isolating plant mitochondria suitable for oxygen consumption measurements.

Materials:

  • Plant tissue (e.g., etiolated seedlings, roots, leaves)

  • Grinding medium (e.g., 0.4 M mannitol, 50 mM MOPS, pH 7.4, 0.25% BSA)

  • Wash buffer (e.g., 0.4 M mannitol, 10 mM TES, pH 7.2, 0.1% BSA)

  • Resuspension medium (e.g., 0.3 M sucrose, 10 mM TES, pH 7.5)

  • Mortar and pestle, cheesecloth, centrifuge, and refrigerated rotor.

Procedure:

  • Homogenize the plant tissue in ice-cold grinding medium using a mortar and pestle.

  • Filter the homogenate through layers of cheesecloth.

  • Centrifuge the filtrate at a low speed (e.g., 4,000 x g for 3 minutes) to pellet cell debris.

  • Carefully collect the supernatant and centrifuge at a higher speed (e.g., 19,000 x g for 7 minutes) to pellet the mitochondria.

  • Gently resuspend the mitochondrial pellet in wash buffer and repeat the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a small volume of resuspension medium.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

Respirometry Using a Clark-Type Oxygen Electrode

This protocol outlines the measurement of oxygen consumption to determine the activity of the cytochrome and alternative oxidase pathways.

Materials:

  • Clark-type oxygen electrode system

  • Isolated mitochondria or tissue sample

  • Respiration buffer (e.g., 125 mM sucrose, 65 mM KCl, 10 mM MOPS, pH 7.2)

  • Substrates (e.g., succinate, NADH)

  • ADP

  • Inhibitors:

    • Potassium cyanide (KCN) solution (e.g., 0.1 M, handle with extreme caution in a fume hood)

    • This compound (SHAM) solution (e.g., 150 mM in ethanol)

    • n-Propyl gallate (n-PG) solution (optional, for comparison)

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Add the mitochondrial suspension (typically 0.1-0.5 mg protein) or tissue sample to the chamber.

  • Record the basal rate of oxygen consumption.

  • Add a respiratory substrate (e.g., 10 mM succinate) to initiate electron transport.

  • Add a small, limiting amount of ADP (e.g., 100 nmol) to measure the rate of state 3 (phosphorylating) respiration.

  • Once the ADP is consumed, the respiration rate will return to state 4 (non-phosphorylating).

  • To measure the capacity of the alternative pathway, first inhibit the cytochrome pathway by adding KCN to a final concentration of 0.5-1 mM. The resulting oxygen consumption is primarily due to the AOX pathway.

  • Subsequently, add SHAM (e.g., 1-3 mM) or n-PG to inhibit the AOX pathway. The remaining oxygen consumption is considered residual (non-mitochondrial) respiration.

  • The AOX capacity is calculated as the KCN-resistant respiration minus the residual respiration. The cytochrome pathway capacity can be estimated as the total respiration minus the KCN-resistant respiration.

Mandatory Visualizations

Mitochondrial Electron Transport Chain

The following diagram illustrates the flow of electrons through the mitochondrial electron transport chain, highlighting the branching of the alternative oxidase pathway and the points of inhibition by KCN and SHAM.

Mitochondrial_ETC cluster_matrix Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane cluster_ims Intermembrane Space NADH NADH C1 Complex I NADH->C1 e- Succinate Succinate C2 Complex II Succinate->C2 e- UQ Ubiquinone (UQ) Pool C1->UQ e- H_ions H+ C1->H_ions H+ C2->UQ e- C3 Complex III UQ->C3 e- AOX Alternative Oxidase (AOX) UQ->AOX e- CytC Cytochrome c C3->CytC e- C3->H_ions H+ C4 Complex IV (Cytochrome c Oxidase) CytC->C4 e- C4->H_ions H+ H2O H₂O C4->H2O O2 -> H2O H2O_AOX H₂O AOX->H2O_AOX O2 -> H2O ATP_Synthase ATP Synthase ADP_ATP ATP ATP_Synthase->ADP_ATP ADP -> ATP H_ions->ATP_Synthase H+ KCN KCN KCN->C4 SHAM SHAM SHAM->AOX

Caption: Mitochondrial electron transport chain with cytochrome and alternative pathways.

Experimental Workflow for Respirometry

This diagram outlines the logical flow of a typical respirometry experiment to dissect the contributions of the cytochrome and alternative oxidase pathways.

Respirometry_Workflow start Start: Add Mitochondria + Buffer add_substrate Add Substrate (e.g., Succinate) start->add_substrate measure_total_resp Measure Total Respiration (V_total) add_substrate->measure_total_resp add_kcn Add KCN (Inhibit Cytochrome Pathway) measure_total_resp->add_kcn measure_aox_resp Measure AOX Respiration (V_aox) add_kcn->measure_aox_resp add_sham Add SHAM (Inhibit AOX Pathway) measure_aox_resp->add_sham measure_residual_resp Measure Residual Respiration (V_res) add_sham->measure_residual_resp calculate Calculate Pathway Capacities measure_residual_resp->calculate end End calculate->end

Caption: Workflow for determining respiratory pathway capacities using inhibitors.

References

A comparative study of the myeloperoxidase inhibitory activity of Salicylhydroxamic Acid and its analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the myeloperoxidase (MPO) inhibitory activity of Salicylhydroxamic Acid (SHA) and its structurally related analogs. The data presented is intended to inform research and development efforts targeting MPO, a key enzyme in inflammatory processes.

Introduction to Myeloperoxidase (MPO) and its Inhibition

Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation of these immune cells during inflammation, MPO is released into the extracellular space where it catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent, from hydrogen peroxide (H₂O₂) and chloride ions.[1] While crucial for host defense, excessive MPO activity and HOCl production can lead to oxidative damage to host tissues, contributing to the pathology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.[1][2]

Inhibition of MPO is, therefore, a promising therapeutic strategy for mitigating inflammation-driven tissue damage. This compound (SHA) is a known reversible inhibitor of MPO.[3][4][5] However, research has led to the development of more potent analogs. This guide compares the inhibitory efficacy of SHA and several of its analogs.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (SHA) and its analogs against the chlorination activity of myeloperoxidase. The data is extracted from a study by Forbes et al. (2013), which provides a direct comparison under consistent experimental conditions.[4][6][7]

CompoundStructureIC50 (nM) for HOCl production
This compound (SHA)this compound Structure~25,000
HX12-(3,5-bis(trifluoromethyl)benzylamino)-6-oxo-1,6-dihydropyrimidine-5-carbohydroxamic acid5
HX24-(benzyl)-2-hydroxybenzohydroxamic acid100
HX32-(benzylamino)-6-oxo-1,6-dihydropyrimidine-5-carbohydroxamic acid500

Data Interpretation:

As indicated by the IC50 values, the analogs HX1, HX2, and HX3 demonstrate significantly more potent inhibition of MPO's chlorination activity compared to the parent compound, this compound. Notably, HX1 exhibits exceptional potency with an IC50 in the low nanomolar range, making it a promising lead compound for further investigation.[4][6]

Experimental Protocols

The following is a detailed methodology for a typical in vitro MPO inhibition assay, based on the protocol described in the comparative study.[4]

Myeloperoxidase Inhibition Assay (Chlorination Activity)

Objective: To determine the concentration of an inhibitor required to reduce the MPO-catalyzed production of hypochlorous acid (HOCl) by 50% (IC50).

Materials:

  • Human myeloperoxidase (purified)

  • Hydrogen peroxide (H₂O₂)

  • Sodium chloride (NaCl)

  • Taurine (B1682933)

  • 5-thio-2-nitrobenzoic acid (TNB)

  • Inhibitor compounds (this compound and its analogs)

  • Phosphate (B84403) buffer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of human MPO in phosphate buffer.

    • Prepare a stock solution of H₂O₂ in water. The concentration should be determined spectrophotometrically.

    • Prepare a stock solution of TNB.

    • Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer containing phosphate buffer, NaCl, and taurine.

  • Assay Protocol:

    • In a 96-well plate, add the reaction buffer.

    • Add varying concentrations of the inhibitor compounds to the wells. Include a control with no inhibitor.

    • Add the MPO solution to each well and incubate for a specified time at room temperature.

    • Initiate the reaction by adding H₂O₂ to each well.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction by adding a solution of TNB. The reaction between HOCl and taurine forms taurine chloramine, which then oxidizes TNB, leading to a decrease in its absorbance.

    • Measure the absorbance at a specific wavelength (e.g., 412 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of MPO inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of MPO inhibition, the following diagrams are provided.

G Experimental Workflow for MPO Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Stock Solutions: - MPO - H₂O₂ - TNB - Inhibitors - Reaction Buffer Setup Add Reaction Buffer & Inhibitors to Plate Reagents->Setup Add_MPO Add MPO & Incubate Setup->Add_MPO Start_Rxn Initiate with H₂O₂ Add_MPO->Start_Rxn Stop_Rxn Stop with TNB Start_Rxn->Stop_Rxn Measure Measure Absorbance Stop_Rxn->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: Workflow for determining MPO inhibitory activity.

G MPO-Mediated Inflammatory Signaling Pathway cluster_inflammation Inflammatory Stimuli cluster_neutrophil Neutrophil Activation cluster_mpo_activity MPO Catalytic Cycle cluster_downstream Downstream Effects Stimuli Pathogens, Tissue Damage Neutrophil Neutrophil Stimuli->Neutrophil MPO_Release MPO Release Neutrophil->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes PI3K_AKT PI3K/AKT Pathway MPO->PI3K_AKT activates NFkB NF-κB Pathway MPO->NFkB activates ERK ERK Pathway MPO->ERK activates H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Oxidative_Stress Oxidative Stress HOCl->Oxidative_Stress MMP_Activation MMP Activation HOCl->MMP_Activation Tissue_Damage Tissue Damage Oxidative_Stress->Tissue_Damage MMP_Activation->Tissue_Damage PI3K_AKT->Tissue_Damage NFkB->Tissue_Damage ERK->Tissue_Damage

Caption: MPO's role in inflammatory signaling.

Conclusion

The comparative data clearly indicates that analogs of this compound, particularly HX1, are significantly more potent inhibitors of myeloperoxidase than the parent compound. This suggests that the SHA scaffold is a valuable starting point for the development of novel anti-inflammatory therapeutics targeting MPO. The detailed experimental protocol and pathway diagrams provided in this guide offer a framework for researchers to further investigate these and other potential MPO inhibitors.

References

Specificity of Salicylhydroxamic Acid: A Comparative Analysis Against a Panel of Metalloenzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the inhibitory activity of Salicylhydroxamic Acid (SHA) against a panel of key metalloenzymes: Matrix Metalloproteinases (MMPs), Urease, Carbonic Anhydrase, and Tyrosinase. This document is intended for researchers, scientists, and drug development professionals interested in the specificity and potential therapeutic applications of hydroxamic acid-based inhibitors.

Executive Summary

This compound (SHA), a compound featuring a hydroxamate functional group, is known to chelate metal ions, a property that underlies its inhibitory potential against various metalloenzymes. This guide summarizes the available quantitative data on the inhibitory potency of SHA and its analogs against the aforementioned enzyme classes. It also provides a comparison with established, alternative inhibitors for each enzyme class to offer a broader perspective on its relative efficacy and selectivity. Detailed experimental protocols for assessing enzyme inhibition are also presented to facilitate the replication and validation of these findings.

Data Presentation: Inhibitory Activity (IC50) Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and alternative inhibitors against the selected metalloenzymes. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Matrix Metalloproteinases (MMPs)

InhibitorMMP-1 (Collagenase-1) IC50 (nM)MMP-2 (Gelatinase-A) IC50 (nM)MMP-9 (Gelatinase-B) IC50 (nM)MMP-13 (Collagenase-3) IC50 (nM)
This compound (SHA)Data not availableData not availableData not availableData not available
Batimastat1 - 20441
Marimastat5630.74

Table 2: Inhibition of Urease

InhibitorEnzyme SourceIC50 (µM)
Acetohydroxamic AcidJack Bean22
ThioureaJack Bean21
This compound (SHA)Data not availableData not available

Note: Acetohydroxamic acid is a close structural analog of SHA and a well-established urease inhibitor.

Table 3: Inhibition of Carbonic Anhydrase

InhibitorIsoformIC50 (nM)
This compound (SHA)Data not availableData not available
AcetazolamidehCA II12

Note: Specific IC50 values for this compound against carbonic anhydrase isoforms were not found. Acetazolamide is a potent and widely used carbonic anhydrase inhibitor.

Table 4: Inhibition of Tyrosinase

InhibitorEnzyme SourceIC50 (µM)
This compound (SHA)Mushroom100[1][2][3][4]
Kojic AcidMushroom18.3[5]

Experimental Protocols

Detailed methodologies for the key inhibition assays are provided below.

Matrix Metalloproteinase (MMP) Inhibition Assay

This assay is designed to measure the inhibition of MMP activity using a fluorogenic substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, -2, -9, -13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • Test compound (this compound) and reference inhibitor (e.g., Batimastat)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in Assay Buffer.

  • In a 96-well plate, add the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Add the MMP enzyme solution to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia (B1221849) produced from the hydrolysis of urea (B33335) by urease.

Materials:

  • Jack Bean Urease

  • Urea solution

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Phenol-nitroprusside solution

  • Alkaline hypochlorite (B82951) solution

  • Test compound (this compound) and reference inhibitor (e.g., Acetohydroxamic Acid, Thiourea)

  • 96-well clear microplate

  • Spectrophotometric microplate reader (absorbance at ~630 nm)

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.

  • In a 96-well plate, add the diluted compounds. Include a vehicle control and a no-enzyme control.

  • Add the urease enzyme solution to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the urea solution to all wells.

  • Incubate at 37°C for 15 minutes.

  • Add the phenol-nitroprusside solution to all wells.

  • Add the alkaline hypochlorite solution to all wells.

  • Incubate at room temperature for 20 minutes for color development.

  • Measure the absorbance at approximately 630 nm.

  • Calculate the percent inhibition and IC50 values as described for the MMP assay.

Carbonic Anhydrase (CA) Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-SO4, pH 7.6

  • Test compound (this compound) and reference inhibitor (e.g., Acetazolamide)

  • 96-well clear microplate

  • Spectrophotometric microplate reader (absorbance at 400 nm)

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in Assay Buffer.

  • In a 96-well plate, add the diluted compounds, vehicle control, and no-enzyme control.

  • Add the hCA II enzyme solution to the appropriate wells.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Measure the absorbance kinetically at 400 nm at room temperature for 10-20 minutes.

  • Determine the reaction rate and calculate the percent inhibition and IC50 values.

Tyrosinase Inhibition Assay

This colorimetric assay measures the inhibition of L-DOPA oxidation to dopachrome (B613829) by tyrosinase.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound) and reference inhibitor (e.g., Kojic Acid)

  • 96-well clear microplate

  • Spectrophotometric microplate reader (absorbance at ~475 nm)

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in phosphate buffer.

  • In a 96-well plate, add the diluted compounds, vehicle control, and no-enzyme control.

  • Add the tyrosinase enzyme solution to the designated wells.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding the L-DOPA solution.

  • Measure the absorbance kinetically at approximately 475 nm at 25°C for 15-30 minutes.

  • Calculate the reaction rate and determine the percent inhibition and IC50 values.

Visualizations

Experimental Workflow for Metalloenzyme Inhibition Assay

The following diagram illustrates a generalized workflow for determining the inhibitory potential of a compound against a metalloenzyme.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) prep_plate Prepare 96-well Plate (Serial Dilutions of Inhibitors) prep_reagents->prep_plate add_enzyme Add Enzyme to Plate prep_plate->add_enzyme pre_incubate Pre-incubate (Enzyme-Inhibitor Binding) add_enzyme->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate measure_signal Kinetic Measurement (Spectrophotometer/Fluorometer) add_substrate->measure_signal calc_rate Calculate Reaction Rates measure_signal->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

References

Salicylhydroxamic Acid: A Guide to Potential Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Salicylhydroxamic acid (SHA) is a compound with structural similarities to salicylic (B10762653) acid, a common non-steroidal anti-inflammatory drug (NSAID) and the primary active metabolite of aspirin. Due to this structural resemblance, there is a theoretical potential for SHA to cross-react in immunoassays designed to detect salicylates. Furthermore, SHA is a known inhibitor of metalloenzymes, including peroxidases, which are frequently used as reporter enzymes in Enzyme-Linked Immunosorbent Assays (ELISAs). This presents a second mechanism for potential interference in such assays.

Comparison with Salicylic Acid Analogs

To infer the potential cross-reactivity of SHA, it is useful to examine the documented cross-reactivity of salicylic acid and its analogs in various immunoassay platforms. The degree of cross-reactivity is highly dependent on the specific antibody used in the assay and the assay format itself, such as ELISA or Fluorescence Polarization Immunoassay (FPIA).[1]

Table 1: Cross-Reactivity of Salicylic Acid and its Analogs in Different Immunoassay Formats

CompoundImmunoassay Type% Cross-Reactivity
Salicylic AcidFPIA100%
Salicylic AcidELISA100%
5-Methylsalicylic AcidFPIA1200%
DiflunisalFPIA130 - 222%
SalazosulfapyridineFPIA153%
5-Aminosalicylic AcidFPIA122%

Source: Data compiled from multiple sources.[2]

This table demonstrates that minor structural modifications to the salicylic acid molecule can significantly impact its recognition by antibodies in an immunoassay.[1] Given that this compound shares the core salicyl group, the potential for antibody binding in salicylate-specific immunoassays cannot be disregarded.

Potential for Peroxidase Inhibition

A critical consideration for this compound in the context of ELISAs is its well-documented inhibitory effect on peroxidases.[3][4] Many ELISAs utilize horseradish peroxidase (HRP) conjugated to a secondary antibody to generate a detectable signal. SHA has been shown to bind to the heme iron in peroxidases, inhibiting their enzymatic activity.[4][5] This inhibition would lead to a reduction in signal, potentially causing an underestimation of the analyte concentration or a false-negative result.

Experimental Protocols

To definitively determine the cross-reactivity of this compound in a specific immunoassay, empirical testing is essential. The following is a generalized protocol for assessing cross-reactivity in a competitive ELISA format.

Protocol for Assessing Cross-Reactivity in Competitive ELISA

1. Materials:

  • Microtiter plate coated with the specific antibody of interest.

  • Analyte standards of known concentrations.

  • This compound (SHA) of known concentration.

  • Enzyme-conjugated analyte (e.g., HRP-conjugate).

  • Substrate for the enzyme (e.g., TMB for HRP).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Microplate reader.

2. Procedure:

  • Prepare a series of dilutions for both the standard analyte and this compound.

  • Add a fixed amount of the enzyme-conjugated analyte to each well.

  • Add the varying concentrations of either the standard analyte or SHA to the wells.

  • Incubate the plate to allow for competitive binding to the antibody-coated wells.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme substrate and incubate for a set period to allow for color development.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the standard analyte.

  • Determine the concentration of the standard analyte that produces 50% inhibition of the maximum signal (IC50).

  • Determine the IC50 for this compound in the same manner.

  • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of standard analyte / IC50 of SHA) x 100

Visualizing Potential Interactions

To better understand the concepts discussed, the following diagrams illustrate the competitive immunoassay principle and the potential interference mechanisms of this compound.

competitive_immunoassay cluster_well Antibody-Coated Well cluster_reagents Sample & Reagents Antibody Antibody Analyte Analyte Analyte->Antibody Binds Labeled_Analyte Labeled Analyte (e.g., HRP-conjugate) Labeled_Analyte->Antibody Competes for Binding SHA Salicylhydroxamic Acid (SHA) SHA->Antibody Potential Cross-Reactivity (Binding)

Principle of a competitive immunoassay.

sha_interference cluster_antibody Antibody-Based Interference cluster_enzyme Enzyme-Based Interference SHA_structure SHA Structural Similarity to Salicylic Acid Cross_Reactivity Cross-Reactivity with Salicylate Antibodies SHA_structure->Cross_Reactivity Leads to False_Result Inaccurate Assay Result Cross_Reactivity->False_Result Potential for False Positive SHA_function SHA as a Peroxidase Inhibitor Enzyme_Inhibition Inhibition of HRP Enzyme Activity in ELISA SHA_function->Enzyme_Inhibition Causes Enzyme_Inhibition->False_Result Potential for False Negative

References

The Superior Selectivity of Salicylhydroxamic Acid in Rare Earth Mineral Flotation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The efficient recovery of rare earth elements (REEs) is critical for numerous modern technologies. Froth flotation is a primary method for concentrating rare earth minerals (REMs), and the choice of collector is a key factor in achieving optimal separation. This guide provides a detailed comparison of salicylhydroxamic acid (SHA) and fatty acid collectors, offering experimental data and protocols to aid researchers and industry professionals in collector selection.

Hydroxamic acids, as a class of collectors, are generally recognized for their superior selectivity for REMs compared to traditional fatty acid collectors.[1] This enhanced selectivity is attributed to the strong chelating interaction between the hydroxamate functional group and the rare earth cations on the mineral surface.[1] In contrast, while fatty acids like sodium oleate (B1233923) are cost-effective, they often lack the selectivity required for efficient separation, leading to lower-grade concentrates.[1]

Performance Comparison: this compound vs. Fatty Acids

The performance of this compound and fatty acid collectors in the flotation of rare earth minerals is influenced by various factors, including pH, collector concentration, and the presence of gangue minerals. The following tables summarize key performance data from various studies.

Bastnaesite Flotation
CollectorCollector Concentration (mol/L)pHBastnaesite Recovery (%)Calcite Recovery (%)Reference
This compound (SHA)4.0 x 10⁻⁴991.225.4[1]
Sodium Oleate (NaOL)4.0 x 10⁻⁴993.2996.72[1]
This compound (SHA)1.2 x 10⁻⁴ M~7.5>90Low[2]
Sodium OleateNot specified7-11.5~80~30 (gangue)[3]

Table 1: Flotation recovery of bastnaesite with different collectors.

Monazite (B576339) and Xenotime (B576624) Flotation
CollectorMineralDepressantRecovery (%)NotesReference
Octano-hydroxamic acidXenotimeNoneHigher selectivityBetter selectivity than sodium oleate without depressants.[4]
Sodium OleateXenotimeSodium SilicateHigher gradeProduces a better grade of xenotime with a depressant.[4]
HydroxamateMonaziteSodium MetasilicateHigher gradeIncreased concentrate grade due to higher selectivity.
Sodium OleateMonaziteSodium MetasilicateHigher recoveryAllows for higher recoveries to be achieved.

Table 2: Performance of collectors in the flotation of monazite and xenotime.

Mechanism of Action: A Tale of Two Collectors

The difference in performance between this compound and fatty acid collectors stems from their distinct interaction mechanisms with mineral surfaces.

This compound (SHA): SHA functions as a chelating agent. The hydroxamate group forms stable, five-membered chelate rings with rare earth cations on the mineral surface.[2] This chemical adsorption is highly specific to rare earth elements, leading to strong attachment of the collector to the target mineral and, consequently, high selectivity against gangue minerals like calcite and barite.[2][5]

Fatty Acids (e.g., Sodium Oleate): Fatty acids are anionic collectors that primarily adsorb onto mineral surfaces through electrostatic interactions and chemical bonding with metal cations. However, their functional group is less specific than the hydroxamate group, leading to significant adsorption on various gangue minerals, particularly those containing calcium, such as calcite and dolomite.[6] This lack of selectivity often results in the co-flotation of unwanted minerals, necessitating the use of depressants to improve the concentrate grade.[6]

Experimental Protocols

The following are generalized experimental protocols for micro-flotation tests as described in the cited literature.

Micro-Flotation Experiment (General Protocol)
  • Mineral Preparation: Pure mineral samples (e.g., bastnaesite, calcite) are ground to a specific particle size (e.g., -74/+38 µm) and cleaned.

  • Pulp Preparation: A specific mass of the mineral sample (e.g., 2.0 g) is added to a flotation cell with deionized water (e.g., 40 mL).

  • pH Adjustment: The pH of the pulp is adjusted to the desired level using NaOH or HCl solutions and conditioned for a set time (e.g., 3 min).

  • Collector Addition: The collector solution (SHA or fatty acid) of a specific concentration is added to the pulp and conditioned for a further period (e.g., 3 min).

  • Frother Addition: A frother (e.g., pine oil) is added, followed by a brief conditioning period (e.g., 1 min).

  • Flotation: Air is introduced at a specific flow rate (e.g., 80 mL/min), and the froth is collected for a defined time (e.g., 3 min).

  • Analysis: Both the floated and un-floated fractions are collected, dried, and weighed to calculate the flotation recovery.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical interactions, the following diagrams are provided.

Flotation_Workflow cluster_prep Pulp Preparation cluster_conditioning Conditioning cluster_flotation Flotation & Analysis Mineral Mineral Sample Pulp Pulp in Flotation Cell Mineral->Pulp 2.0 g DI_Water Deionized Water DI_Water->Pulp 40 mL pH_Adjust pH Adjustment (3 min) Pulp->pH_Adjust Collector_Add Collector Addition (3 min) pH_Adjust->Collector_Add Frother_Add Frother Addition (1 min) Collector_Add->Frother_Add Flotation Flotation (3 min) Frother_Add->Flotation Drying Drying & Weighing Flotation->Drying Floated & Un-floated Fractions Analysis Recovery Calculation Drying->Analysis

Caption: A generalized workflow for a laboratory-scale mineral flotation experiment.

Collector_Interaction cluster_SHA This compound (SHA) cluster_FA Fatty Acid (FA) SHA SHA Collector Chelation Chelation SHA->Chelation REM_SHA Rare Earth Mineral Chelation->REM_SHA Gangue_SHA Gangue Mineral (e.g., Calcite) Chelation->Gangue_SHA Weak/No Interaction FA FA Collector Adsorption_REM Adsorption FA->Adsorption_REM Adsorption_Gangue Adsorption FA->Adsorption_Gangue REM_FA Rare Earth Mineral Adsorption_REM->REM_FA Gangue_FA Gangue Mineral (e.g., Calcite) Adsorption_Gangue->Gangue_FA Strong Interaction

References

Unveiling the Potency of Salicylhydroxamic Acid Derivatives: A Guide to Structure-Activity Relationships in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of salicylhydroxamic acid derivatives and their inhibitory potency, with a focus on their role as histone deacetylase (HDAC) inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

This compound and its derivatives have garnered significant attention in medicinal chemistry due to their potential to inhibit a variety of metalloenzymes. The hydroxamic acid functional group (-CONHOH) is a key pharmacophore, capable of chelating metal ions, such as zinc, within the active site of these enzymes. This interaction is central to their inhibitory mechanism. Histone deacetylases (HDACs), a class of zinc-dependent enzymes that play a crucial role in the epigenetic regulation of gene expression, are a prominent target for these compounds. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, making the development of potent and specific HDAC inhibitors a key therapeutic strategy.

Correlating Structure with Inhibitory Potency: A Quantitative Comparison

A recent study on a novel salicylamide (B354443) derivative, a compound structurally similar to salicylhydroxamic acids, provides valuable insights into the inhibition of Class I HDAC isoforms. The inhibitory activities of this salicylamide analog against HDAC1, HDAC2, and HDAC3 are presented in Table 1. For comparison, the well-established pan-HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), is included as a reference.

CompoundTarget EnzymeIC50 (µM)
Salicylamide Derivative HDAC122.2[1]
HDAC227.3[1]
HDAC37.9[1]
SAHA (Reference) HDAC10.14[1]
HDAC20.44[1]
HDAC30.73[1]

Table 1: Inhibitory potency (IC50) of a salicylamide derivative and the reference compound SAHA against Class I HDAC isoforms.

The data indicates that while the salicylamide derivative demonstrates inhibitory activity against Class I HDACs, its potency is significantly lower than that of the established inhibitor SAHA. This suggests that while the salicylamide moiety can act as a zinc-binding group, further structural modifications are necessary to enhance its inhibitory efficacy. The key takeaway is the foundational role of the core structure in binding to the enzyme's active site, providing a scaffold for further optimization.

Deciphering the Structure-Activity Relationship (SAR)

Based on the available data and established principles of HDAC inhibitor design, several key structural features of this compound derivatives can be correlated with their inhibitory potency.

SAR cluster_SAR Structure-Activity Relationship of this compound Derivatives Core This compound Core Zinc Binding Group (ZBG) - Hydroxamic Acid (-CONHOH) - Essential for chelating the active site Zn2+ ion. Aromatic Ring - Provides a rigid scaffold. - Substitutions can modulate electronic properties and steric interactions. Linker Linker Region Connects the core to a capping group. - Optimal length and flexibility are crucial for proper positioning in the active site. Core->Linker Modification Impacts Potency Cap Capping Group Interacts with the surface of the enzyme. - Can influence potency and isoform selectivity. - Bulky or hydrophobic groups can enhance interactions with surface residues. Linker->Cap Modification Impacts Potency & Selectivity experimental_workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers, Inhibitors) start->prep_reagents plate_setup Plate Setup (96-well) - Add Assay Buffer - Add Test Compound/Control - Add HDAC Enzyme prep_reagents->plate_setup pre_incubation Pre-incubation (37°C) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate incubation Incubation (37°C) add_substrate->incubation add_developer Add Developer & Stop Solution incubation->add_developer read_fluorescence Read Fluorescence add_developer->read_fluorescence data_analysis Data Analysis (Calculate % Inhibition, IC50) read_fluorescence->data_analysis end End data_analysis->end HDAC_pathway cluster_nucleus Nucleus HDAC_inhibitor This compound Derivative (Inhibitor) HDAC HDAC HDAC_inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression ↑ Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Salicylhydroxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper disposal of Salicylhydroxamic Acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, noted to cause skin and eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects and cancer.[1][2][3] Therefore, its waste must be managed with strict adherence to established safety and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[1][3]

  • Ventilation: Handle the solid material and any solutions in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust or aerosols.[1][4]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]

  • Spill Management: In the event of a spill, avoid creating dust.[4] Contain the spill, absorb it with an inert, non-combustible material (e.g., diatomite, universal binders), and collect the material into a suitable, closed container for disposal.[1][4] Do not allow the substance to enter drains or water courses.[2][5][6]

Summary of Disposal and Safety Parameters

This table provides a quick reference for the key safety and disposal guidelines for this compound.

ParameterGuidelineSource
Primary Disposal Method Contact a licensed professional waste disposal service. Incineration in a chemical incinerator with an afterburner and scrubber is a recommended method.[4]
Sewer Disposal Prohibited. Do not let the product enter drains.[2][6]
Waste Classification Hazardous Waste.[2][7]
Container Requirements Use suitable, closed, and clearly labeled containers for disposal.[4]
Contaminated Packaging Dispose of as unused product.[4]
Incompatible Materials Strong oxidizing agents.[2]

Step-by-Step Disposal Protocol for Laboratory Waste

The recommended and mandatory procedure for the disposal of this compound is through a licensed professional waste disposal service.[4] The following protocol details the steps for the safe collection, segregation, and storage of this compound waste within the laboratory prior to its collection.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), spill cleanup materials, and contaminated personal protective equipment (PPE), must be classified as hazardous waste.

  • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.

2. Waste Containment:

  • Solid Waste: Collect solid this compound waste, including contaminated solids, in a designated, durable, and sealable container. Ensure the container is compatible with the chemical.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and sealable waste container. If the protocol involves dissolving the material in a combustible solvent for incineration, consult with your institution's Environmental Health & Safety (EHS) office for approved solvents and procedures.[4]

3. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[2][6]

5. Arranging for Disposal:

  • Contact your institution's EHS or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[4]

  • Do not attempt to treat or neutralize this compound waste unless you have a specific, validated protocol and the necessary institutional approval.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

SalicylhydroxamicAcidDisposal start Start: this compound Waste Generated decision1 Is the waste solid or liquid? start->decision1 solid_waste Solid Waste (e.g., powder, contaminated labware) decision1->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) decision1->liquid_waste Liquid containerize_solid Place in a labeled, sealed, compatible hazardous waste container for solids. solid_waste->containerize_solid containerize_liquid Place in a labeled, sealed, compatible hazardous waste container for liquids. liquid_waste->containerize_liquid storage Store in a designated Satellite Accumulation Area (SAA). containerize_solid->storage containerize_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service for pickup. storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Salicylhydroxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Salicylhydroxamic Acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.

This compound is a chemical compound that requires careful handling due to its potential hazards. While some suppliers may classify it as non-hazardous, a conservative approach is strongly recommended. Several safety data sheets (SDS) indicate that this compound can cause skin and serious eye irritation, may lead to respiratory irritation, and is suspected of causing genetic defects[1][2][3]. Therefore, treating this compound with a high degree of caution is paramount.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound in various laboratory scenarios.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Butyl rubber)Laboratory coatNot generally required
Weighing and Handling Solid Form Chemical safety goggles or a full-face shieldChemical-resistant gloves (Nitrile or Butyl rubber)Closed-front laboratory coat, disposable sleevesNIOSH-approved respirator (e.g., N95) in a well-ventilated area or fume hood[1][4]
Preparing Solutions Chemical safety goggles and a full-face shieldChemical-resistant gloves (Nitrile or Butyl rubber)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Conducting Experiments Chemical safety gogglesChemical-resistant gloves (Nitrile or Butyl rubber)Laboratory coatWork in a well-ventilated area or fume hood
Spill Cleanup Chemical safety goggles and a full-face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsNIOSH-approved respirator with appropriate cartridges
Waste Disposal Chemical safety gogglesChemical-resistant gloves (Nitrile or Butyl rubber)Laboratory coatNot generally required for sealed containers

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical for minimizing risk. The following workflow outlines the necessary steps.

Safe Handling Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal A Inspect Container for Damage B Store in a Cool, Dry, Well-Ventilated Area A->B Upon Receipt C Keep Container Tightly Closed B->C D Store Away from Incompatible Materials (e.g., Strong Oxidizing Agents) C->D E Don Appropriate PPE D->E Before Use F Work in a Fume Hood or Well-Ventilated Area E->F G Weigh Solid Material Carefully to Avoid Dust F->G H Prepare Solutions in a Fume Hood G->H I Conduct Experiment H->I J Segregate Waste (Solid, Liquid, Sharps) I->J Post-Experiment K Label Waste Containers Clearly J->K L Dispose of According to Institutional and Local Regulations K->L

Caption: This diagram illustrates the sequential workflow for the safe handling of this compound, from receiving the chemical to its final disposal.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents[1][2].

  • Ensure the container is tightly closed when not in use.

2. Weighing and Solution Preparation:

  • Always handle solid this compound in a certified chemical fume hood or a well-ventilated area to minimize inhalation of dust particles.

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. For weighing, an N95 respirator is recommended[1][4].

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Experimental Use:

  • Conduct all experiments involving this compound in a well-ventilated area or a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Solid Waste:

  • Collect unused this compound and any grossly contaminated materials (e.g., weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

2. Liquid Waste:

  • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Contaminated PPE:

  • Dispose of single-use gloves and other disposable PPE in a designated hazardous waste container immediately after use.

  • Non-disposable PPE, such as lab coats, should be decontaminated according to your institution's procedures or laundered by a specialized service.

4. General Guidance:

  • Never dispose of this compound down the drain[1].

  • All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's EHS office for specific guidance.

PPE Selection Decision Process

Choosing the correct level of PPE is dependent on the specific task and the associated risks. The following diagram provides a logical framework for this decision-making process.

Decision-Making for PPE Selection cluster_exposure_type Decision-Making for PPE Selection cluster_ppe_selection Decision-Making for PPE Selection A Assess the Task and Potential for Exposure B Risk of Dust Inhalation? A->B C Risk of Splash? A->C D Risk of Skin Contact? A->D E Use Respirator (e.g., N95) B->E Yes F Use Face Shield over Goggles C->F High H Wear Chemical-Resistant Apron C->H Moderate G Wear Chemical-Resistant Gloves and Lab Coat D->G Yes

Caption: This flowchart outlines the decision-making process for selecting the appropriate Personal Protective Equipment based on the specific hazards of the task.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salicylhydroxamic Acid
Reactant of Route 2
Reactant of Route 2
Salicylhydroxamic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.